molecular formula C78H134F4N4O35 B8027684 Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Cat. No.: B8027684
M. Wt: 1763.9 g/mol
InChI Key: CSFNMNXCDRHNCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a useful research compound. Its molecular formula is C78H134F4N4O35 and its molecular weight is 1763.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 4-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-5-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C78H134F4N4O35/c1-93-14-15-97-22-23-101-28-29-103-32-33-105-36-37-107-40-41-109-44-45-111-48-49-113-52-53-115-56-57-117-60-61-119-64-65-120-63-62-118-59-58-116-55-54-114-51-50-112-47-46-110-43-42-108-39-38-106-35-34-104-31-30-102-27-26-100-21-18-96-13-9-84-78(92)69(2-5-74(91)121-77-75(81)67(79)66-68(80)76(77)82)85-71(88)7-11-94-16-19-98-24-25-99-20-17-95-12-8-83-70(87)6-10-86-72(89)3-4-73(86)90/h3-4,66,69H,2,5-65H2,1H3,(H,83,87)(H,84,92)(H,85,88)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSFNMNXCDRHNCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)C(CCC(=O)OC1=C(C(=CC(=C1F)F)F)F)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C78H134F4N4O35
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1763.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Mal-PEG4-Glu(TFP ester)-NH-m-PEG24: A Heterobifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, a discrete polyethylene (B3416737) glycol (dPEG®) linker designed for researchers, scientists, and drug development professionals. This heterobifunctional molecule is a key tool in the field of bioconjugation, particularly in the development of targeted therapeutics like Antibody-Drug Conjugates (ADCs).

Core Properties and Specifications

This compound, also identified by the product name MAL-dPEG®4-Glu(TFP)-NH-m-dPEG®24, is a high-purity, monodisperse compound.[1][2] Unlike traditional polymer PEGs, which consist of a mixture of different chain lengths, this dPEG® product has a precisely defined molecular weight and structure, ensuring reproducibility in experimental outcomes.[1][2]

Data Presentation: Quantitative Specifications

The following table summarizes the key quantitative data for this linker.

PropertyValueSource
Product Number QBD-11581[1][2]
Molecular Weight 1763.90 g/mol [2][3][4]
Chemical Formula C₇₈H₁₃₄F₄N₄O₃₅[2][3]
Purity > 95%[2]
Spacer Length 99 atoms (104.9 Å)[2]
Solubility Soluble in Methylene Chloride, Methanol, or Acetonitrile.[1][5]
Storage Store at -20°C. Allow the product to reach room temperature before opening to prevent moisture contamination. Handle under an inert atmosphere.[1][5]

Chemical Structure and Mechanism of Action

This linker possesses two distinct reactive termini, enabling the sequential and specific conjugation of two different molecules.[6] This dual-reactivity is central to its function in creating complex biomolecular structures.

  • Maleimide (B117702) (Mal) Group: This functional group specifically reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides. The reaction, a Michael addition, forms a stable thioether bond.[1][5] This reaction is most efficient at a pH range of 6.5-7.5.

  • Tetrafluorophenyl (TFP) Ester Group: The TFP ester is a highly reactive group that readily couples with primary amines (e.g., lysine (B10760008) residues in proteins) to form a stable amide bond.[1][5] TFP esters are known for their enhanced stability in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters and exhibit optimal reactivity at a pH of 7.5-8.0.[1][5]

  • PEG Linker: The core of the molecule consists of a discrete polyethylene glycol (PEG) chain. The PEG component imparts several beneficial properties to the resulting conjugate, including increased water solubility, reduced immunogenicity, and improved pharmacokinetic profiles.[6] The m-PEG24 tail, a methoxy-terminated 24-unit PEG chain, provides a hydrophilic shield for conjugated payloads.[1][5]

The glutamic acid (Glu) and amine (NH) components are integral parts of the linker's backbone structure.

Below is a diagram illustrating the modular components of the linker and their respective functions.

G cluster_linker This compound Structure node_mal Maleimide (Mal) Thiol-Reactive Group node_peg4 PEG4 Spacer node_mal->node_peg4 covalent bond node_glu Glutamic Acid (Glu) TFP Ester Attachment Point node_peg4->node_glu covalent bond node_nh_peg24 Amine (NH) - m-PEG24 Hydrophilic Shield node_glu->node_nh_peg24 covalent bond node_tfp TFP Ester Amine-Reactive Group node_glu:f1->node_tfp ester linkage

Caption: Modular components of the heterobifunctional linker.

Applications in Drug Development

The unique architecture of this linker makes it particularly valuable for the construction of Antibody-Drug Conjugates (ADCs).[1][5] ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug.[] This linker facilitates the precise attachment of the drug payload to the antibody. Research suggests that positioning a hydrophobic payload close to the antibody and shielding it with a hydrophilic PEG construct can enhance the efficacy of the ADC.[1][5]

The following diagram illustrates the general mechanism of action for an ADC created using this type of linker.

ADC_Mechanism cluster_circulation 1. Circulation & Targeting cluster_internalization 2. Internalization cluster_release 3. Drug Release cluster_action 4. Cell Death ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Expressing) ADC->TumorCell Antibody binds to specific antigen Complex ADC-Antigen Complex Endosome Endosome Complex->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Fusion ReleasedDrug Released Cytotoxic Drug Lysosome->ReleasedDrug Linker Cleavage/ Degradation Apoptosis Apoptosis (Programmed Cell Death) ReleasedDrug->Apoptosis Induces

Caption: Mechanism of action for a typical Antibody-Drug Conjugate.

Experimental Protocols

The following is a generalized, two-step protocol for the conjugation of a thiol-containing biomolecule (e.g., a partially reduced antibody) to an amine-containing payload using this compound.

Materials:

  • Thiol-containing biomolecule (e.g., antibody) in a suitable buffer (e.g., PBS, HEPES, pH 6.5-7.5).

  • Amine-containing payload (e.g., cytotoxic drug).

  • This compound.

  • Anhydrous, amine-free solvent (e.g., DMSO or DMF) for dissolving the linker and payload.

  • Reaction buffers: a conjugation buffer for the maleimide reaction (pH 6.5-7.5) and a buffer for the TFP ester reaction (pH 7.5-8.0).

  • Quenching reagents (e.g., L-cysteine for the maleimide reaction, Tris or glycine (B1666218) for the TFP ester reaction).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Experimental Workflow Diagram:

Experimental_Workflow cluster_step1 Step 1: Payload-Linker Conjugation (Amine-TFP Ester Reaction) cluster_step2 Step 2: Antibody-Linker Conjugation (Thiol-Maleimide Reaction) cluster_purification Step 3: Purification and Analysis node_dissolve_linker Dissolve Linker in anhydrous DMSO node_react1 React Linker and Payload (Molar Excess of Linker) RT, 2-4 hours, pH 7.5-8.0 node_dissolve_linker->node_react1 node_dissolve_payload Dissolve Amine-Payload in anhydrous DMSO node_dissolve_payload->node_react1 node_add_conjugate Add Payload-Linker Conjugate to Antibody Solution node_react1->node_add_conjugate Intermediate Product node_prepare_ab Prepare Thiolated Antibody (e.g., by reduction of disulfides) in buffer (pH 6.5-7.5) node_prepare_ab->node_add_conjugate node_react2 Incubate Reaction (Molar Excess of Conjugate) RT, 1-2 hours or 4°C overnight node_add_conjugate->node_react2 node_quench Quench Reaction (e.g., with L-cysteine) node_react2->node_quench node_purify Purify ADC (e.g., Size-Exclusion Chromatography) node_quench->node_purify node_analyze Characterize ADC (e.g., Mass Spec, HPLC, DAR determination) node_purify->node_analyze

References

An In-depth Technical Guide to Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional crosslinker integral to the advanced fields of bioconjugation, drug delivery, and therapeutic development. This molecule is particularly prominent in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its structure incorporates a maleimide (B117702) group for thiol-specific conjugation, a tetrafluorophenyl (TFP) ester for amine-reactive ligation, and a discrete polyethylene (B3416737) glycol (PEG) backbone. This unique combination of functionalities allows for the precise and stable linkage of biomolecules to therapeutic payloads or other molecular entities.

The PEG component, consisting of a PEG4 and a m-PEG24 chain, enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate, mitigating issues such as aggregation and immunogenicity. The discrete nature of the PEG chains ensures batch-to-batch consistency and a defined molecular weight, which are critical for therapeutic applications. This guide provides a comprehensive overview of the structure, properties, and applications of this compound, complete with experimental protocols and visual diagrams to aid researchers in its effective utilization.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

PropertyValueReference
CAS Number 2408741-87-5[1]
Molecular Formula C₇₈H₁₃₄F₄N₄O₃₅[1]
Molecular Weight 1763.90 g/mol [1]
Purity Typically ≥95%
Appearance White to off-white solid or oil
Solubility Soluble in DMSO, DMF, and chlorinated solvents

Core Structure and Functional Components

The structure of this compound is designed for modular and efficient bioconjugation. The key components and their functionalities are illustrated below.

This compound Structural Components cluster_0 Core Structure cluster_1 Functionality Maleimide Maleimide PEG4 PEG4 Maleimide->PEG4 Linkage Thiol Reactive Thiol Reactive Maleimide->Thiol Reactive Glutamic Acid (Glu) Glutamic Acid (Glu) PEG4->Glutamic Acid (Glu) Linkage Solubility & Spacing Solubility & Spacing PEG4->Solubility & Spacing TFP ester TFP ester Glutamic Acid (Glu)->TFP ester Side Chain Activation Amide Bond Amide Bond Glutamic Acid (Glu)->Amide Bond Backbone Amine Reactive Amine Reactive TFP ester->Amine Reactive m-PEG24 m-PEG24 Amide Bond->m-PEG24 Linkage m-PEG24->Solubility & Spacing Conceptual Synthesis Workflow Start Starting Materials (m-PEG24-NH2, Boc-Glu-OtBu, Mal-PEG4-NHS) Step1 Amide coupling of m-PEG24-NH2 and Boc-Glu-OtBu Start->Step1 Step2 Deprotection of Boc and tBu groups Step1->Step2 Step3 Amide coupling with Mal-PEG4-NHS ester Step2->Step3 Step4 Activation of Glutamic Acid side chain with TFP Step3->Step4 End Final Product This compound Step4->End ADC Formation Workflow Antibody Antibody Linker Mal-PEG4-Glu (TFP ester)-NH-m-PEG24 Antibody->Linker ADC Antibody-Drug Conjugate Payload Cytotoxic Drug Linker->Payload Linker->ADC

References

An In-Depth Technical Guide to Mal-PEG4-Glu(TFP ester)-NH-m-PEG24: Properties and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties and applications of the heterobifunctional crosslinker, Mal-PEG4-Glu(TFP ester)-NH-m-PEG24. This discrete PEG (dPEG®) reagent is a valuable tool in the field of bioconjugation, particularly for the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).

Core Properties

This compound is a high-purity, monodisperse compound, ensuring reproducibility in experimental outcomes. Its structure incorporates a maleimide (B117702) group for selective reaction with thiols (sulfhydryls) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amines. The discrete polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic properties of the resulting conjugate.

Physicochemical Properties
PropertyValueReference
Molecular Formula C₇₈H₁₃₄F₄N₄O₃₅[1]
Molecular Weight 1763.90 g/mol [1][2]
Purity > 95%[2]
Appearance White to off-white solid
Solubility Soluble in Methylene Chloride, Methanol, or Acetonitrile.[2]
Storage Conditions Store at -20°C. Protect from moisture.[2]
Reactive Properties
Functional GroupReactive TowardsOptimal pH RangeKey FeaturesReference
Maleimide Thiols (Sulfhydryls)6.5 - 7.5Forms a stable thioether bond. Highly selective for thiols over other functional groups within this pH range.[3][4][5]
TFP Ester Primary Amines7.5 - 8.0Forms a stable amide bond. TFP esters are more hydrolytically stable and more reactive towards amines than N-hydroxysuccinimide (NHS) esters in this pH range.[2][6]

Experimental Protocols

The following sections provide detailed methodologies for the two key conjugation reactions facilitated by this compound.

Thiol-Maleimide Conjugation Protocol (e.g., to a Cysteine Residue on an Antibody)

This protocol outlines the general steps for conjugating the maleimide group of the linker to a thiol-containing biomolecule, such as a protein or peptide with accessible cysteine residues.

Materials:

  • Thiol-containing protein (e.g., antibody) in a suitable buffer (e.g., phosphate-buffered saline - PBS).

  • This compound.

  • Reaction Buffer: Degassed phosphate (B84403) buffer, pH 6.5-7.5 (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA).

  • Reducing agent (optional, for reducing disulfide bonds): Tris(2-carboxyethyl)phosphine (TCEP).

  • Quenching reagent: N-ethylmaleimide or free cysteine.

  • Purification system: Size-exclusion chromatography (SEC) or other suitable chromatography system (e.g., HPLC).

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

Procedure:

  • Protein Preparation:

    • If the protein contains disulfide bonds that need to be reduced to expose free thiols, treat the protein with a 10-50 fold molar excess of TCEP in the reaction buffer for 1-2 hours at room temperature.

    • Remove excess TCEP using a desalting column equilibrated with the reaction buffer. The protein concentration should ideally be 2-10 mg/mL.[7]

  • Linker Preparation:

    • Immediately before use, prepare a stock solution of this compound in anhydrous DMF or DMSO at a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the linker stock solution to the prepared protein solution. The optimal ratio should be determined empirically for each specific protein.

    • Gently mix and allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C. The reaction should be protected from light if the payload is light-sensitive.

  • Quenching:

    • To stop the reaction, add a quenching reagent such as N-ethylmaleimide or free cysteine at a concentration 2-5 fold higher than the initial maleimide concentration. Incubate for 15-30 minutes.

  • Purification:

    • Purify the conjugate from unreacted linker and other reagents using size-exclusion chromatography (SEC) or another appropriate chromatographic method such as ion-exchange or hydrophobic interaction chromatography.[8][][10]

TFP Ester-Amine Conjugation Protocol (e.g., to a Payload with a Primary Amine)

This protocol describes the general procedure for conjugating the TFP ester of the linker to a molecule containing a primary amine, such as a small molecule drug or a peptide.

Materials:

  • Amine-containing payload.

  • This compound (or the thiol-conjugated intermediate from the previous step).

  • Reaction Buffer: Amine-free buffer with a pH of 7.5-8.0 (e.g., 100 mM sodium bicarbonate or 100 mM HEPES).

  • Quenching reagent: 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification system: Reversed-phase high-performance liquid chromatography (RP-HPLC) or other suitable chromatography system.

  • Anhydrous DMF or DMSO.

Procedure:

  • Payload Preparation:

    • Dissolve the amine-containing payload in a minimal amount of anhydrous DMF or DMSO.

  • Linker Preparation:

    • If starting with the unconjugated linker, dissolve it in anhydrous DMF or DMSO. If using the thiol-conjugated intermediate, ensure it is in a compatible buffer.

  • Conjugation Reaction:

    • Add a 1.1 to 5-fold molar excess of the TFP ester-containing molecule to the payload solution.

    • If necessary, add the reaction buffer to initiate the reaction. The final concentration of the organic solvent should be kept as low as possible to avoid protein precipitation if a biomolecule is already conjugated.

    • Allow the reaction to proceed for 2-12 hours at room temperature. The reaction progress can be monitored by HPLC.

  • Quenching:

    • Quench the reaction by adding a quenching reagent to a final concentration of 50-100 mM. Incubate for 30-60 minutes.

  • Purification:

    • Purify the final conjugate using an appropriate method such as RP-HPLC to remove unreacted payload and other impurities.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the experimental workflow and the underlying chemical reactions.

Bioconjugation_Workflow cluster_antibody Antibody Preparation cluster_linker Linker Activation cluster_payload Payload Preparation cluster_conjugation Conjugation Steps cluster_final Final Product Antibody Antibody Reduction Reduction of Disulfides (optional, with TCEP) Antibody->Reduction Purification1 Purification (e.g., Desalting Column) Reduction->Purification1 Conjugation1 Thiol-Maleimide Reaction (pH 6.5-7.5) Purification1->Conjugation1 Thiolated Antibody Linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 Linker->Conjugation1 Payload Amine-containing Payload Conjugation2 TFP Ester-Amine Reaction (pH 7.5-8.0) Payload->Conjugation2 Conjugation1->Conjugation2 Antibody-Linker Intermediate Purification2 Purification (e.g., SEC, HPLC) Conjugation2->Purification2 Crude ADC Final_ADC Antibody-Drug Conjugate (ADC) Purification2->Final_ADC

Caption: Experimental workflow for ADC synthesis.

Chemical_Reactions cluster_thiol_maleimide Thiol-Maleimide Reaction cluster_tfp_amine TFP Ester-Amine Reaction Thiol R-SH Thiol Thioether R-S-Maleimide-Linker Stable Thioether Bond Thiol:port->Thioether pH 6.5-7.5 Maleimide Maleimide-Linker Mal-PEG4-... Maleimide:port->Thioether TFP_Ester Linker-TFP ...-Glu(TFP ester)-... Amide Linker-NH-Payload Stable Amide Bond TFP_Ester:port->Amide pH 7.5-8.0 Amine H2N-Payload Primary Amine Amine:port->Amide

Caption: Core chemical conjugation reactions.

Conclusion

This compound is a versatile and well-defined crosslinking reagent that offers researchers precise control over the bioconjugation process. Its discrete PEG nature, coupled with the orthogonal reactivity of the maleimide and TFP ester groups, makes it an ideal choice for the construction of complex biomolecules like ADCs and PROTACs. By carefully controlling the experimental conditions as outlined in this guide, scientists can achieve high-yield, reproducible conjugations for a wide range of applications in drug development and biomedical research.

References

An In-Depth Technical Guide to the Mechanism and Application of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Glu(TFP ester)-NH-m-PEG24. This linker is a sophisticated tool in the field of bioconjugation, particularly for the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Here, we delve into its core mechanism of action, provide detailed experimental protocols for its use, and present relevant data to inform its application in drug development.

Core Mechanism of Action

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) based linker designed for the precise and stable conjugation of biomolecules to payloads such as small molecule drugs, imaging agents, or other therapeutic moieties. Its structure is modular, with each component serving a distinct and critical function in the overall mechanism.

The fundamental mechanism of this linker is to act as a stable bridge, connecting a targeting biomolecule (e.g., an antibody) to a payload. This is achieved through two specific and highly reactive terminal groups: a maleimide (B117702) group and a 2,3,5,6-tetrafluorophenyl (TFP) ester.

Functional Components and Their Roles:
  • Maleimide (Mal): This functional group is located at one terminus of the linker and is responsible for its reactivity towards free sulfhydryl (thiol) groups. Through a Michael addition reaction, the maleimide forms a stable thioether bond with a thiol, typically from a cysteine residue on a protein or peptide. This reaction is highly specific and efficient under physiological conditions.

  • Polyethylene Glycol (PEG) Spacers (PEG4 and m-PEG24): The linker incorporates two distinct PEG chains. The shorter PEG4 chain is part of the core structure, while the longer, methoxy-terminated m-PEG24 chain acts as a hydrophilic spacer. These PEG moieties are crucial for:

    • Enhanced Solubility and Stability: The hydrophilic nature of the PEG chains improves the aqueous solubility of the entire conjugate, which is particularly beneficial when working with hydrophobic payloads.

    • Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenic potential of biomolecules.

    • Improved Pharmacokinetics: The PEG chains can increase the hydrodynamic radius of the conjugate, leading to a longer serum half-life.

    • Steric Shielding: The m-PEG24 chain can provide a protective hydrophilic shield around the payload, potentially reducing non-specific interactions and aggregation.

  • Glutamic Acid with a TFP ester (Glu(TFP ester)): The glutamic acid residue provides a side-chain carboxylic acid that is activated as a TFP ester. TFP esters are highly reactive towards primary amines, forming stable amide bonds. This functionality allows for the conjugation of amine-containing payloads. TFP esters are notably more resistant to hydrolysis than the more common N-hydroxysuccinimide (NHS) esters, especially at the slightly basic pH conditions optimal for amine acylation, offering a wider window for the conjugation reaction.[1][2][3][4]

The overall architecture of this linker, often referred to as a "Sidewinder™" design, allows for the payload to be held in proximity to the biomolecule while being shielded by the long m-PEG24 chain. This can be advantageous in ADCs, where it is believed that keeping a hydrophobic drug close to the antibody surface and protecting it with a hydrophilic PEG construct can improve efficacy.

Data Presentation

ParameterValueReference
Linker Type PEGylated "Sidewinder"[5][6]
Biomolecule Anti-CEA M5A Antibody[5][6]
Payload IR800 Dye[5][6]
Average Dye-to-Antibody Ratio (DAR) 7[5][6]

Note: This data is for a related "Sidewinder" linker and is presented for illustrative purposes to demonstrate the capabilities of this linker class.

Experimental Protocols

The following are detailed, generalized protocols for the two key conjugation reactions involving the this compound linker. Optimization of these protocols for specific biomolecules and payloads is recommended.

Protocol for Thiol-Maleimide Conjugation (Biomolecule Attachment)

This protocol describes the conjugation of a thiol-containing biomolecule (e.g., a cysteine-containing antibody or peptide) to the maleimide group of the linker.

Materials:

  • Thiol-containing biomolecule

  • This compound linker

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed

  • Reducing agent (optional, for antibody disulfide bond reduction): e.g., TCEP (tris(2-carboxyethyl)phosphine)

  • Quenching reagent: e.g., N-ethylmaleimide or free cysteine

  • Purification system: e.g., size-exclusion chromatography (SEC) or dialysis cassettes

Procedure:

  • Biomolecule Preparation:

    • If the biomolecule has accessible free thiols, dissolve it in the degassed conjugation buffer.

    • If disulfide bonds need to be reduced to generate free thiols (e.g., in antibodies), incubate the biomolecule with a 10-20 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove the excess TCEP using a desalting column.

  • Linker Preparation: Dissolve the this compound linker in a suitable anhydrous solvent like DMSO or DMF to prepare a stock solution (e.g., 10 mM).

  • Conjugation Reaction:

    • Add a 5-20 fold molar excess of the linker stock solution to the prepared biomolecule solution.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching (Optional): To quench any unreacted maleimide groups, add a 2-fold molar excess of a quenching reagent over the initial amount of linker and incubate for 15-30 minutes.

  • Purification: Remove the excess linker and other small molecules from the conjugate using SEC or dialysis.

Protocol for TFP Ester-Amine Conjugation (Payload Attachment)

This protocol describes the conjugation of an amine-containing payload to the TFP ester group of the linker. This step can be performed before or after the thiol-maleimide conjugation, depending on the overall synthetic strategy.

Materials:

  • Amine-containing payload

  • Biomolecule-linker conjugate (from section 3.1) or the free linker

  • Amine-Reactive Conjugation Buffer: 0.1 M sodium bicarbonate or borate (B1201080) buffer, pH 7.5-8.5

  • Quenching reagent: e.g., 1 M Tris-HCl, pH 8.0 or hydroxylamine

  • Purification system: e.g., SEC, reverse-phase HPLC, or dialysis

Procedure:

  • Payload Preparation: Dissolve the amine-containing payload in a suitable solvent (e.g., DMSO or DMF).

  • Conjugation Reaction:

    • Dissolve the biomolecule-linker conjugate (or the free linker) in the amine-reactive conjugation buffer.

    • Add a 1.5-10 fold molar excess of the payload solution to the conjugate solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by HPLC.

  • Quenching: Add the quenching reagent to a final concentration of 50-100 mM to hydrolyze any unreacted TFP esters. Incubate for 30-60 minutes.

  • Purification: Purify the final conjugate using an appropriate method such as SEC, reverse-phase HPLC, or dialysis to remove unreacted payload and quenching reagents.

Mandatory Visualizations

The following diagrams illustrate the core mechanism of action and a typical experimental workflow for the use of this compound.

Mechanism_of_Action Maleimide Maleimide PEG4 PEG4 Final_Conjugate Biomolecule-Linker-Payload Conjugate Maleimide->Final_Conjugate Glu_TFP Glu(TFP ester) mPEG24 m-PEG24 Glu_TFP->Final_Conjugate Biomolecule Biomolecule (e.g., Antibody with -SH) Biomolecule->Maleimide Thiol-Maleimide Reaction (Stable Thioether Bond) Payload Payload (e.g., Drug with -NH2) Payload->Glu_TFP Amine-TFP Ester Reaction (Stable Amide Bond)

Caption: Mechanism of Action of the Heterobifunctional Linker.

Experimental_Workflow cluster_step1 Step 1: Biomolecule Conjugation cluster_step2 Step 2: Payload Conjugation cluster_analysis Step 3: Analysis A Prepare Thiolated Biomolecule (e.g., Reduce Antibody) B React with this compound A->B C Purify Biomolecule-Linker Conjugate B->C D React Purified Conjugate with Amine-Payload C->D Intermediate Product E Quench Unreacted TFP Esters D->E F Purify Final ADC/PROTAC E->F G Characterize Final Conjugate (e.g., DAR, Purity, Activity) F->G Final Product

Caption: General Experimental Workflow for Conjugation.

References

An In-Depth Technical Guide to the Synthesis of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of a feasible synthetic route for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, a heterobifunctional PROTAC (Proteolysis Targeting Chimera) linker. The information is curated for researchers, scientists, and drug development professionals, offering detailed experimental protocols and a modular approach to the synthesis.

Introduction

This compound is a complex, heterobifunctional linker molecule integral to the design and synthesis of PROTACs. These linkers play a crucial role in connecting a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand, facilitating the targeted degradation of proteins. The structure of this linker incorporates a maleimide (B117702) group for conjugation to thiol-containing moieties (such as cysteine residues in proteins), a highly reactive 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient coupling with primary amines, and two distinct polyethylene (B3416737) glycol (PEG) chains (PEG4 and m-PEG24) to enhance solubility and optimize the spatial orientation of the PROTAC molecule.

This guide outlines a logical, multi-step synthetic pathway, beginning with commercially available starting materials and proceeding through key intermediates to the final product.

Proposed Synthetic Pathway

The synthesis of this compound can be logically approached through a modular strategy. This involves the synthesis of a key intermediate, Mal-PEG4-Glu(OH)-NH-m-PEG24 , followed by the final activation of the glutamic acid side chain to a TFP ester. The overall synthetic workflow is depicted below.

G cluster_0 Synthesis of Intermediate 1: Mal-PEG4-Glu(OtBu)-OH cluster_1 Synthesis of Intermediate 2: Mal-PEG4-Glu(OtBu)-NH-m-PEG24 cluster_2 Final Product Synthesis A Boc-NH-PEG4-COOH E Mal-PEG4-COOH A->E 1. Maleimide Formation B Maleic Anhydride (B1165640) B->E C Acetic Anhydride, Sodium Acetate (B1210297) C->E D TFA D->E H Mal-PEG4-Glu(OtBu)-OH E->H 2. Amide Coupling F H-Glu(OtBu)-OH F->H G EDC, NHS G->H I Mal-PEG4-Glu(OtBu)-OH L Mal-PEG4-Glu(OtBu)-NH-m-PEG24 I->L 3. Amide Coupling J m-PEG24-NH2 J->L K EDC, NHS K->L M Mal-PEG4-Glu(OtBu)-NH-m-PEG24 O Mal-PEG4-Glu(OH)-NH-m-PEG24 M->O 4. Deprotection N TFA N->O Q This compound O->Q 5. TFP Esterification P 2,3,5,6-Tetrafluorophenol (B1216870), DIC P->Q

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

The following protocols are based on established chemical transformations for similar molecules and provide a detailed methodology for each key step of the synthesis.

Synthesis of Mal-PEG4-COOH (Intermediate)

This procedure outlines the formation of the maleimide group on a PEG4 linker with a terminal carboxylic acid.

  • Step 1: Synthesis of Boc-NH-PEG4-maleamic acid

    • Dissolve Boc-NH-PEG4-COOH (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF).

    • Add maleic anhydride (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the solvent can be removed under reduced pressure.

  • Step 2: Cyclization to form Boc-Mal-PEG4-COOH

    • Dissolve the crude maleamic acid from the previous step in a mixture of acetic anhydride and a suitable solvent like toluene.

    • Add sodium acetate (0.5 equivalents) as a catalyst.

    • Heat the mixture to 80-90 °C for 2-3 hours.

    • Monitor the cyclization by TLC or LC-MS.

    • After cooling, the reaction mixture can be worked up by extraction with an organic solvent and washing with brine.

    • Purify the product by column chromatography.

  • Step 3: Deprotection to yield Mal-PEG4-COOH

    • Dissolve the purified Boc-Mal-PEG4-COOH in a mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 1-2 hours.

    • Remove the solvent and excess TFA under reduced pressure to yield Mal-PEG4-COOH as a TFA salt.

Synthesis of Mal-PEG4-Glu(OH)-NH-m-PEG24 (Precursor)

This part of the synthesis involves the coupling of the maleimide-functionalized PEG linker and the m-PEG24-amine to a glutamic acid core. The side chain of glutamic acid is initially protected as a tert-butyl ester.

  • Step 1: Coupling of Mal-PEG4-COOH with H-Glu(OtBu)-OH

    • Dissolve Mal-PEG4-COOH (1 equivalent), H-Glu(OtBu)-OH (1 equivalent), and N-hydroxysuccinimide (NHS, 1.1 equivalents) in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC, 1.2 equivalents) portion-wise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the product, Mal-PEG4-Glu(OtBu)-OH, by column chromatography.

  • Step 2: Coupling of Mal-PEG4-Glu(OtBu)-OH with m-PEG24-NH2

    • Follow a similar amide coupling procedure as described in the previous step, using Mal-PEG4-Glu(OtBu)-OH (1 equivalent) and m-PEG24-NH2 (1 equivalent) as the starting materials with EDC and NHS as coupling agents.

    • After purification, this step yields the protected intermediate, Mal-PEG4-Glu(OtBu)-NH-m-PEG24.

  • Step 3: Deprotection of the Glutamic Acid Side Chain

    • Dissolve the purified Mal-PEG4-Glu(OtBu)-NH-m-PEG24 in a mixture of TFA and DCM (e.g., 1:1 v/v).

    • Stir the solution at room temperature for 2-4 hours to cleave the tert-butyl protecting group.

    • Remove the solvent and excess TFA under reduced pressure to obtain the precursor molecule, Mal-PEG4-Glu(OH)-NH-m-PEG24 .[1]

Synthesis of this compound (Final Product)

This final step involves the activation of the free carboxylic acid on the glutamic acid side chain to a TFP ester.

  • Step 1: TFP Esterification

    • Dissolve Mal-PEG4-Glu(OH)-NH-m-PEG24 (1 equivalent) and 2,3,5,6-tetrafluorophenol (1.2 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

    • Add N,N'-diisopropylcarbodiimide (DIC, 1.2 equivalents) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the formation of the TFP ester by LC-MS.

    • Upon completion, filter the reaction mixture to remove the diisopropylurea byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Purify the final product, This compound , by preparative HPLC.

Data Presentation

The following tables provide a structured format for presenting the quantitative data that would be collected during the synthesis and characterization of the key molecules.

Table 1: Physicochemical Properties of Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
Mal-PEG4-COOHC15H23NO8345.35-
Mal-PEG4-Glu(OH)-NH-m-PEG24C72H134N4O351615.85-
This compoundC78H134F4N4O351763.9-

Table 2: Summary of Synthetic Steps and Expected Outcomes

StepReactionKey ReagentsSolventExpected Yield (%)Purity (%)Analytical Method
1Maleimide Formation & DeprotectionMaleic anhydride, Acetic anhydride, TFADMF, Toluene, DCM->95LC-MS, NMR
2Amide Coupling & DeprotectionEDC, NHS, TFADMF, DCM->95LC-MS, NMR
3TFP Esterification2,3,5,6-Tetrafluorophenol, DICDCM/DMF->95LC-MS, NMR, HPLC

Logical Relationships and Workflows

The following diagram illustrates the logical flow of the synthesis, highlighting the progression from starting materials to the final product.

G Start Starting Materials (Boc-NH-PEG4-COOH, H-Glu(OtBu)-OH, m-PEG24-NH2) Intermediate1 Mal-PEG4-Glu(OtBu)-NH-m-PEG24 Start->Intermediate1 Amide Couplings Intermediate2 Mal-PEG4-Glu(OH)-NH-m-PEG24 Intermediate1->Intermediate2 Deprotection (TFA) FinalProduct This compound Intermediate2->FinalProduct TFP Esterification

Figure 2: High-level synthetic pathway.

This guide provides a robust framework for the synthesis of this compound. Researchers should optimize reaction conditions and purification methods based on their specific laboratory settings and available analytical instrumentation.

References

Technical Guide: Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 - A Versatile Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the heterobifunctional linker, Mal-PEG4-Glu(TFP ester)-NH-m-PEG24. This advanced molecule is instrumental in the development of sophisticated bioconjugates, particularly in the fields of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide will cover its chemical properties, key suppliers, detailed experimental protocols for its use, and the biological pathways it can influence.

Introduction to this compound

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) based linker designed for the precise and stable conjugation of biomolecules to payloads such as small molecule drugs, toxins, or probes. Its structure features two key reactive moieties: a maleimide (B117702) group for reaction with thiols (sulfhydryl groups), and a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary amines. The extended PEG spacer enhances solubility, reduces aggregation, and can improve the pharmacokinetic profile of the final conjugate.[1][2]

The "Sidewinder™" architecture of this particular linker, as described by some suppliers, positions the payload on a sidearm of the PEG backbone.[1][2] This configuration is suggested to be advantageous in certain applications like ADCs, potentially shielding the hydrophobic payload and leading to more stable and effective conjugates.[1][2]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information has been compiled from various suppliers.

PropertyValueReferences
Molecular Weight 1763.90 g/mol [2][3]
Chemical Formula C₇₈H₁₃₄F₄N₄O₃₅[2][3]
CAS Number 2408741-87-5[3]
Purity > 95%[2]
Solubility Methylene Chloride, Methanol, Acetonitrile, DMSO, DMF[2]
Storage -20°C; protect from moisture.[2]
Spacer Length dPEG® Spacer is 99 atoms and 104.9 Å[2]

Suppliers

Several chemical suppliers offer this compound. A non-exhaustive list is provided below for your reference. It is recommended to request a certificate of analysis from the supplier to ensure quality and purity.

SupplierProduct Name/Number
Vector Laboratories MAL-dPEG®₄-Glu(TFP Ester)-NH-m-dPEG®₂₄ (QBD-11581)
MedChemExpress This compound (HY-140998)
BroadPharm Mal-PEG-Glu-NH-m-PEG
AxisPharm This compound (AP13373)
Divbio Science Europe This compound (T18285)

Experimental Protocols

The following are detailed, representative protocols for the two-step conjugation of this compound to a payload (containing a primary amine) and a biomolecule (containing a free thiol, such as a cysteine residue on an antibody or protein).

Step 1: Conjugation of Payload to the TFP Ester Moiety

This protocol describes the reaction of the TFP ester of the linker with an amine-functionalized payload.

Materials:

  • This compound

  • Amine-containing payload (e.g., small molecule drug)

  • Anhydrous, amine-free solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO))

  • Base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Reaction vessel (e.g., glass vial with a magnetic stirrer)

  • Inert gas (e.g., Argon or Nitrogen)

  • Analytical and preparative High-Performance Liquid Chromatography (HPLC) system for reaction monitoring and purification.

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Linker Addition: In a separate vial, dissolve this compound in the same anhydrous solvent. Add the linker solution to the payload solution. A slight molar excess of the linker (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the payload.

  • Base Addition: Add a base such as DIPEA or TEA (e.g., 2-3 equivalents) to the reaction mixture to facilitate the acylation of the amine. The optimal pH for TFP ester reactions with amines is between 7.5 and 8.0.[1][2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction progress should be monitored by a suitable analytical technique such as LC-MS. Reaction times can vary from a few hours to overnight.

  • Purification: Once the reaction is complete, the resulting maleimide-functionalized payload-linker conjugate can be purified by preparative HPLC to remove unreacted starting materials and byproducts.

  • Characterization and Storage: The purified product should be characterized by techniques such as mass spectrometry and NMR. The maleimide-activated payload should be stored at -20°C under an inert atmosphere and protected from light until the next step.

Step 2: Conjugation of the Maleimide-Activated Payload to a Thiol-Containing Biomolecule

This protocol outlines the reaction of the maleimide group of the payload-linker conjugate with a thiol group on a biomolecule (e.g., a monoclonal antibody).

Materials:

  • Purified maleimide-activated payload-linker conjugate from Step 1.

  • Thiol-containing biomolecule (e.g., antibody, protein). If the biomolecule contains disulfide bonds that need to be reduced to generate free thiols, a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) will be needed.

  • Degassed conjugation buffer (e.g., phosphate-buffered saline (PBS) pH 6.5-7.5). The buffer must be free of thiols.

  • Quenching reagent (e.g., N-acetylcysteine or L-cysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Biomolecule Preparation (if necessary): If the thiol groups on the biomolecule are present as disulfide bonds, they must first be reduced. Dissolve the biomolecule in a suitable buffer and treat with a reducing agent like TCEP for a specific time at a controlled temperature. The excess reducing agent must then be removed, for example, by using a desalting column.

  • Conjugation Reaction: Dissolve the maleimide-activated payload-linker conjugate in a minimal amount of an organic solvent (like DMSO) and add it to the solution of the thiol-containing biomolecule in the degassed conjugation buffer. The reaction should be performed at a pH between 6.5 and 7.5 to ensure specific reaction with the thiol group and minimize hydrolysis of the maleimide ring. A molar excess of the maleimide-activated payload is typically used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle stirring. The reaction time can range from 1 to 4 hours, or overnight at 4°C. The progress of the conjugation can be monitored by techniques like SDS-PAGE or mass spectrometry.

  • Quenching: After the desired level of conjugation is achieved, quench the reaction by adding a molar excess of a small molecule thiol, such as N-acetylcysteine or L-cysteine, to react with any unreacted maleimide groups.

  • Purification: The final bioconjugate (e.g., ADC or PROTAC) is purified from unreacted payload-linker, quenching reagent, and other small molecules using techniques like size-exclusion chromatography, dialysis, or tangential flow filtration.

  • Characterization and Storage: The purified bioconjugate should be thoroughly characterized to determine the drug-to-antibody ratio (DAR) for ADCs, or to confirm the structure for PROTACs. The final product should be stored under appropriate conditions to maintain its stability, typically at 2-8°C or frozen.

Visualizations: Workflows and Signaling Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflow for creating an Antibody-Drug Conjugate and the mechanism of action of a PROTAC via the Ubiquitin-Proteasome Pathway.

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_purification Purification & Analysis payload Amine-Payload activated_payload Maleimide-Activated Payload-Linker payload->activated_payload TFP Ester-Amine Reaction (pH 7.5-8.0) linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 linker->activated_payload antibody Thiol-containing Antibody (Reduced) adc Antibody-Drug Conjugate (ADC) antibody->adc Thiol-Maleimide Reaction (pH 6.5-7.5) purification Purification (e.g., SEC) adc->purification analysis Characterization (e.g., DAR) purification->analysis

Caption: Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

PROTAC Mechanism of Action: The Ubiquitin-Proteasome Pathway

PROTAC_Mechanism cluster_PROTAC PROTAC Action cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation PROTAC PROTAC (Target Binder-Linker-E3 Ligase Binder) POI Target Protein (Protein of Interest) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary E3->Ternary E1 E1 Ub-Activating Enzyme PolyUb_POI Poly-Ubiquitinated Target Protein Ternary->PolyUb_POI Ubiquitination E2 E2 Ub-Conjugating Enzyme E1->E2 Transfers Ub E2->E3 Recruited to Ternary Complex Ub Ubiquitin Ub->E1 ATP-dependent Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded Degraded Protein (Amino Acids) Proteasome->Degraded Recycled_Ub Recycled Ubiquitin Proteasome->Recycled_Ub Recycled_Ub->Ub Re-enters cycle

Caption: Mechanism of PROTAC-mediated protein degradation via the Ubiquitin-Proteasome Pathway.[4][5][6]

Conclusion

This compound is a highly versatile and enabling tool for the development of advanced bioconjugates. Its discrete PEG linker offers advantages in terms of purity and physicochemical properties, while its orthogonal reactive ends allow for a controlled and stepwise conjugation strategy. This guide provides the foundational knowledge and protocols for researchers to effectively utilize this linker in their work on next-generation therapeutics like ADCs and PROTACs. As with any chemical reagent, it is crucial to adhere to safety guidelines and to perform small-scale pilot reactions to optimize conditions for specific applications.

References

An In-depth Technical Guide to the Solubility of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional linker molecule integral to the field of bioconjugation, particularly in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics. Its structure combines a maleimide (B117702) group for thiol-specific conjugation, a tetrafluorophenyl (TFP) ester for reaction with primary amines, and a polyethylene (B3416737) glycol (PEG) chain to enhance solubility and stability. Understanding the solubility of this linker is paramount for its effective handling, conjugation, and the overall success of the resulting bioconjugate. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a visual representation of the experimental workflow.

Core Concepts: The Role of PEGylation in Solubility

The presence of the m-PEG24 chain in the this compound molecule is a key determinant of its solubility profile. PEGylation, the process of attaching PEG chains to molecules, is a widely employed strategy to:

  • Enhance Aqueous Solubility: The hydrophilic ether oxygens in the PEG backbone form hydrogen bonds with water molecules, creating a hydration shell around the molecule and increasing its solubility in aqueous media.

  • Improve Stability: The PEG chain can protect the molecule from enzymatic degradation and reduce aggregation.

  • Reduce Immunogenicity: The biocompatible nature of PEG can shield the conjugated molecule from the host's immune system.

Heterobifunctional PEG linkers are designed to leverage these properties, providing a bridge between two different chemical entities while imparting favorable physicochemical characteristics.

Quantitative Solubility Data

Comprehensive quantitative solubility data for this compound in a wide range of solvents is not extensively published. However, based on available product information and the general properties of similar PEGylated compounds, the following table summarizes the known and expected solubility profile.

SolventQuantitative DataQualitative Assessment & Remarks
Dimethyl Sulfoxide (DMSO)Soluble at 10 mMA common solvent for initial stock solution preparation of many synthetic linkers.
WaterData not availableExpected to have good aqueous solubility due to the hydrophilic m-PEG24 chain. Solubility may be pH-dependent.
Phosphate-Buffered Saline (PBS)Data not availableExpected to be soluble, but solubility may be lower than in pure water due to the presence of salts.
Dimethylformamide (DMF)Data not availableOften a suitable alternative to DMSO for dissolving PEGylated compounds.
EthanolData not availableMay be soluble, but likely to a lesser extent than in DMSO or DMF.
MethanolData not availableSimilar to ethanol, it may serve as a solvent, but solubility needs to be empirically determined.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a systematic experimental approach is required. The following is a generalized protocol that can be adapted for various solvents.

Objective:

To determine the saturation solubility of this compound in a given solvent.

Materials:
  • This compound (solid)

  • Solvent of interest (e.g., water, PBS, DMSO)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Vortex mixer

  • Thermomixer or incubator with shaking capabilities

  • Microcentrifuge

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Methodology:
  • Preparation of Supersaturated Solutions:

    • Accurately weigh a small amount of this compound (e.g., 2-5 mg) into a microcentrifuge tube.

    • Add a known volume of the solvent of interest to the tube to create a slurry (a concentration expected to be above the saturation point).

    • Repeat this for each solvent to be tested.

  • Equilibration:

    • Tightly cap the tubes and vortex thoroughly for 1-2 minutes.

    • Place the tubes in a thermomixer or shaking incubator set to a constant temperature (e.g., 25 °C) for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Continuous agitation is crucial.

  • Phase Separation:

    • After equilibration, centrifuge the tubes at a high speed (e.g., 10,000 x g) for a sufficient time (e.g., 15-30 minutes) to pellet the excess, undissolved solid.

  • Sample Analysis:

    • Carefully collect a precise aliquot of the clear supernatant without disturbing the pellet.

    • Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

    • Analyze the concentration of the diluted supernatant using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy. A calibration curve prepared with known concentrations of this compound in the same solvent is required for accurate quantification.

  • Calculation of Solubility:

    • Calculate the concentration of the undiluted supernatant by multiplying the measured concentration of the diluted sample by the dilution factor. This value represents the saturation solubility of the compound in the tested solvent at the specified temperature.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

G A Preparation of Supersaturated Slurry B Equilibration (e.g., 24-48h at 25°C with agitation) A->B Incubate C Phase Separation (Centrifugation) B->C Separate solid from liquid D Collection & Dilution of Supernatant C->D Isolate saturated solution E Concentration Analysis (e.g., HPLC-UV) D->E Quantify solute F Calculation of Saturation Solubility E->F Determine final value

Caption: Experimental workflow for determining the solubility of a chemical compound.

Conclusion

While specific quantitative solubility data for this compound is limited, its chemical structure, incorporating a significant PEG chain, strongly suggests good solubility in aqueous buffers and polar organic solvents like DMSO. For researchers and drug development professionals, empirical determination of solubility in their specific formulation buffers is crucial for reliable and reproducible results in bioconjugation and subsequent applications. The provided experimental protocol offers a robust framework for such determinations. As the use of complex linkers like this compound continues to grow, a thorough characterization of their physicochemical properties, including solubility, will remain a critical aspect of preclinical development.

An In-depth Technical Guide to Maleimide-PEG-TFP Ester Crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of maleimide-polyethylene glycol (PEG)-tetrafluorophenyl (TFP) ester crosslinkers, versatile reagents widely employed in bioconjugation for the development of targeted therapeutics, diagnostics, and other advanced biomaterials. We will delve into the fundamental chemistry, reaction kinetics, stability considerations, and detailed experimental protocols associated with these powerful tools.

Core Concepts: Structure and Mechanism of Action

Maleimide-PEG-TFP ester crosslinkers are heterobifunctional reagents that enable the covalent linkage of two different biomolecules. These linkers possess three key components:

  • Maleimide (B117702) Group: This functional group exhibits high reactivity and selectivity towards sulfhydryl (thiol) groups, which are present in the side chains of cysteine residues in proteins and peptides. The reaction proceeds via a Michael addition, forming a stable thioether bond.[1][2]

  • Polyethylene Glycol (PEG) Spacer: The PEG chain is a hydrophilic and flexible spacer that offers several advantages in bioconjugation. It can enhance the water solubility of the crosslinker and the resulting conjugate, reduce steric hindrance between the linked molecules, and minimize the immunogenicity of the conjugate.[3][4][5] The length of the PEG spacer can be varied to optimize the pharmacokinetic and pharmacodynamic properties of the final product.[3][4]

  • Tetrafluorophenyl (TFP) Ester: The TFP ester is a highly reactive group that readily acylates primary and secondary amines, such as the N-terminus of a protein or the side chain of a lysine (B10760008) residue, to form a stable amide bond.[6][7][8] TFP esters are known for their enhanced stability in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, making them a superior choice for many bioconjugation applications.[9][10][11]

The dual reactivity of maleimide-PEG-TFP ester crosslinkers allows for a two-step conjugation strategy, providing precise control over the assembly of complex biomolecular architectures.

Quantitative Data: Reaction Kinetics and Stability

The efficiency and reliability of bioconjugation reactions are critically dependent on the reaction kinetics and the stability of the resulting covalent linkages. The following tables summarize key quantitative data for the reactive moieties of maleimide-PEG-TFP ester crosslinkers.

Table 1: Reaction Conditions and Kinetics
Reactive GroupTarget Functional GroupOptimal pH RangeRelative Reaction RateNotes
Maleimide Sulfhydryl (Thiol)6.5 - 7.5~1,000 times faster with thiols than amines at pH 7.0[1][2][12]Reaction rate is dependent on the pKa of the thiol and decreases at lower pH.[13] Above pH 7.5, reactivity with amines increases.[1][11]
TFP Ester Primary Amine7.5 - 8.0[6][11]Slower reaction below pH 7.0[11]Forms a stable amide bond.
Table 2: Hydrolytic Stability of Reactive Esters
Reactive EsterpHHalf-life (t½)Fold Difference vs. NHS EsterReference
TFP Ester 7.0~6.5 hours1.9x[9]
NHS Ester 7.0~3.4 hours-[9]
TFP Ester 8.0~2.5 hours3.0x[9]
NHS Ester 8.0~50 minutes-[9]
TFP Ester 10.0~360 minutes8.5x[9]
NHS Ester 10.0~42 minutes-[9]

Data is for TFP and NHS esters on a self-assembled monolayer, providing a relative comparison of their stability.

Table 3: Stability of the Thioether Linkage
LinkageConditionStability ConcernMitigation Strategies
Thiosuccinimide Ether Physiological pHSusceptible to retro-Michael reaction (thiol exchange)[2][14]Hydrolysis of the succinimide (B58015) ring to the more stable ring-opened form.[15]
Ring-Opened Thioether Physiological pHSignificantly more stable than the thiosuccinimide form (t½ > 2 years)[15]Can be promoted by specific linker designs or post-conjugation treatment.

Experimental Protocols

This section provides a detailed, two-step protocol for the conjugation of a protein (Protein-NH₂) to a sulfhydryl-containing molecule (Molecule-SH) using a maleimide-PEG-TFP ester crosslinker.

Materials
  • Protein-NH₂ (e.g., antibody, enzyme) in a suitable buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Molecule-SH (e.g., peptide, small molecule drug).

  • Maleimide-PEG-TFP ester crosslinker.

  • Anhydrous, amine-free solvent (e.g., DMSO, DMF).

  • Reaction Buffer A (for TFP ester reaction): Phosphate buffer (e.g., PBS) or Borate buffer, pH 7.5-8.0.

  • Reaction Buffer B (for maleimide reaction): Phosphate buffer, pH 6.5-7.5.

  • Quenching Reagent (for TFP ester): 1 M Tris-HCl, pH 8.0.

  • Quenching Reagent (for maleimide): 1 M β-mercaptoethanol or L-cysteine.

  • Purification equipment: Desalting columns (e.g., spin columns), size-exclusion chromatography (SEC), or dialysis cassettes.

Step 1: Reaction of Maleimide-PEG-TFP Ester with Protein-NH₂
  • Preparation of Reagents:

    • Equilibrate the vial of Maleimide-PEG-TFP ester to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution of the crosslinker (e.g., 10-20 mM) in anhydrous DMSO or DMF.

  • Reaction Setup:

    • Ensure the Protein-NH₂ is in Reaction Buffer A. The buffer should be free of primary amines (e.g., Tris, glycine).

    • Add a 5- to 20-fold molar excess of the dissolved crosslinker to the protein solution while gently stirring. The optimal molar ratio should be determined empirically.

  • Incubation:

    • Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.

  • Removal of Excess Crosslinker:

    • Remove the unreacted Maleimide-PEG-TFP ester using a desalting column equilibrated with Reaction Buffer B. This step is crucial to prevent unwanted reactions in the subsequent step.

Step 2: Reaction of Maleimide-Activated Protein with Molecule-SH
  • Preparation of Molecule-SH:

    • If the Molecule-SH contains disulfide bonds, they must be reduced prior to the reaction. Use a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine), which does not need to be removed before the maleimide reaction. If using DTT (dithiothreitol), it must be removed completely before adding the maleimide-activated protein.

  • Conjugation Reaction:

    • Immediately add the Molecule-SH to the purified maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the sulfhydryl-containing molecule over the protein is recommended.

  • Incubation:

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the sulfhydryl groups.

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add the maleimide quenching reagent to a final concentration of 1-10 mM and incubate for 15-30 minutes at room temperature.

  • Purification of the Final Conjugate:

    • Purify the final conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or dialysis to remove unreacted molecules and quenching reagents.[][17][18][19][20]

Characterization of the Conjugate

The final conjugate should be characterized to determine the degree of labeling (DOL) and to confirm its purity and integrity. Common analytical techniques include:

  • UV-Vis Spectroscopy: To determine protein concentration and the concentration of the conjugated molecule (if it has a chromophore).

  • Mass Spectrometry (MALDI-TOF or ESI-MS): To confirm the molecular weight of the conjugate and determine the DOL.

  • SDS-PAGE: To visualize the conjugate and assess its purity.

  • Size-Exclusion Chromatography (SEC-HPLC): To determine the extent of aggregation and purity of the conjugate.

Visualizations: Diagrams of Pathways and Workflows

Reaction Mechanism of Maleimide-PEG-TFP Ester Crosslinker

Reaction_Mechanism cluster_step1 Step 1: Reaction with Amine cluster_step2 Step 2: Reaction with Thiol Protein_NH2 Protein-NH₂ Activated_Protein Maleimide-PEG-Protein Protein_NH2->Activated_Protein TFP Ester Reaction (pH 7.5-8.0) Crosslinker Maleimide-PEG-TFP Ester Crosslinker->Activated_Protein TFP Tetrafluorophenol (Leaving Group) Activated_Protein->TFP Final_Conjugate Protein-PEG-Molecule (Thioether Bond) Activated_Protein->Final_Conjugate Maleimide Reaction (pH 6.5-7.5) Molecule_SH Molecule-SH Molecule_SH->Final_Conjugate

Caption: Two-step reaction mechanism of a Maleimide-PEG-TFP ester crosslinker.

Experimental Workflow for Bioconjugation

Experimental_Workflow Start Start: Prepare Protein-NH₂ and Crosslinker Step1_Reaction Step 1: React Protein-NH₂ with Maleimide-PEG-TFP Ester Start->Step1_Reaction Purification1 Purify Maleimide-Activated Protein (e.g., Desalting Column) Step1_Reaction->Purification1 Step2_Reaction Step 2: React with Molecule-SH Purification1->Step2_Reaction Quenching Quench Unreacted Maleimides (Optional) Step2_Reaction->Quenching Purification2 Purify Final Conjugate (e.g., SEC, Dialysis) Quenching->Purification2 Characterization Characterize Conjugate (DOL, Purity, etc.) Purification2->Characterization End End: Purified Bioconjugate Characterization->End

Caption: A typical experimental workflow for protein conjugation.

Stability of the Thioether Linkage

Linkage_Stability Thiosuccinimide Thiosuccinimide Linkage (Less Stable) Retro_Michael Retro-Michael Reaction (Thiol Exchange) Thiosuccinimide->Retro_Michael Unwanted Pathway Hydrolysis Hydrolysis Thiosuccinimide->Hydrolysis Desired Pathway for Stability Ring_Opened Ring-Opened Thioether (Highly Stable) Hydrolysis->Ring_Opened

Caption: Stability pathways of the maleimide-thiol linkage.

References

An In-depth Technical Guide to Heterobifunctional PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Heterobifunctional polyethylene (B3416737) glycol (PEG) linkers are crucial tools in modern bioconjugation and drug development.[1] These specialized molecules consist of a polyethylene glycol chain with two different reactive functional groups at each end.[1] This dual-reactivity allows for the precise and stable connection of two distinct entities, such as a therapeutic drug and a targeting molecule, to form a highly efficient and controlled bioconjugate.[1][] The incorporation of a PEG spacer offers significant advantages, including increased hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity of the final conjugate.[1] This guide provides a comprehensive overview of the core properties, applications, and experimental considerations for utilizing heterobifunctional PEG linkers in research and therapeutic development.

Core Properties and Advantages

Heterobifunctional PEG linkers offer a unique combination of features that make them invaluable in bioconjugation:

  • Dual Reactivity : The presence of two distinct functional groups enables the specific and sequential attachment of two different molecules.[1]

  • Customizable Lengths : The PEG chain length can be precisely adjusted to optimize the distance between the conjugated molecules, which is critical for biological activity and stability.[1]

  • Enhanced Solubility : The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and biomolecules in aqueous environments, reducing the likelihood of aggregation.[1]

  • Reduced Immunogenicity : The PEG chain can shield the conjugated molecule from the host's immune system, leading to a reduced immune response and longer circulation times.[1]

  • Improved Pharmacokinetics : By increasing the hydrodynamic volume of the conjugate, PEGylation can reduce renal clearance, thereby extending the in vivo half-life of the therapeutic.

Quantitative Data of Common Heterobifunctional PEG Linkers

The selection of an appropriate heterobifunctional PEG linker is dependent on the specific application and the functional groups present on the molecules to be conjugated. Below are tables summarizing the properties of commonly used heterobifunctional PEG linkers.

Table 1: NHS-PEG-Maleimide Linkers

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
Mal-PEG2-NHS ester354.31211.7
Mal-PEG4-NHS ester442.42418.5
Mal-PEG8-NHS ester618.63832.1
Mal-PEG12-NHS ester794.841245.7
Mal-PEG24-NHS ester1323.482486.5
Maleimide PEG NHS, MW 1,000~1,000~22~80
Maleimide PEG NHS, MW 2,000~2,000~45~160
Maleimide PEG NHS, MW 3,400~3,400~77~270
Maleimide PEG NHS, MW 5,000~5,000~113~400

Table 2: DBCO-PEG-NHS Ester Linkers (for Copper-Free Click Chemistry)

Product NameMolecular Weight ( g/mol )PEG Units (n)Spacer Arm Length (Å)
DBCO-PEG1-NHS ester547.58110.1
DBCO-PEG2-NHS ester591.63213.5
DBCO-PEG4-NHS ester679.74420.3
DBCO-PEG8-NHS ester855.95833.9
DBCO-PEG12-NHS ester1032.161247.5

Table 3: Other Common Heterobifunctional PEG Linkers

Functional Group 1Functional Group 2Molecular Weight ( g/mol )PEG Units (n)
AzideNHS Ester402.384
AlkyneNHS Ester385.384
AmineCarboxylic Acid221.242
BiotinNHS Ester586.694
Folic AcidNHS Ester874.874

Key Applications in Drug Development

Heterobifunctional PEG linkers are instrumental in the design and synthesis of advanced therapeutics.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic drug.[1] Heterobifunctional PEG linkers are critical for connecting the antibody to the drug payload.[1] The linker's stability in circulation and its ability to release the drug at the target site are key determinants of the ADC's efficacy and safety.

ADC_Mechanism cluster_bloodstream Bloodstream cluster_cell Target Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor-Specific Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Drug Cytotoxic Drug Lysosome->Drug 4. Linker Cleavage & Drug Release Apoptosis Apoptosis Drug->Apoptosis 5. Cell Death PROTAC_Mechanism cluster_ternary Ternary Complex Formation Target Target Protein PROTAC PROTAC Target->PROTAC Proteasome Proteasome Target->Proteasome 2. Recognition E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase E3Ligase->Target 1. Ubiquitination Ub Ubiquitin Degradation Protein Degradation Proteasome->Degradation 3. Degradation Experimental_Workflow start Start: Biomolecule & Small Molecule reagent_prep 1. Reagent Preparation (Linker, Buffers) start->reagent_prep conjugation 2. Bioconjugation Reaction (e.g., NHS-ester, Click Chemistry) reagent_prep->conjugation purification 3. Purification (SEC, Dialysis) conjugation->purification characterization 4. Characterization (SDS-PAGE, MS, HPLC) purification->characterization final_product Final Bioconjugate characterization->final_product

References

Methodological & Application

Application Notes: Utilizing Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

1. Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional, polyethylene (B3416737) glycol (PEG)-based crosslinker designed for advanced bioconjugation applications, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3][] Its unique modular structure provides high specificity, improved hydrophilicity, and precise spatial control between conjugated molecules. This linker is part of a class of reagents designed to create stable, high-purity conjugates with favorable pharmacokinetic profiles.[5][6]

2. Molecular Structure and Functional Components

The linker's design incorporates several key functional units, each contributing to its overall utility:

  • Maleimide (B117702) (Mal): This functional group specifically reacts with sulfhydryl (thiol, -SH) groups, typically found on cysteine residues of proteins and peptides, to form a stable thioether bond.[7]

  • Tetrafluorophenyl (TFP) Ester: This highly reactive group targets primary amines (-NH₂), such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond. TFP esters are known for their high reactivity and greater stability against hydrolysis in aqueous solutions compared to more common N-hydroxysuccinimide (NHS) esters.[8][9][10][11]

  • PEG Spacers (PEG4 and m-PEG24): The molecule contains two discrete PEG chains. The short PEG4 segment provides spacing, while the longer, methoxy-terminated m-PEG24 chain significantly enhances the hydrophilicity of the entire conjugate. This PEGylation helps to improve solubility, reduce aggregation, minimize immunogenicity, and extend the circulation half-life of the final product.[][5][6]

  • Glutamic Acid (Glu) Backbone: This provides a scaffold for the attachment of the reactive TFP ester.

This structure allows for a specific and controlled two-step conjugation process, making it an ideal tool for linking a targeting biomolecule (like an antibody) to a payload (like a cytotoxic drug).[12]

3. Key Applications

The primary application for this linker is in the construction of Antibody-Drug Conjugates (ADCs).[1][13]

  • ADC Development: In ADCs, an antibody is used to specifically target diseased cells (e.g., cancer cells). The linker covalently attaches a potent cytotoxic drug to the antibody. The this compound linker is used to first attach to an amine-containing drug payload via its TFP ester, and the resulting complex is then conjugated to free thiols on the antibody. The long m-PEG24 chain can act as a hydrophilic shield for the often-hydrophobic drug payload, improving the ADC's overall properties.[5][6]

  • Protein and Peptide Modification: This linker can be used to conjugate proteins with other molecules, such as fluorescent dyes, small molecule inhibitors, or peptides, for research and diagnostic purposes.

  • Nanoparticle Functionalization: The linker can be used to attach biomolecules (e.g., targeting ligands) to the surface of nanoparticles for targeted delivery applications.[8]

4. Visualization of Linker Structure and Workflow

Linker_Structure cluster_linker This compound Structure Mal Maleimide PEG4 PEG4 Spacer Mal->PEG4 Thiol Thiol Group (-SH) (e.g., Cysteine) Mal->Thiol Reacts with Glu Glu(TFP ester) PEG4->Glu mPEG24 m-PEG24 Spacer Glu->mPEG24 Amine Amine Group (-NH2) (e.g., Payload, Lysine) Glu->Amine Reacts with

Caption: Structure and reactivity of the heterobifunctional linker.

Quantitative Data and Recommended Conditions

For successful bioconjugation, adherence to optimized reaction parameters is critical. The tables below summarize the key properties and recommended conditions for using this linker.

Table 1: Properties of this compound

Property Value Reference
Molecular Formula C₇₈H₁₃₄F₄N₄O₃₅ [5][14]
Molecular Weight 1763.9 g/mol [5][14]
Reactive Group 1 Maleimide (reacts with -SH) [7][15]
Reactive Group 2 TFP Ester (reacts with -NH₂) [8][11]
Solubility Soluble in organic solvents (DMSO, DMF, Acetonitrile, Methanol) [5]

| Storage | Store at -20°C with desiccant. Equilibrate to room temperature before opening. |[5][12] |

Table 2: Recommended Reaction Conditions for Conjugation

Parameter TFP Ester Reaction (Amine Target) Maleimide Reaction (Thiol Target) Reference
Optimal pH Range 7.5 – 8.0 6.5 – 7.5 [5][7][8][15]
Recommended Buffer Amine-free buffers (e.g., PBS, HEPES, Borate) Thiol-free buffers (e.g., PBS, MES, HEPES); degassed [16]
Molar Excess of Linker 1.5- to 5-fold excess over amine-molecule 10- to 20-fold excess of Maleimide-activated molecule over protein [17]
Solvent Dissolve linker in anhydrous DMSO or DMF first; keep final organic solvent <10% in reaction Aqueous buffer [12][16]
Reaction Time 1-4 hours at room temperature 2 hours at room temperature or overnight at 4°C [16]

| Quenching Agent | 50-100 mM Tris or Hydroxylamine | L-cysteine or β-mercaptoethanol |[16] |

Table 3: Common Techniques for Conjugate Analysis

Analysis Goal Technique Expected Outcome Reference
Purity & Aggregation Size Exclusion Chromatography (SEC-HPLC) Single, sharp peak for the purified conjugate. [18]
Conjugation Success SDS-PAGE Increase in molecular weight (band shift) compared to the unconjugated protein. [18]
Structural Confirmation Mass Spectrometry (LC-MS) Observed mass should match the calculated mass of the final conjugate. [19][20]

| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry | Quantifies the average number of drug molecules conjugated per antibody. |[19][21] |

Experimental Protocols

A two-step sequential conjugation strategy is highly recommended to prevent the formation of undesired byproducts. The following protocol details the conjugation of an amine-containing payload (e.g., a drug) to the linker, followed by conjugation to a thiol-containing protein (e.g., a reduced antibody).

Workflow Visualization

Workflow Payload Amine-Payload (Drug, Dye, etc.) Step1 Step 1: Reaction (pH 7.5-8.0) Payload->Step1 Linker Mal-PEG-TFP Linker in DMSO Linker->Step1 Intermediate Maleimide-Activated Payload Step1->Intermediate Forms Purify1 Purification (e.g., HPLC) Intermediate->Purify1 Step2 Step 2: Reaction (pH 6.5-7.5) Purify1->Step2 Protein Thiol-Protein (e.g., Reduced Ab) Protein->Step2 Quench Quench (L-cysteine) Step2->Quench Purify2 Final Purification (e.g., SEC) Quench->Purify2 Final_Conjugate Final Bioconjugate Purify2->Final_Conjugate Yields

Caption: A two-step workflow for bioconjugation.

Protocol 1: Step-by-Step Methodology

Materials Required:

  • This compound Linker

  • Amine-containing payload molecule

  • Thiol-containing protein (or protein with disulfide bonds and a reducing agent like TCEP)

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Reaction Buffer 1 (pH 7.5-8.0): 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Reaction Buffer 2 (pH 7.0): 100 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA, pH 7.0, degassed

  • Quenching Solution: 1 M L-cysteine in water

  • Purification equipment (e.g., HPLC, desalting columns, SEC system)

Step 1: Activation of Payload with TFP Ester

  • Preparation: Bring the vial of the linker to room temperature before opening.

  • Dissolve Linker: Immediately before use, dissolve the required amount of this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Dissolve Payload: Dissolve the amine-containing payload in Reaction Buffer 1 (pH 7.5). If solubility is an issue, it can be dissolved in a minimal amount of DMSO before dilution with the buffer.

  • Reaction: Add a 1.5- to 3-fold molar excess of the dissolved linker to the payload solution. Ensure the final concentration of DMSO is below 10% (v/v).

  • Incubation: Let the reaction proceed for 1-2 hours at room temperature with gentle stirring, protected from light.

  • Purification: Purify the resulting maleimide-activated payload from excess linker and unreacted payload using reverse-phase HPLC. Lyophilize the collected fractions to obtain the purified product.

Step 2: Conjugation of Maleimide-Activated Payload to Protein

  • Protein Preparation:

    • If your protein already has free thiols, proceed to step 2.

    • If not, reduce the protein's disulfide bonds. Dissolve the protein (e.g., antibody at 5-10 mg/mL) in Reaction Buffer 2. Add a 20-fold molar excess of TCEP (tris(2-carboxyethyl)phosphine). Incubate for 1-2 hours at 37°C. The reduced protein can typically be used directly without removing the TCEP.[17]

  • Reaction: Dissolve the purified maleimide-activated payload from Step 1 in Reaction Buffer 2. Immediately add it to the reduced protein solution at a 10- to 20-fold molar excess relative to the protein.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C under gentle agitation, protected from light. The reaction vessel should be flushed with nitrogen or argon to prevent re-oxidation of thiols.

  • Quenching: Stop the reaction by adding L-cysteine to a final concentration of 1-2 mM to quench any unreacted maleimide groups. Incubate for 15-30 minutes.

  • Final Purification: Remove excess maleimide-activated payload and other reaction byproducts by purifying the final conjugate. Size Exclusion Chromatography (SEC) is highly effective for this step, exchanging the conjugate into a suitable final storage buffer (e.g., PBS pH 7.4).

  • Characterization and Storage: Characterize the final conjugate for purity, identity, and drug-to-antibody ratio (DAR) using the techniques listed in Table 3. Store the purified conjugate under conditions appropriate for the protein, typically at -80°C.

References

Application Notes and Protocols for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent. The linker molecule that connects these two components is critical to the ADC's success, influencing its stability, pharmacokinetics, and efficacy. This document provides detailed application notes and protocols for the use of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, a discrete polyethylene (B3416737) glycol (dPEG®) based linker, in the development of ADCs.

This advanced linker, a "Sidewinder™" reagent, is designed for the creation of stable, high-drug-to-antibody ratio (DAR) ADCs.[1][2][3] Its architecture places the cytotoxic payload on a sidearm, shielded by a long methoxy-terminated PEG24 chain, which can enhance solubility, reduce aggregation, and improve the overall pharmacokinetic profile of the ADC.[1][2][3]

Key Features of this compound:

  • Maleimide (B117702) (Mal) Group: Enables covalent attachment to the antibody via reaction with free thiol groups on cysteine residues.

  • PEG4 and m-PEG24 Spacers: These hydrophilic polyethylene glycol chains increase the solubility and stability of the ADC, prolong its circulation time, and can reduce immunogenicity.[1][2][3][4][5][6]

  • Glutamic Acid (Glu): Can serve as part of an enzymatically cleavable peptide sequence, allowing for specific payload release within the target cell.

  • Tetrafluorophenyl (TFP) Ester: A highly reactive group for the conjugation of amine-containing payloads, forming a stable amide bond. TFP esters are known for their increased stability to hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at basic pH, leading to more efficient conjugation.[1][2][3][7][8]

Data Presentation

The following tables provide representative data for ADCs constructed with PEGylated linkers. This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Pharmacokinetic Parameters of ADCs with Varying PEG Linker Lengths

Linker ArchitectureAverage DARPlasma Half-life (t½) in hoursArea Under the Curve (AUC) in µg*h/mLReference
Non-PEGylated Linker41201500[4]
Short PEG Linker (e.g., PEG4)41502000[4]
Long PEG Linker (e.g., PEG12)82504500[4]
Illustrative Mal-PEG4-...-m-PEG24 8 >250 >5000 -

Table 2: Representative In Vitro Cytotoxicity of ADCs

ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
Antibody AloneHER2+ (SK-BR-3)>1000[9]
ADC with Non-PEGylated Linker (DAR 4)HER2+ (SK-BR-3)15[9]
ADC with PEGylated Linker (DAR 8)HER2+ (SK-BR-3)5[9]
Illustrative ADC with Mal-PEG4-...-m-PEG24 (DAR 8) HER2+ (SK-BR-3) <5 -

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of an ADC using the this compound linker.

Protocol 1: Two-Step ADC Synthesis

This protocol involves the initial conjugation of the linker to the payload, followed by the conjugation of the linker-payload complex to the antibody.

Materials:

  • This compound linker

  • Amine-containing cytotoxic payload (e.g., MMAE, Doxorubicin derivative)

  • Monoclonal antibody (mAb)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

  • Reaction tubes

  • Stir plate and stir bars

Step 1: Conjugation of Payload to Linker

  • Dissolve the amine-containing cytotoxic payload in anhydrous DMF or DMSO to a final concentration of 10-20 mM.

  • Dissolve the this compound linker in the same solvent to a final concentration of 10-20 mM.

  • Add a 1.1 to 1.5 molar excess of the linker solution to the payload solution.

  • Incubate the reaction mixture at room temperature for 2-4 hours with gentle stirring, protected from light.

  • Monitor the reaction progress by LC-MS to confirm the formation of the Mal-PEG4-Glu-NH-Payload conjugate.

  • The resulting linker-payload conjugate can be used in the next step without purification if the reaction goes to completion.

Step 2: Antibody Reduction and Conjugation

  • Prepare the antibody in PBS at a concentration of 5-10 mg/mL.

  • Add a 10-20 fold molar excess of TCEP to the antibody solution.

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Remove excess TCEP using a desalting column equilibrated with PBS.

  • Immediately add a 5-10 fold molar excess of the Mal-PEG4-Glu-NH-Payload conjugate (from Step 1) to the reduced antibody.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

  • Purify the resulting ADC using a desalting column or size-exclusion chromatography to remove unconjugated linker-payload.

Protocol 2: ADC Characterization

1. Determination of Drug-to-Antibody Ratio (DAR)

  • UV-Vis Spectroscopy: Measure the absorbance of the ADC at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the Beer-Lambert law, correcting for the contribution of the payload's absorbance at 280 nm.

  • Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs. The relative peak areas can be used to determine the average DAR and the distribution of drug-loaded species.

  • Mass Spectrometry (MS): LC-MS analysis of the intact or deglycosylated ADC can provide a precise determination of the mass of different ADC species, allowing for the calculation of the DAR.

2. Analysis of Aggregation

  • Size Exclusion Chromatography (SEC): SEC is used to separate monomers, dimers, and higher-order aggregates of the ADC. The percentage of aggregates should be monitored to ensure the quality of the conjugate.

3. In Vitro Cell Viability Assay

  • Plate target cancer cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC, the unconjugated antibody, and the free payload.

  • Incubate for 72-96 hours.

  • Assess cell viability using a suitable assay (e.g., MTS, CellTiter-Glo®).

  • Calculate the IC50 values to determine the potency of the ADC.

Visualizations

Logical Relationships and Workflows

ADC_Synthesis_Workflow cluster_payload_prep Payload-Linker Conjugation cluster_antibody_prep Antibody Preparation cluster_final_conjugation Final ADC Synthesis Payload Amine-containing Payload Reaction1 Amine-TFP Ester Reaction Payload->Reaction1 Linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 Linker->Reaction1 LinkerPayload Maleimide-Linker-Payload Conjugate Reaction1->LinkerPayload Reaction2 Maleimide-Thiol Conjugation LinkerPayload->Reaction2 Antibody Monoclonal Antibody (mAb) Reduction Reduction with TCEP Antibody->Reduction ReducedAb Reduced mAb (with free thiols) Reduction->ReducedAb ReducedAb->Reaction2 ADC Antibody-Drug Conjugate (ADC) Reaction2->ADC Purification Purification (e.g., SEC) ADC->Purification Characterization Characterization (DAR, Aggregation) Purification->Characterization

Caption: Workflow for the two-step synthesis of an Antibody-Drug Conjugate.

Signaling Pathways

The signaling pathway affected by the ADC is determined by the cytotoxic payload. Below are diagrams for common payloads that can be conjugated using the this compound linker.

Monomethyl Auristatin E (MMAE) Induced Apoptosis

MMAE_Pathway ADC ADC Internalization & Payload Release MMAE MMAE ADC->MMAE Tubulin Tubulin Polymerization MMAE->Tubulin inhibits Microtubule Microtubule Disruption MMAE->Microtubule disrupts Tubulin->Microtubule G2M G2/M Phase Cell Cycle Arrest Microtubule->G2M Caspase Caspase Activation (e.g., Caspase-3) G2M->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: MMAE payload disrupts microtubules, leading to cell cycle arrest and apoptosis.[10][11]

Doxorubicin Mechanism of Action

Doxorubicin_Pathway ADC ADC Internalization & Payload Release Dox Doxorubicin ADC->Dox DNA_Intercalation DNA Intercalation Dox->DNA_Intercalation TopoII Topoisomerase II Inhibition Dox->TopoII ROS Generation of Reactive Oxygen Species Dox->ROS DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage TopoII->DNA_Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Doxorubicin induces apoptosis through DNA intercalation and other mechanisms.[12][13][14][][16]

SN-38 (Active Metabolite of Irinotecan) Mechanism of Action

SN38_Pathway ADC ADC Internalization & Payload Release SN38 SN-38 ADC->SN38 TopoI_Complex Topoisomerase I-DNA Complex SN38->TopoI_Complex stabilizes Replication_Fork Replication Fork Collision TopoI_Complex->Replication_Fork DSB DNA Double-Strand Breaks Replication_Fork->DSB Cell_Cycle_Arrest S-Phase Cell Cycle Arrest DSB->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: SN-38 inhibits Topoisomerase I, leading to DNA damage and apoptosis.[17][18][19][20]

Conclusion

The this compound linker offers a sophisticated and versatile platform for the development of next-generation ADCs. Its discrete PEG components can enhance the physicochemical properties of the conjugate, while the reactive maleimide and TFP ester groups allow for efficient and stable conjugation of antibodies and amine-containing payloads. The protocols and data presented herein provide a comprehensive guide for researchers to effectively utilize this advanced linker in their ADC development programs. It is recommended to optimize the reaction conditions and thoroughly characterize the final ADC to ensure the desired therapeutic profile.

References

Application Notes and Protocols for Protein Labeling with Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional, discrete polyethylene (B3416737) glycol (dPEG®) linker designed for the advanced bioconjugation of proteins, particularly in the development of Antibody-Drug Conjugates (ADCs).[1][2][3] This linker possesses two distinct reactive moieties: a maleimide (B117702) group for covalent attachment to thiol groups (e.g., from cysteine residues) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for reaction with primary amines (e.g., lysine (B10760008) residues or N-termini).[1][2] The integrated PEG spacers (a PEG4 and a PEG24 chain) enhance the solubility and stability of the resulting conjugate, and can improve its pharmacokinetic properties.[4][5][6] TFP esters are notable for their higher hydrolytic stability and greater reactivity towards amines at optimal pH ranges compared to the more common N-hydroxysuccinimide (NHS) esters.[1][7][8]

These application notes provide detailed protocols for the use of this compound in protein labeling, with a focus on the generation of ADCs.

Chemical and Physical Properties

A summary of the key properties of the this compound linker is provided in the table below.

PropertyValueReference
Molecular Weight 1763.90 g/mol [3][9]
Chemical Formula C₇₈H₁₃₄F₄N₄O₃₅[3][9]
Purity > 95%[3]
Spacer Arm Length 99 atoms, 104.9 Å[3]
Solubility Soluble in organic solvents like Methylene Chloride, Methanol, or Acetonitrile.[3] Limited water solubility for shorter PEG-TFP esters may require co-solvents.[9][3][9]
Storage Store at -20°C under an inert atmosphere. Allow to come to room temperature before opening to prevent moisture condensation.[3][10][3][10]

Reaction Schematics and Workflow

The dual reactivity of the linker allows for a controlled, sequential conjugation strategy, which is essential for producing well-defined bioconjugates. The general workflow involves two main steps: the attachment of a payload (e.g., a small molecule drug) to one end of the linker, and the subsequent conjugation of the payload-linker complex to a protein (e.g., an antibody).

experimental_workflow cluster_step1 Step 1: Payload-Linker Conjugation cluster_step2 Step 2: Protein Conjugation Payload Payload (amine-containing) TFP_reaction TFP Ester-Amine Reaction (pH 7.5-8.0) Payload->TFP_reaction Linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 Linker->TFP_reaction Payload_Linker Payload-Linker Intermediate Maleimide_reaction Maleimide-Thiol Reaction (pH 6.5-7.5) Payload_Linker->Maleimide_reaction TFP_reaction->Payload_Linker Protein Protein (thiol-containing) Protein->Maleimide_reaction ADC Final Protein Conjugate (e.g., ADC) Maleimide_reaction->ADC

Caption: General experimental workflow for protein conjugation.

Experimental Protocols

Protocol 1: Two-Step Sequential Conjugation (Payload to Linker, then to Protein)

This is the recommended approach to ensure specificity and minimize unwanted side reactions.

Materials:

  • This compound

  • Amine-containing payload (e.g., small molecule drug)

  • Thiol-containing protein (e.g., antibody with reduced disulfides or engineered cysteines)

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF)

  • Reaction Buffers:

    • Amine Reaction Buffer: 100 mM HEPES or phosphate (B84403) buffer, pH 7.5-8.0.

    • Thiol Reaction Buffer: 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5-7.5.[11][12]

  • Reducing agent (if needed for antibody): TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

  • Quenching reagent: Cysteine.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis.

Procedure:

Step 1: Conjugation of Payload to the TFP Ester of the Linker

  • Preparation of Reagents:

    • Dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10 mM.

    • Dissolve the amine-containing payload in a compatible solvent.

  • Reaction:

    • In a microcentrifuge tube, combine the payload and the linker in a 1:1.5 to 1:3 molar ratio (payload:linker). The excess linker ensures complete consumption of the payload.

    • Add the Amine Reaction Buffer to the reaction mixture. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain protein stability in the subsequent step.

    • Incubate the reaction at room temperature for 2-4 hours, or overnight at 4°C, with gentle mixing and protected from light.

  • Monitoring the Reaction (Optional):

    • The reaction can be monitored by LC-MS to confirm the formation of the payload-linker intermediate.

Step 2: Conjugation of the Payload-Linker Intermediate to the Protein

  • Protein Preparation (if necessary):

    • If the protein's cysteine residues are in disulfide bonds, they must be reduced.

    • Dissolve the protein (e.g., antibody) in the Thiol Reaction Buffer.

    • Add a 10-20 fold molar excess of TCEP and incubate at 37°C for 30-60 minutes.[11]

    • Remove the excess TCEP using a desalting column or a spin concentrator.

  • Conjugation Reaction:

    • Add the payload-linker intermediate solution from Step 1 to the reduced protein solution. A typical molar ratio is 5-10 fold excess of the payload-linker intermediate to the protein.[12]

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing and protected from light.

  • Quenching the Reaction:

    • Add a 20-fold molar excess of cysteine over the maleimide to quench any unreacted maleimide groups.[12] Incubate for 30 minutes.

  • Purification of the Final Conjugate:

    • Purify the protein conjugate from unreacted payload-linker intermediate and other small molecules using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Characterization of the Protein Conjugate

1. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods:

  • UV-Vis Spectrophotometry: This is a relatively simple method that relies on the Beer-Lambert law. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the wavelength of maximum absorbance for the payload. The DAR can be calculated using the extinction coefficients of the antibody and the payload.[13]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs. The weighted average of the peak areas can be used to calculate the average DAR.[14]

  • Mass Spectrometry (LC-MS): This is a highly accurate method for determining the DAR and the distribution of drug-loaded species. The mass of the intact ADC is measured, and the mass difference compared to the unconjugated antibody reveals the number of attached drug-linker molecules.[7][15]

2. Analysis of Conjugate Stability

  • In Vitro Plasma Stability: The stability of the thioether bond can be assessed by incubating the ADC in plasma at 37°C and analyzing the release of the payload over time by HPLC-MS.[15]

  • Thiol Exchange Stability: The susceptibility of the thioether bond to cleavage by competing thiols can be evaluated by incubating the ADC with an excess of a thiol-containing molecule like glutathione (B108866) (GSH) and monitoring for payload release.[15]

Quantitative Data Summary

The following tables provide a summary of typical reaction parameters and expected outcomes.

Table 1: Recommended Reaction Conditions

ParameterStep 1 (Payload-Linker)Step 2 (Protein Conjugation)
Molar Ratio (Linker:Payload) 1.5:1 to 3:1-
Molar Ratio (Payload-Linker:Protein) -5:1 to 10:1
pH 7.5 - 8.06.5 - 7.5
Temperature Room Temperature or 4°CRoom Temperature or 4°C
Reaction Time 2-4 hours or overnight2 hours or overnight
Solvent DMSO or DMF (<10% final v/v)Aqueous buffer

Table 2: Expected Outcomes and Characterization Metrics

MetricExpected RangeMethod of Analysis
Drug-to-Antibody Ratio (DAR) 2 - 8UV-Vis, HIC, LC-MS
Conjugation Efficiency > 80%LC-MS
Aggregate Formation < 5%Size-Exclusion Chromatography (SEC)
In Vitro Stability (Plasma, 7 days) > 90% intact conjugateHPLC-MS

Visualizations

Signaling Pathway for Antibody-Drug Conjugate (ADC) Action

ADC_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Surface Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Cellular_Target Cellular Target (e.g., DNA, Microtubules) Payload_Release->Cellular_Target Target Engagement Apoptosis Apoptosis Cellular_Target->Apoptosis Cell Death Induction

Caption: Mechanism of action of an Antibody-Drug Conjugate.

Logical Relationship of Reagent Selection and Reaction pH

ph_selection cluster_maleimide Maleimide Chemistry cluster_tfp TFP Ester Chemistry Reagent Reactive Group Optimal_pH Optimal Reaction pH Side_Reaction Potential Side Reaction Maleimide Maleimide Maleimide_pH pH 6.5 - 7.5 Maleimide->Maleimide_pH Optimal for Thiol Reaction Maleimide_Side Reaction with amines at pH > 7.5 Maleimide_pH->Maleimide_Side Leads to TFP_Ester TFP Ester TFP_pH pH 7.5 - 8.0 TFP_Ester->TFP_pH Optimal for Amine Reaction TFP_Side Hydrolysis (slower than NHS esters) TFP_pH->TFP_Side Favors

Caption: pH considerations for selective bioconjugation.

References

Application Notes and Protocols for Peptide Modification Using Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a heterobifunctional crosslinker that enables the covalent conjugation of a peptide or protein to another molecule, such as a small molecule drug, a fluorescent probe, or another biomolecule. This reagent features a maleimide (B117702) group for selective reaction with sulfhydryl groups (e.g., from cysteine residues) and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amines (e.g., the N-terminus of a peptide or the side chain of lysine (B10760008) residues). The polyethylene (B3416737) glycol (PEG) spacers (PEG4 and m-PEG24) enhance the solubility and bioavailability of the resulting conjugate, making it a valuable tool in drug development, diagnostics, and proteomics research.[1]

The TFP ester is generally more stable in aqueous solutions compared to the more common N-hydroxysuccinimide (NHS) esters, offering a wider window for conjugation reactions.[1] This linker is particularly useful in the construction of antibody-drug conjugates (ADCs) and other targeted therapeutic agents.

Chemical Properties and Reaction Scheme

The this compound linker possesses two distinct reactive moieties, allowing for a sequential or one-pot conjugation strategy.

  • Maleimide Group: Reacts specifically with free sulfhydryl groups via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • TFP Ester Group: Reacts with primary amines through nucleophilic acyl substitution to form a stable amide bond. The optimal pH range for this reaction is 7.5-8.0.

Data Presentation

Table 1: Recommended Reaction Conditions for Peptide Modification
ParameterMaleimide-Thiol ConjugationTFP Ester-Amine Conjugation
pH 6.5 - 7.57.5 - 8.0
Temperature 4°C to Room Temperature4°C to Room Temperature
Reaction Time 1 - 4 hours2 - 12 hours
Molar Ratio (Linker:Peptide) 1.1:1 to 5:11.1:1 to 10:1
Recommended Buffers Phosphate buffer, HEPESPhosphate buffer, Borate buffer
Table 2: Hypothetical Quantitative Data for a Model Peptide Conjugation*
ParameterResult
Peptide Cys-Gly-Gly-Phe-Leu-Lys
Payload (Amine-containing) Fluorescein-amine
Conjugation Efficiency (Maleimide) >95%
Conjugation Efficiency (TFP Ester) >90%
Purity of Final Conjugate (Post-HPLC) >98%
Observed Mass (Mass Spectrometry) Expected Mass ± 1 Da

*This data is illustrative and the actual results may vary depending on the specific peptide, payload, and experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Conjugation of a Cysteine-Containing Peptide and an Amine-Containing Molecule

This protocol describes the sequential conjugation of the this compound linker, first to a cysteine-containing peptide and then to an amine-containing payload.

Materials:

  • Cysteine-containing peptide

  • Amine-containing payload molecule

  • This compound

  • Reaction Buffer A: 50 mM Phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.0

  • Reaction Buffer B: 50 mM Phosphate buffer, 150 mM NaCl, pH 7.8

  • Quenching Reagent (for TFP ester): 1 M Tris-HCl, pH 8.0

  • Reducing agent (e.g., TCEP)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • HPLC system with a C18 column for purification

  • Mass spectrometer for characterization

Procedure:

Step 1: Reduction of Peptide Disulfide Bonds (if necessary)

  • Dissolve the cysteine-containing peptide in Reaction Buffer A.

  • If the peptide contains disulfide bonds, add a 10-20 fold molar excess of a reducing agent like TCEP.

  • Incubate at room temperature for 1 hour.

  • Remove the reducing agent by size-exclusion chromatography or dialysis if it contains free thiols (e.g., DTT). TCEP does not need to be removed.

Step 2: Conjugation of the Linker to the Peptide (Maleimide-Thiol Reaction)

  • Dissolve the this compound linker in anhydrous DMF or DMSO to a stock concentration of 10 mM.

  • Add a 1.5-fold molar excess of the linker solution to the reduced peptide solution.

  • Incubate the reaction mixture for 2 hours at room temperature with gentle stirring.

  • Monitor the reaction progress by LC-MS to confirm the formation of the peptide-linker conjugate.

  • Purify the peptide-linker conjugate using RP-HPLC to remove excess linker.

Step 3: Conjugation of the Payload to the Peptide-Linker Conjugate (TFP Ester-Amine Reaction)

  • Lyophilize the purified peptide-linker conjugate and redissolve it in Reaction Buffer B.

  • Dissolve the amine-containing payload in DMF or DMSO.

  • Add a 3-fold molar excess of the payload solution to the peptide-linker solution.

  • Incubate the reaction for 4-6 hours at room temperature.

  • Monitor the reaction by LC-MS.

  • Quench the reaction by adding the quenching reagent to a final concentration of 50 mM and incubate for 30 minutes.

Step 4: Purification and Characterization of the Final Conjugate

  • Purify the final peptide-payload conjugate by RP-HPLC using a suitable gradient of acetonitrile (B52724) in water with 0.1% TFA.

  • Collect the fractions containing the desired product.

  • Characterize the purified conjugate by mass spectrometry to confirm its identity and purity.

Mandatory Visualizations

Experimental Workflow

experimental_workflow Peptide Cysteine-Containing Peptide Reduction Reduction of Disulfide Bonds (if necessary) Peptide->Reduction Reaction1 Maleimide-Thiol Conjugation (pH 6.5-7.5) Reduction->Reaction1 Linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 Linker->Reaction1 Payload Amine-Containing Payload Reaction2 TFP Ester-Amine Conjugation (pH 7.5-8.0) Payload->Reaction2 Purification1 HPLC Purification Reaction1->Purification1 Intermediate Peptide-Linker Conjugate Purification1->Intermediate Intermediate->Reaction2 Purification2 HPLC Purification Reaction2->Purification2 Final_Product Final Peptide-Payload Conjugate Purification2->Final_Product Characterization Mass Spectrometry Characterization Final_Product->Characterization

Caption: Workflow for the two-step peptide modification.

Signaling Pathway: EGFR Targeted Therapy

Many peptide-drug conjugates are designed to target specific receptors on cancer cells. The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy. A peptide modified with a cytotoxic drug using the this compound linker could be designed to bind to EGFR, leading to its internalization and the subsequent release of the drug, ultimately causing cell death.

EGFR_pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activation PI3K PI3K EGFR->PI3K Activation Internalization Internalization EGFR->Internalization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Ligand Peptide-Drug Conjugate Ligand->EGFR Binding Drug_Release Drug Release Internalization->Drug_Release Cell_Death Cell Death Drug_Release->Cell_Death

Caption: EGFR signaling pathway targeted by a peptide-drug conjugate.

References

Application Notes and Protocols for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the use of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, a heterobifunctional crosslinker commonly employed in the development of targeted therapeutics such as antibody-drug conjugates (ADCs).

Introduction

This compound is a versatile PEG-based linker designed for the sequential conjugation of two different molecules. It features a maleimide (B117702) group for specific reaction with thiol (-SH) moieties and a 2,3,5,6-tetrafluorophenyl (TFP) ester for efficient reaction with primary amine (-NH2) groups. The incorporation of polyethylene (B3416737) glycol (PEG) chains of varying lengths (PEG4 and m-PEG24) enhances the solubility and pharmacokinetic properties of the resulting conjugate. The glutamic acid (Glu) residue provides a convenient point for the attachment of the TFP ester, creating a side chain for drug conjugation. This linker is particularly valuable in the construction of ADCs, where a targeting antibody is first conjugated to the maleimide group, followed by the attachment of a cytotoxic payload to the TFP ester.

Reaction Principle

The conjugation process occurs in a two-step manner:

  • Thiol-Maleimide Ligation: The maleimide group reacts specifically with a free sulfhydryl group (e.g., from a reduced cysteine residue on an antibody) via a Michael addition reaction to form a stable thioether bond. This reaction is most efficient at a pH range of 6.5-7.5.

  • Amine-TFP Ester Acylation: The TFP ester reacts with a primary amine on a payload molecule (e.g., a small molecule drug) to form a stable amide bond. This reaction is optimal at a pH of 7.5-8.0. TFP esters are known for their high reactivity towards amines and greater hydrolytic stability compared to N-hydroxysuccinimide (NHS) esters.

Quantitative Data Summary

The following table summarizes the key reaction parameters for the use of this compound.

ParameterMaleimide-Thiol ReactionTFP Ester-Amine Reaction
Optimal pH Range 6.5 - 7.57.5 - 8.0
Recommended Buffer Phosphate Buffered Saline (PBS), pH 7.2Phosphate Buffer, pH 7.8
Molar Ratio (Linker:Molecule) 5-20 fold molar excess of linker to thiol-containing molecule1.5-5 fold molar excess of amine-containing molecule to linker-conjugated molecule
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom Temperature (20-25°C)
Reaction Time 1 - 4 hours2 - 12 hours
Recommended Solvents Aqueous buffers. Linker can be dissolved in DMSO or DMF prior to addition.Aqueous buffers with minimal organic co-solvent (e.g., <10% DMSO).

Experimental Protocols

Protocol for Antibody-Drug Conjugation

This protocol describes the conjugation of a thiol-containing antibody with an amine-containing payload using this compound.

Materials:

  • Thiol-containing antibody (e.g., reduced monoclonal antibody) in a suitable buffer (e.g., PBS, pH 7.2)

  • Amine-containing payload molecule

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer 1: Phosphate Buffered Saline (PBS), pH 7.2

  • Reaction Buffer 2: 50 mM Phosphate Buffer, pH 7.8

  • Quenching Reagent for maleimide reaction (optional): N-ethylmaleimide or Cysteine

  • Quenching Reagent for TFP ester reaction: Tris buffer or hydroxylamine (B1172632)

  • Purification system: Size-Exclusion Chromatography (SEC) or Dialysis cassettes

Procedure:

Step 1: Preparation of Reagents

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the linker (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use. Do not store the linker in solution.

  • Prepare a stock solution of the amine-containing payload in a compatible solvent (e.g., DMSO).

  • Ensure the antibody solution is in an amine-free and sulfhydryl-free buffer at the desired concentration.

Step 2: Conjugation of Linker to Antibody (Maleimide-Thiol Reaction)

  • To the antibody solution in Reaction Buffer 1 (pH 7.2), add the calculated volume of the this compound stock solution to achieve a 5-20 fold molar excess. The final concentration of the organic solvent should be kept below 10%.

  • Incubate the reaction mixture for 1-4 hours at room temperature with gentle mixing.

  • (Optional) Quench the reaction by adding a 2-fold molar excess of N-ethylmaleimide or cysteine relative to the initial amount of linker and incubate for 30 minutes.

  • Remove the excess, unreacted linker and quenching reagent by SEC or dialysis against Reaction Buffer 2 (pH 7.8).

Step 3: Conjugation of Payload to Antibody-Linker Conjugate (TFP Ester-Amine Reaction)

  • To the purified antibody-linker conjugate in Reaction Buffer 2 (pH 7.8), add the amine-containing payload stock solution to achieve a 1.5-5 fold molar excess.

  • Incubate the reaction mixture for 2-12 hours at room temperature with gentle mixing.

  • Quench the reaction by adding Tris buffer to a final concentration of 50 mM or hydroxylamine to a final concentration of 10 mM and incubate for 30 minutes.

Step 4: Purification and Characterization of the Final Conjugate

  • Purify the final antibody-drug conjugate using SEC to remove unreacted payload and quenching reagents.

  • Characterize the purified conjugate to determine the drug-to-antibody ratio (DAR) and confirm its integrity. Recommended analytical techniques include:

    • UV-Vis Spectroscopy: To determine protein concentration and estimate DAR if the drug has a distinct absorbance.

    • Hydrophobic Interaction Chromatography (HIC-HPLC): To determine the DAR distribution.

    • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): For analysis of the light and heavy chains after reduction.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the conjugate and its subunits.

Visualizations

Reaction_Scheme Antibody Antibody-SH AntibodyLinker Antibody-S-Linker-TFP ester Antibody->AntibodyLinker pH 6.5-7.5 Linker This compound Linker->AntibodyLinker ADC Antibody-Drug Conjugate AntibodyLinker->ADC pH 7.5-8.0 Payload Payload-NH2 Payload->ADC

Caption: Reaction scheme for antibody-drug conjugation.

Experimental_Workflow start Start prep Prepare Antibody, Linker, and Payload Solutions start->prep react1 React Antibody-SH with Linker (pH 6.5-7.5) prep->react1 purify1 Purify Antibody-Linker Conjugate (SEC or Dialysis) react1->purify1 react2 React Antibody-Linker with Payload-NH2 (pH 7.5-8.0) purify1->react2 purify2 Purify Final ADC (SEC) react2->purify2 charac Characterize ADC (UV-Vis, HIC, LC-MS) purify2->charac end End charac->end

Caption: Experimental workflow for ADC synthesis.

Storage and Handling

This compound is moisture-sensitive and should be stored at -20°C in a desiccated environment. Allow the reagent to warm to room temperature before opening the vial to prevent moisture contamination. Prepare solutions immediately before use, as the TFP ester can hydrolyze in the presence of water. Discard any unused reconstituted reagent.

Application Notes and Protocols for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydrogels are three-dimensional, water-swollen polymer networks that mimic the extracellular matrix, making them ideal scaffolds for tissue engineering and controlled drug delivery. Poly(ethylene glycol) (PEG) is a widely used material for hydrogel fabrication due to its biocompatibility, hydrophilicity, and tunable properties. The specific crosslinking chemistry employed dictates the hydrogel's mechanical and biochemical characteristics.

This document details the application of a novel heterobifunctional crosslinker, Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 , for the formation of dual-crosslinked PEG hydrogels. This unique molecule possesses a maleimide (B117702) group for thiol-specific Michael addition and a tetrafluorophenyl (TFP) ester for amine-reactive conjugation. This dual-reactivity allows for a two-stage, orthogonal crosslinking strategy, enabling the creation of hydrogels with tunable properties and the potential for covalent incorporation of therapeutic molecules.

The primary crosslinking is achieved through the rapid and specific reaction between the maleimide group and thiol groups on a multi-arm PEG-thiol, forming a stable thioether bond. The secondary crosslinking occurs via the reaction of the TFP ester with primary amines, which can be present on another PEG precursor, a protein, a peptide, or a small molecule drug. This allows for the covalent attachment of bioactive molecules within the hydrogel matrix, preventing their premature release and ensuring localized therapeutic effects.

Principle of Dual-Crosslinking

The formation of the hydrogel is based on two orthogonal click chemistry reactions:

  • Thiol-Maleimide Michael Addition: The maleimide group of this compound reacts with a thiol group from a multi-arm PEG-thiol precursor. This reaction is highly efficient under physiological conditions (pH 6.5-7.5) and proceeds without the need for a catalyst, forming a stable thioether linkage.[1]

  • TFP Ester-Amine Acylation: The TFP ester group reacts with primary amines to form a stable amide bond. TFP esters are more stable to hydrolysis than N-hydroxysuccinimide (NHS) esters, particularly at the slightly basic pH optimal for this reaction (pH 7.5-8.0).[2][3][4]

This dual-crosslinking strategy offers several advantages:

  • Tunable Mechanical Properties: The hydrogel's stiffness and elasticity can be controlled by varying the degree of both primary and secondary crosslinking.

  • Controlled Degradation: The incorporation of ester linkages in the crosslinker can allow for hydrolytic or enzymatic degradation of the hydrogel.

  • Biofunctionalization: The TFP ester provides a convenient handle for the covalent attachment of therapeutic proteins, peptides, or small molecules containing primary amines.

Data Presentation

The following tables summarize the expected quantitative data for hydrogels formed using this compound in a dual-crosslinking system with a 4-arm PEG-thiol and a model amine-containing peptide.

Table 1: Gelation Kinetics
Formulation Primary Crosslinking Time (min) Total Gelation Time (min)
Hydrogel A (Low Peptide Conc.)~5-10~15-20
Hydrogel B (High Peptide Conc.)~5-10~10-15
Table 2: Rheological Properties
Formulation Storage Modulus (G') (Pa)
Hydrogel A (Low Peptide Conc.)1000 - 5000
Hydrogel B (High Peptide Conc.)5000 - 15000
Table 3: Swelling and Degradation
Formulation Swelling Ratio (%) Degradation (50% Mass Loss) (days)
Hydrogel A (Low Peptide Conc.)400 - 60014 - 21
Hydrogel B (High Peptide Conc.)200 - 40021 - 28

Experimental Protocols

Materials
  • This compound

  • 4-arm PEG-Thiol (10 kDa)

  • Amine-containing peptide (e.g., GRGDS)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • HEPES buffer (0.1 M), pH 8.0

  • Sterile, nuclease-free water

  • Rheometer

Protocol 1: Hydrogel Formation for Rheological Analysis
  • Prepare Precursor Solutions:

    • Dissolve this compound in PBS (pH 7.4) to a final concentration of 10 mM.

    • Dissolve 4-arm PEG-Thiol in PBS (pH 7.4) to a final concentration of 5 mM.

    • Dissolve the amine-containing peptide in HEPES buffer (pH 8.0) to the desired final concentration (e.g., 2 mM for low concentration, 10 mM for high concentration).

  • Hydrogel Formation:

    • In a microcentrifuge tube, mix equal volumes of the this compound solution and the 4-arm PEG-Thiol solution.

    • Immediately add the desired volume of the peptide solution.

    • Vortex briefly to ensure thorough mixing.

    • Immediately transfer the solution to the rheometer plate for analysis.

  • Rheological Measurement:

    • Perform time sweep measurements to monitor the evolution of the storage modulus (G') and loss modulus (G'') at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%).

    • The gel point is determined as the time at which G' surpasses G''.

Protocol 2: Swelling and Degradation Study
  • Hydrogel Preparation:

    • Prepare hydrogels as described in Protocol 1 in a cylindrical mold (e.g., a 1 mL syringe with the tip removed).

    • Allow the hydrogels to fully cure for 1 hour at room temperature.

  • Swelling Study:

    • Carefully remove the hydrogels from the molds and record their initial weight (W_initial).

    • Immerse each hydrogel in 10 mL of PBS (pH 7.4) at 37°C.

    • At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), remove the hydrogels, gently blot to remove excess surface water, and record the swollen weight (W_swollen).

    • Calculate the swelling ratio as: ((W_swollen - W_initial) / W_initial) * 100%.

  • Degradation Study:

    • Following the swelling study, continue to incubate the hydrogels in PBS at 37°C.

    • At predetermined time points (e.g., daily for 4 weeks), remove the hydrogels, blot dry, and record their weight.

    • The degradation is monitored by the change in mass over time.

Visualizations

G cluster_0 Primary Crosslinking (Thiol-Maleimide) cluster_1 Secondary Crosslinking & Biofunctionalization (TFP Ester-Amine) a This compound c Thiol-Maleimide Adduct a->c Michael Addition b 4-Arm PEG-Thiol b->c e Hydrogel Network c->e Amide Bond Formation d Amine-Peptide/Protein d->e

Caption: Dual-crosslinking mechanism of the hydrogel.

G start Start prep Prepare Precursor Solutions: - this compound - 4-Arm PEG-Thiol - Amine-Peptide start->prep mix Mix Precursor Solutions prep->mix transfer Transfer to Mold/Rheometer mix->transfer cure Cure at Room Temperature transfer->cure char Characterization cure->char rheology Rheological Analysis char->rheology swelling Swelling Study char->swelling end End rheology->end degradation Degradation Study swelling->degradation degradation->end

Caption: Experimental workflow for hydrogel synthesis and characterization.

G param Tunable Parameters conc_mal [this compound] param->conc_mal conc_thiol [4-Arm PEG-Thiol] param->conc_thiol conc_amine [Amine-Peptide] param->conc_amine stiffness Stiffness (G') conc_mal->stiffness swelling Swelling Ratio conc_mal->swelling degradation Degradation Rate conc_mal->degradation conc_thiol->stiffness conc_thiol->swelling conc_amine->stiffness conc_amine->swelling conc_amine->degradation bioactivity Bioactivity conc_amine->bioactivity prop Hydrogel Properties

Caption: Relationship between formulation parameters and hydrogel properties.

References

Application Notes and Protocols for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Proteomics Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 is a discrete polyethylene (B3416737) glycol (dPEG®) linker, a versatile tool in proteomics and drug development. This heterobifunctional reagent is engineered for the precise and stable conjugation of biomolecules, primarily in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its unique architecture, featuring a thiol-reactive maleimide (B117702) group and an amine-reactive 2,3,5,6-tetrafluorophenyl (TFP) ester, allows for the specific linkage of proteins to a variety of payloads such as small molecule drugs, toxins, or dyes.[1][2]

The structure incorporates a glutamic acid sidearm for payload attachment and a long, methoxy-terminated dPEG®24 spacer. This hydrophilic spacer enhances the solubility and stability of the resulting conjugate, improves pharmacokinetic properties, and can reduce immunogenicity.[1][2][4] The use of a discrete PEG chain ensures uniformity and reproducibility in conjugation, a critical factor in therapeutic applications.[1][2]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective application.

PropertyValueReference
Molecular Weight 1763.90 g/mol [1]
Chemical Formula C₇₈H₁₃₄F₄N₄O₃₅[1]
Purity > 95%[1]
Spacer Arm Length 99 atoms, 104.9 Å[1]
Solubility Methylene Chloride, Methanol, Acetonitrile[1][2]
Storage -20°C, protect from moisture[1][2]

Key Applications in Proteomics

The unique bifunctional nature of this reagent makes it suitable for a range of applications in proteomics research and drug development.

Antibody-Drug Conjugate (ADC) Development

The primary application of this compound is in the creation of stable, high Drug-to-Antibody Ratio (DAR) ADCs.[1][2] ADCs are targeted therapies designed to deliver a potent cytotoxic agent directly to cancer cells by linking it to a monoclonal antibody that specifically recognizes a tumor-associated antigen.[5]

Experimental Workflow for ADC Construction

The following diagram illustrates the general workflow for constructing an ADC using this linker.

ADC_Workflow cluster_antibody Antibody Preparation cluster_linker_payload Linker-Payload Conjugation cluster_final_adc Final ADC Assembly Antibody Monoclonal Antibody (mAb) Reduced_Ab Reduced mAb (Free Thiols Exposed) Antibody->Reduced_Ab Reduction (e.g., TCEP) ADC Antibody-Drug Conjugate (ADC) Reduced_Ab->ADC Thiol-Maleimide Reaction (pH 6.5-7.5) Linker Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 Linker_Payload Linker-Payload Conjugate Linker->Linker_Payload Payload Amine-containing Payload (Drug) Payload->Linker_Payload Amine-TFP Ester Reaction (pH 7.5-8.0) Linker_Payload->ADC

ADC construction workflow using the bifunctional linker.

Protocol: Two-Step ADC Conjugation

This protocol outlines the sequential conjugation of a payload to the linker, followed by conjugation to a reduced antibody.

Materials:

  • Monoclonal antibody (mAb)

  • This compound

  • Amine-containing payload (e.g., cytotoxic drug)

  • Reducing agent (e.g., TCEP)

  • Reaction Buffers:

    • Amine Reaction Buffer: pH 7.5-8.0 (e.g., 100 mM HEPES)

    • Thiol Reaction Buffer: pH 6.5-7.5 (e.g., 100 mM Phosphate buffer with 150 mM NaCl, 1 mM EDTA)

  • Anhydrous DMSO

  • Quenching reagents (e.g., N-acetyl cysteine, hydroxylamine)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

Step 1: Linker-Payload Conjugation

  • Dissolve the amine-containing payload and a 1.1 to 1.5-fold molar excess of this compound in anhydrous DMSO.

  • Add the Amine Reaction Buffer to the mixture. The final concentration of DMSO should be kept below 20% (v/v) to avoid protein denaturation in the subsequent step.

  • Incubate the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS to confirm the formation of the linker-payload conjugate.

  • Optionally, quench any unreacted TFP ester with hydroxylamine.

Step 2: Antibody Reduction

  • Prepare the mAb in the Thiol Reaction Buffer.

  • Add a 2 to 5-fold molar excess of TCEP to the mAb solution.

  • Incubate at 37°C for 1-2 hours to expose free thiol groups on the antibody.

  • Remove the excess reducing agent using a desalting column equilibrated with Thiol Reaction Buffer.

Step 3: ADC Formation

  • Add the linker-payload conjugate solution from Step 1 to the reduced antibody solution. A molar excess of the linker-payload (typically 3-5 fold per free thiol) is recommended.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

  • Quench the reaction by adding a 5-fold molar excess of N-acetyl cysteine to cap any unreacted maleimide groups.

  • Purify the resulting ADC using size-exclusion chromatography to remove unreacted linker-payload and other small molecules.

  • Characterize the final ADC for DAR, aggregation, and purity using techniques such as HIC-HPLC, SEC, and mass spectrometry.

PROTAC Development

PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3] this compound can serve as the linker connecting the target-binding ligand and the E3 ligase-binding ligand.

Signaling Pathway for PROTAC-Mediated Protein Degradation

The diagram below illustrates the mechanism of action for a PROTAC.

PROTAC_Pathway cluster_system Ubiquitin-Proteasome System cluster_protac PROTAC Action E3_Ligase E3 Ubiquitin Ligase Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) E3_Ligase->Ternary_Complex Ub Ubiquitin Ub_Target Ubiquitinated Target Protein Ub->Ub_Target Proteasome 26S Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Target_Protein Target Protein Target_Protein->Ternary_Complex PROTAC PROTAC (Target Ligand - Linker - E3 Ligase Ligand) PROTAC->Ternary_Complex Ternary_Complex->Ub_Target Ubiquitination Ub_Target->Proteasome Recognition & Degradation

PROTAC-mediated targeted protein degradation pathway.

Protocol: PROTAC Synthesis

This protocol provides a general guideline for synthesizing a PROTAC using the linker.

Materials:

  • Target-binding ligand with a free amine group.

  • E3 ligase-binding ligand with a free thiol group.

  • This compound.

  • Anhydrous organic solvents (e.g., DMF, DMSO).

  • Reaction buffers as described for ADC synthesis.

  • Purification system (e.g., HPLC).

Procedure:

  • Step 1: Conjugation to Amine-containing Ligand: React the this compound with the amine-containing ligand (either the target binder or the E3 ligase binder) in an anhydrous organic solvent with a non-nucleophilic base (e.g., DIEA) at room temperature. The TFP ester will react to form a stable amide bond.

  • Purification: Purify the resulting maleimide-functionalized intermediate by HPLC.

  • Step 2: Conjugation to Thiol-containing Ligand: React the purified intermediate with the thiol-containing ligand in a suitable buffer (pH 6.5-7.5). The maleimide group will react with the thiol to form a stable thioether bond.

  • Final Purification: Purify the final PROTAC molecule using HPLC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Concluding Remarks

This compound is a powerful and versatile reagent for advanced proteomics research and therapeutic development. Its well-defined structure and dual reactivity enable the precise construction of complex biomolecular conjugates like ADCs and PROTACs. The protocols provided herein offer a foundation for researchers to leverage the unique properties of this linker in their experimental designs. Careful optimization of reaction conditions and thorough characterization of the final products are crucial for successful outcomes.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation efficiency of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker and what are its reactive groups?

The this compound is a heterobifunctional crosslinker. It contains two reactive moieties:

  • A Maleimide (B117702) group (Mal) that specifically reacts with free sulfhydryl (thiol) groups, typically found in cysteine residues of proteins and peptides.

  • A Tetrafluorophenyl (TFP) ester which is an amine-reactive group that forms stable amide bonds with primary amines, such as the N-terminus of a protein or the side chain of lysine (B10760008) residues.

This linker allows for the sequential and controlled conjugation of two different molecules.

Q2: What are the optimal pH conditions for the maleimide-thiol and TFP ester-amine reactions?

The two reactions have distinct optimal pH ranges. It is crucial to control the pH to ensure high efficiency and specificity.

  • Maleimide-thiol conjugation: The optimal pH range is 6.5-7.5.[1][2][3][4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[3] Below pH 6.5, the reaction rate is significantly reduced, while above pH 7.5, the maleimide group becomes susceptible to hydrolysis and can react with primary amines, leading to loss of selectivity.[1][2][4]

  • TFP ester-amine conjugation: The optimal pH range for TFP esters is slightly higher, typically between 7.5 and 8.0.[6][7][8] TFP esters are more stable against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at a more basic pH.[9][10][11][12][13]

Q3: In what order should the conjugation reactions be performed?

Given that TFP esters are more prone to hydrolysis at higher pH, it is generally recommended to perform the conjugation in a two-step process. The order depends on the stability of your molecules and the desired final conjugate. A common approach is to first react the more labile group. Since NHS and TFP esters are susceptible to hydrolysis, it is often recommended to react the ester first, followed by the maleimide reaction.

Q4: How can I prevent the maleimide group from hydrolyzing?

Maleimide groups can undergo hydrolysis, especially at pH values above 7.5, which opens the maleimide ring and renders it unreactive towards thiols.[1][4] To minimize hydrolysis:

  • Maintain the pH of the reaction buffer within the optimal range of 6.5-7.5.[1][2][14][3][4][5]

  • Prepare the maleimide-containing solution immediately before use.

  • If storage of the maleimide-functionalized molecule is necessary, use a slightly acidic buffer (pH 6.0-6.5) and store at 4°C for short periods.[14]

Q5: My protein has disulfide bonds. Do I need to reduce them before conjugation?

Yes, it is essential to reduce any disulfide bonds to generate free sulfhydryl groups for the maleimide reaction. Maleimides do not react with disulfide bonds.[14] Common reducing agents include:

  • TCEP (tris(2-carboxyethyl)phosphine): Often preferred as it is stable, odorless, and does not contain thiols, meaning it usually does not need to be removed before adding the maleimide reagent.[14]

  • DTT (dithiothreitol): A strong reducing agent, but it contains thiol groups and must be completely removed before the conjugation reaction to prevent it from competing with your target molecule for the maleimide.[14]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Conjugation Inactive Maleimide Group - Ensure the this compound reagent is fresh and has been stored correctly (at -20°C with desiccant).[15] - Prepare the reagent solution immediately before use.[15] - Verify the pH of the reaction buffer is between 6.5 and 7.5 for the maleimide-thiol reaction.[1][2][14][3][4][5]
Oxidized or Inaccessible Thiol Groups - Pre-treat your protein/peptide with a reducing agent like TCEP to ensure free sulfhydryl groups are available.[14][16] - If using DTT, ensure its complete removal before adding the maleimide reagent.[14] - Degas buffers to remove dissolved oxygen, which can promote thiol oxidation.[14] - Consider including a chelating agent like EDTA (1-5 mM) to sequester metal ions that can catalyze oxidation.[14]
Hydrolyzed TFP Ester - Ensure the pH for the amine conjugation is within the optimal range (7.5-8.0).[6][7][8] - Prepare the TFP ester solution immediately before use and avoid storing it in aqueous buffers.[4][17] - Use anhydrous DMSO or DMF to dissolve the reagent before diluting it into the aqueous reaction buffer.[15]
Suboptimal Molar Ratio - Increase the molar excess of the this compound linker. A 10-20 fold molar excess is a good starting point for the maleimide-thiol reaction.[14][16] For the TFP ester reaction with proteins, a 10- to 50-fold molar excess may be necessary.[15][17]
Poor Yield of Desired Conjugate Formation of Multiple PEGylated Species - Optimize the molar ratio of the PEG linker to your molecule to favor mono-conjugation. - Consider using a purification method with high resolving power, such as ion-exchange chromatography (IEX) or hydrophobic interaction chromatography (HIC), to separate different PEGylated forms.[][19]
Precipitation of Conjugate - The PEG linker is designed to be water-soluble, which should minimize precipitation.[4] However, if your target molecule is hydrophobic, aggregation can still occur. - Ensure adequate mixing during the reaction. - Perform the reaction at a lower concentration.
Instability of the Final Conjugate Retro-Michael Reaction - The thioether bond formed from the maleimide-thiol reaction can undergo a retro-Michael reaction, leading to deconjugation.[3] - To increase stability, consider strategies such as hydrolysis of the thiosuccinimide ring post-conjugation by adjusting the pH to 8.5-9.0.[16]

Experimental Protocols

Two-Step Conjugation Protocol: Amine-Reactive First

This protocol describes the reaction of the TFP ester with an amine-containing molecule (Protein-NH2) first, followed by the reaction of the maleimide group with a thiol-containing molecule (Molecule-SH).

Materials:

  • This compound

  • Protein-NH2 (in a non-amine containing buffer, e.g., PBS)

  • Molecule-SH (with a free sulfhydryl group)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer 1: 0.1 M sodium phosphate, 150 mM NaCl, pH 7.5-8.0

  • Conjugation Buffer 2: 0.1 M sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 6.5-7.0

  • Desalting column

  • Quenching reagent (e.g., Tris or glycine (B1666218) for TFP ester, cysteine or 2-mercaptoethanol (B42355) for maleimide)

Procedure:

Step 1: Reaction of TFP Ester with Protein-NH2

  • Prepare a stock solution of this compound in anhydrous DMSO or DMF immediately before use.

  • Dissolve the Protein-NH2 in Conjugation Buffer 1. The protein concentration should ideally be 2-10 mg/mL.

  • Add the desired molar excess of the linker stock solution to the protein solution. A 10- to 50-fold molar excess is a common starting point.[15][17]

  • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • (Optional) Quench the reaction by adding a quenching reagent to a final concentration of 20-50 mM.

  • Remove the excess, unreacted linker using a desalting column equilibrated with Conjugation Buffer 2.

Step 2: Reaction of Maleimide with Molecule-SH

  • Immediately after desalting, add the Molecule-SH to the maleimide-activated protein solution. A 1.5- to 5-fold molar excess of the thiol-containing molecule over the protein is a typical starting point.

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.[14]

  • Quench the reaction by adding a thiol-containing quenching reagent to react with any unreacted maleimide groups.

  • Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion, ion-exchange, or hydrophobic interaction chromatography).[][20][21]

Quantitative Data Summary

Table 1: Recommended Reaction Conditions for Maleimide-Thiol Conjugation

Parameter Recommended Range Notes
pH 6.5 - 7.5[1][2][3][4][5]Optimal selectivity for thiols over amines.
Temperature 4°C or Room Temperature (20-25°C)Lower temperature for sensitive proteins.
Reaction Time 30 min - 2 hours at RT; 8-16 hours at 4°C[2][14]Dependent on reactants and temperature.
Molar Ratio (Linker:Thiol) 10-20 fold excess of maleimide[14][16]Can be optimized for specific molecules.

Table 2: Recommended Reaction Conditions for TFP Ester-Amine Conjugation

Parameter Recommended Range Notes
pH 7.5 - 8.0[6][7][8]TFP esters are more stable to hydrolysis than NHS esters.
Temperature 4°C or Room Temperature (20-25°C)Lower temperature can reduce hydrolysis.
Reaction Time 30 min - 2 hours at RT; 2-4 hours at 4°CDependent on reactants and temperature.
Molar Ratio (Linker:Amine) 10-50 fold excess of TFP ester[15][17]Higher excess may be needed for dilute protein solutions.

Visualizations

experimental_workflow cluster_step1 Step 1: TFP Ester-Amine Reaction cluster_step2 Step 2: Maleimide-Thiol Reaction A Dissolve Mal-PEG-TFP in DMSO/DMF C Mix and Incubate A->C B Dissolve Amine-Molecule in Buffer (pH 7.5-8.0) B->C D Optional: Quench Reaction C->D E Purify via Desalting Column D->E F Add Thiol-Molecule to Purified Product E->F Maleimide-Activated Intermediate G Incubate (pH 6.5-7.0) F->G H Quench Reaction G->H I Purify Final Conjugate H->I J J I->J Final Conjugate

Caption: Two-step conjugation workflow for this compound.

reaction_pathway cluster_reaction1 TFP Ester-Amine Reaction cluster_reaction2 Maleimide-Thiol Reaction mol1 Mal-PEG-TFP + H2N-Protein prod1 Mal-PEG-NH-Protein mol1->prod1 pH 7.5-8.0 mol2 Intermediate + HS-Molecule prod1->mol2 Intermediate prod2 Molecule-S-PEG-NH-Protein mol2->prod2 pH 6.5-7.5

Caption: Chemical reaction pathway for the two-step conjugation.

References

Technical Support Center: Troubleshooting Maleimide Hydrolysis in Conjugation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common issues encountered during maleimide-thiol conjugation reactions, with a specific focus on the challenge of maleimide (B117702) hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What is maleimide hydrolysis and why is it a problem in conjugation reactions?

A1: Maleimide hydrolysis is a chemical reaction where the maleimide ring opens up in the presence of water to form a non-reactive maleamic acid derivative.[1] This is a significant issue in bioconjugation because the opened ring can no longer react with thiol groups (from cysteine residues in proteins or other molecules), leading to low or no conjugation efficiency.[2][] Hydrolysis can occur both before conjugation, inactivating the maleimide reagent, and after conjugation to the thiol, which can in some cases be desirable to stabilize the linkage.[4][5]

Q2: What are the main factors that influence the rate of maleimide hydrolysis?

A2: The rate of maleimide hydrolysis is primarily influenced by:

  • pH: Hydrolysis is significantly accelerated at neutral to alkaline pH (pH > 7).[1][2] Maleimides are more stable at a slightly acidic pH of 6.5-7.5, which is the optimal range for the thiol-maleimide reaction.[6]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[7][8] Storing maleimide reagents and conducting conjugation reactions at lower temperatures (e.g., 4°C) can help minimize hydrolysis.[2][9]

  • Buffer Composition: Certain buffer components can influence the rate of hydrolysis.[10] It is crucial to use appropriate and well-defined buffer systems.

  • Adjacent Chemical Groups: The chemical structure adjacent to the maleimide group can impact its stability. For example, the cyclohexane (B81311) ring in the SMCC linker provides greater stability against hydrolysis compared to the phenyl ring in MBS, which increases the hydrolysis rate.[] Electron-withdrawing groups on the N-substituent of the maleimide can accelerate the hydrolysis of the thiosuccinimide conjugate.[5][11]

Q3: How can I detect and quantify maleimide hydrolysis?

A3: Several analytical techniques can be used to detect and quantify maleimide hydrolysis:

  • Mass Spectrometry (MS): This is a powerful technique to detect the mass shift of approximately 18 Da corresponding to the addition of a water molecule upon hydrolysis of the succinimide (B58015) ring in the conjugate.[4][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the hydrolyzed and non-hydrolyzed forms of the maleimide or the conjugate, allowing for quantification.[13]

  • Spectrophotometry: Some chromophoric maleimides undergo a spectral change upon hydrolysis, which can be monitored using a spectrophotometer.[10] For instance, N-(p-nitrophenyl)maleimide shows a shift in its absorbance maximum upon hydrolysis.[10]

  • Ellman's Reagent: This reagent can be used to quantify the number of free thiol groups remaining in a solution, which can indirectly indicate the extent of maleimide reactivity and, therefore, potential hydrolysis.[2][14]

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Low or No Conjugation Efficiency
Potential Cause Troubleshooting Steps & Solutions
Maleimide Hydrolysis - Prepare Fresh Reagents: Always prepare aqueous solutions of maleimide-containing reagents immediately before use.[15] For storage, use a dry, biocompatible organic solvent like DMSO or DMF.[6] - Optimize pH: Maintain the reaction pH between 6.5 and 7.5 for optimal thiol-maleimide reaction and minimal hydrolysis.[6] If storing in an aqueous buffer is necessary, use a slightly acidic pH (6.0-6.5) and store at 4°C for short periods.[2] - Control Temperature: Perform the conjugation reaction on ice or at 4°C to slow down the rate of hydrolysis.[2]
Thiol Oxidation - Reduce Disulfide Bonds: If your protein contains disulfide bonds, they must be reduced prior to conjugation using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine), which is effective over a wide pH range and does not need to be removed before adding the maleimide.[2] - Prevent Re-oxidation: Degas buffers to remove dissolved oxygen.[2] Include a chelating agent like EDTA (1-5 mM) in your reaction buffer to sequester metal ions that can catalyze thiol oxidation.[2]
Incorrect Stoichiometry - Optimize Molar Ratio: The ideal molar ratio of maleimide to thiol can vary. A 10-20 fold molar excess of the maleimide reagent is a common starting point, but this should be optimized for your specific application.[2]
Suboptimal Reaction Time - Perform a Time-Course Experiment: The reaction kinetics can vary significantly depending on the molecules involved. Monitor the reaction over time to determine the optimal incubation period for your specific system.[2]
Issue 2: Instability of the Final Conjugate (Payload Loss)
Potential Cause Troubleshooting Steps & Solutions
Retro-Michael Reaction The thioether bond formed is reversible, especially in environments with high concentrations of other thiols (e.g., in vivo), leading to deconjugation.[13][15] - Induce Post-Conjugation Hydrolysis: After conjugation, intentionally hydrolyze the thiosuccinimide ring to form a stable, ring-opened structure that is resistant to the retro-Michael reaction.[4][5][16] This can be achieved by adjusting the pH to a more alkaline level (e.g., pH 9.0) and incubating at a controlled temperature (e.g., 37°C).[4][15] - Use Stabilizing Maleimide Derivatives: Employ maleimide reagents designed for increased stability, such as those with N-aryl substituents or those that undergo rapid, intramolecularly catalyzed hydrolysis after conjugation.[13][16]

Quantitative Data on Maleimide Hydrolysis

The stability of maleimides and their conjugates is highly dependent on the specific chemical structure and the experimental conditions. The following tables summarize some reported data on hydrolysis rates.

Table 1: Half-life (t1/2) of Unconjugated Maleimides

Maleimide DerivativeConditionHalf-life (t1/2)Reference
N-phenyl maleimidePhysiological pH~55 minutes[13]
N-fluorophenyl maleimidePhysiological pH~28 minutes[13]
Maleimide with adjacent amino grouppH 7.4, 22°C~25 minutes[13]

Table 2: Hydrolysis of Maleimide-Thiol Conjugates (Thiosuccinimides)

Conjugate TypeConditionObservationReference
N-alkyl thiosuccinimidepH 7.4, 37°Ct1/2 = 27 hours[13]
N-aryl thiosuccinimidepH 7.4, 37°Ct1/2 = 1.5 hours[13]
N-fluorophenyl thiosuccinimidepH 7.4, 37°Ct1/2 = 0.7 hours[13]
Maleimidocaproyl-ADCpH 7.4, PBSNo hydrolysis observed[13]
PEG-maleimide ADCpH 9.2, BBS, 37°CComplete hydrolysis in 14 hours[13]
PEG-maleimide ADCpH 7.4, PBS30% hydrolysis in 16 hours[13]

Table 3: Impact of Storage on Maleimide Reactivity

Storage ConditionDurationLoss of ReactivityReference
4°C7 days~10%[2][9]
20°C7 days~40%[2][9]

Experimental Protocols

Protocol 1: General Maleimide-Thiol Conjugation
  • Protein Preparation: Dissolve the thiol-containing protein or peptide in a degassed buffer at the optimal pH for the reaction (typically pH 6.5-7.5).[2] If necessary, reduce disulfide bonds with TCEP and remove the excess reducing agent.[2]

  • Maleimide Reagent Preparation: Immediately before use, dissolve the maleimide reagent in an anhydrous solvent like DMSO or DMF.[2]

  • Conjugation Reaction: Add the maleimide solution to the protein solution. A common starting point is a 10-20 fold molar excess of the maleimide reagent.[2]

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[2]

  • Quenching: Add a small molecule thiol like cysteine or β-mercaptoethanol to quench any unreacted maleimide.[2]

  • Purification: Purify the conjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove excess reagents.[2]

Protocol 2: Post-Conjugation Hydrolysis for Stabilization
  • Conjugation: Perform the maleimide-thiol conjugation as described in Protocol 1.

  • pH Adjustment: After confirming conjugate formation, adjust the pH of the solution to 8.5-9.2.[4][15]

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37-45°C) for a predetermined time (e.g., 4-48 hours), monitoring the ring-opening by mass spectrometry until hydrolysis is complete.[4]

  • Neutralization: Re-neutralize the solution to a physiological pH (7.0-7.5) for storage or downstream applications.[15]

Visual Guides

Maleimide_Hydrolysis Maleimide Maleimide (Reactive) Water H₂O Maleamic_Acid Maleamic Acid (Non-reactive) Maleimide->Maleamic_Acid Hydrolysis (pH > 7) Troubleshooting_Workflow Start Low Conjugation Yield Check_Maleimide Check Maleimide Activity Start->Check_Maleimide Check_Thiol Check Thiol Availability Check_Maleimide->Check_Thiol Active Sol_Maleimide Use fresh maleimide solution Store in anhydrous solvent Check_Maleimide->Sol_Maleimide Hydrolyzed? Check_Conditions Check Reaction Conditions Check_Thiol->Check_Conditions Available Sol_Thiol Reduce disulfide bonds (TCEP) Prevent re-oxidation (EDTA, degas) Check_Thiol->Sol_Thiol Oxidized? Sol_Conditions Optimize pH (6.5-7.5) Optimize molar ratio Optimize reaction time Check_Conditions->Sol_Conditions Suboptimal? Success Successful Conjugation Sol_Maleimide->Success Sol_Thiol->Success Sol_Conditions->Success Conjugate_Stabilization cluster_0 Reversible Reaction cluster_1 Stabilization Thiol_Maleimide Thiol + Maleimide Thiosuccinimide Thiosuccinimide Conjugate (Unstable) Thiol_Maleimide->Thiosuccinimide Conjugation Thiosuccinimide->Thiol_Maleimide Retro-Michael (Payload Loss) Hydrolyzed_Conjugate Ring-Opened Conjugate (Stable) Thiosuccinimide->Hydrolyzed_Conjugate Post-Conjugation Hydrolysis (pH > 8)

References

Technical Support Center: Preventing Aggregation with Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 linker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting protein aggregation during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker used in bioconjugation. It contains two distinct reactive groups: a maleimide (B117702) group that selectively reacts with free thiols (sulfhydryl groups, -SH), and a tetrafluorophenyl (TFP) ester that reacts with primary amines (-NH2). The polyethylene (B3416737) glycol (PEG) chains (PEG4 and PEG24) enhance the solubility and stability of the resulting conjugate, which can help reduce aggregation.[1][2] This linker is commonly used in the development of antibody-drug conjugates (ADCs), where precise, multi-step attachment of molecules to a protein is required.[1][3]

Q2: What are the advantages of a TFP ester over a more common NHS ester?

A2: TFP esters offer greater stability against hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at neutral to slightly basic pH.[1] This extended stability provides a longer reaction window for conjugation to primary amines, potentially leading to higher yields. The optimal pH range for TFP ester reactions with amines is typically 7.5-8.0.[1][4]

Q3: At what stages of the conjugation process is aggregation most likely to occur?

A3: Aggregation can occur at several stages. Firstly, the initial protein/antibody may be prone to aggregation, especially at high concentrations or in suboptimal buffer conditions. Secondly, aggregation can be induced during the conjugation reactions themselves. The addition of organic co-solvents (like DMSO or DMF) to dissolve the linker can destabilize the protein.[5][6] Furthermore, the chemical modification of the protein surface, particularly with hydrophobic payloads, can increase the propensity for intermolecular interactions and aggregation.[5][7] Finally, aggregation can occur during purification and storage of the final conjugate if the formulation is not optimized.[6][8]

Q4: How does the PEG component of the linker help in preventing aggregation?

A4: The polyethylene glycol (PEG) chains in the linker are hydrophilic and create a "shield" around the conjugated protein.[7] This can mask hydrophobic regions on the protein or attached payload, reducing intermolecular hydrophobic interactions that lead to aggregation.[7] PEGylation generally improves the solubility and stability of the resulting conjugate.[2]

Troubleshooting Guides

Issue 1: Immediate Aggregation Upon Adding the Linker

If you observe precipitation or cloudiness in your reaction mixture immediately after adding the this compound linker, consider the following causes and solutions.

Potential Cause Recommended Solution
High Final Concentration of Organic Co-solvent The linker is often dissolved in an organic solvent like DMSO or DMF. Adding a large volume of this stock solution to your aqueous protein buffer can cause the protein to denature and aggregate. Solution: Prepare a more concentrated stock of the linker to minimize the volume added (aim for a final co-solvent concentration of <5% v/v). Add the linker stock solution dropwise to the protein solution with gentle stirring to allow for gradual mixing.[6]
Suboptimal Buffer pH The pH of the reaction buffer may be too close to the isoelectric point (pI) of your protein, where its solubility is at a minimum. Solution: Ensure your buffer pH is at least 1 unit away from the pI of your protein. Perform a buffer screen to identify the optimal pH for your protein's stability.
High Protein Concentration Concentrated protein solutions are more prone to aggregation. Solution: If possible, perform the conjugation at a lower protein concentration. Consider the trade-off between reaction kinetics and protein stability.
Linker Instability/Precipitation The linker itself may not be fully soluble in the final reaction mixture. Solution: Ensure the linker is fully dissolved in the organic co-solvent before adding it to the reaction. Gentle warming or sonication of the linker stock solution may be necessary, but avoid excessive heat.
Issue 2: Aggregation During or After the Conjugation Reaction

Aggregation that develops over the course of the reaction or is observed in the final product can be addressed by optimizing the reaction conditions.

Parameter Recommendation and Rationale
pH Control for Sequential Reactions The two reactive ends of the linker have different optimal pH ranges. The maleimide-thiol reaction is most efficient at pH 6.5-7.5, while the TFP ester-amine reaction is optimal at pH 7.5-8.0.[1] Running the reactions at a pH that destabilizes the protein can lead to aggregation. Solution: For a two-step conjugation, perform the maleimide-thiol reaction first at pH ~7.0. After purification, adjust the pH to 7.5-8.0 for the TFP ester-amine reaction.
Molar Ratio of Linker to Protein A high molar excess of the linker can lead to over-modification of the protein surface, which may alter its properties and induce aggregation. Solution: Titrate the molar ratio of the linker to your protein to find the optimal balance between conjugation efficiency and aggregation. Start with a lower molar excess (e.g., 3-5 fold) and increase if necessary.
Reaction Temperature Higher temperatures can accelerate the conjugation reaction but may also promote protein unfolding and aggregation. Solution: If aggregation is observed at room temperature, try performing the reaction at 4°C for a longer duration (e.g., overnight).
Use of Stabilizing Additives Certain excipients can help stabilize the protein during conjugation. Solution: Consider adding stabilizers to your reaction buffer. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), and certain amino acids (e.g., arginine). Non-ionic surfactants (e.g., Polysorbate 20) can also be used at low concentrations to prevent surface-induced aggregation.[6]

Experimental Protocols

General Two-Step Conjugation Protocol

This protocol provides a general framework for a two-step conjugation using this compound. It is essential to optimize the conditions for your specific protein and payload.

Step 1: Maleimide-Thiol Conjugation

  • Protein Preparation:

    • If your protein has disulfide bonds that need to be reduced to generate free thiols, treat the protein with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine). TCEP is often preferred as it does not need to be removed before adding the maleimide linker. A 10-20 fold molar excess of TCEP incubated for 1-2 hours at room temperature is a common starting point.

    • Ensure your protein is in a suitable, degassed buffer at a pH of 6.5-7.5 (e.g., phosphate (B84403) buffer with EDTA).

  • Linker Preparation:

    • Dissolve the this compound linker in anhydrous DMSO or DMF to a stock concentration of 10-20 mM immediately before use.

  • Conjugation Reaction:

    • Add the desired molar excess of the linker solution to the protein solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove the excess linker and byproducts using size exclusion chromatography (SEC) or dialysis. The buffer should be exchanged to one suitable for the next reaction step (pH 7.5-8.0).

Step 2: TFP Ester-Amine Conjugation

  • Payload Preparation:

    • Dissolve your amine-containing payload in a suitable solvent.

  • Conjugation Reaction:

    • Add the payload solution to the purified maleimide-linked protein from Step 1.

    • Incubate for 2-4 hours at room temperature.

  • Quenching and Final Purification:

    • Quench any unreacted TFP esters by adding an amine-containing buffer like Tris or glycine.

    • Purify the final conjugate using an appropriate method such as SEC, hydrophobic interaction chromatography (HIC), or affinity chromatography to remove unreacted payload and other impurities.

Protocol for Characterizing Aggregation using SEC-MALS

Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) is a powerful technique to quantify the amount of monomer, dimer, and higher-order aggregates in your sample.[9][10][11]

  • System Setup:

    • HPLC system with a UV detector, a MALS detector, and a refractive index (RI) detector.

    • SEC column with a suitable pore size for separating your protein and its aggregates.

  • Mobile Phase:

    • Use a filtered and degassed buffer that is non-denaturing and minimizes interactions with the column stationary phase (e.g., phosphate-buffered saline).

  • Sample Preparation:

    • Dilute your final conjugate to a concentration suitable for detection (typically 0.5-2 mg/mL) in the mobile phase.

  • Data Acquisition and Analysis:

    • Inject the sample onto the SEC column.

    • Collect the light scattering, UV, and RI data.

    • Use specialized software (e.g., ASTRA) to calculate the molar mass and determine the percentage of monomer, dimer, and larger aggregates based on the light scattering and concentration data from the UV or RI detector.[9]

Visualizing Workflows and Relationships

Aggregation_Troubleshooting_Workflow cluster_start Start: Aggregation Observed cluster_problem_identification Problem Identification cluster_immediate_solutions Solutions for Immediate Aggregation cluster_gradual_solutions Solutions for Gradual Aggregation cluster_analysis Analysis and Verification Start Aggregation Observed Problem_Immediate Immediate Aggregation (upon linker addition) Start->Problem_Immediate Problem_Gradual Gradual Aggregation (during/after reaction) Start->Problem_Gradual Sol_CoSolvent Reduce Co-solvent (e.g., <5% DMSO) Problem_Immediate->Sol_CoSolvent Sol_pH_pI Adjust Buffer pH (away from pI) Problem_Immediate->Sol_pH_pI Sol_Concentration Lower Protein Concentration Problem_Immediate->Sol_Concentration Sol_Reaction_pH Optimize Reaction pH (e.g., two-step pH) Problem_Gradual->Sol_Reaction_pH Sol_Molar_Ratio Optimize Linker:Protein Molar Ratio Problem_Gradual->Sol_Molar_Ratio Sol_Temperature Lower Reaction Temperature (e.g., 4°C) Problem_Gradual->Sol_Temperature Sol_Additives Use Stabilizing Additives (e.g., Arginine) Problem_Gradual->Sol_Additives Analysis Analyze Aggregation (e.g., SEC-MALS, DLS) Sol_CoSolvent->Analysis Sol_pH_pI->Analysis Sol_Concentration->Analysis Sol_Reaction_pH->Analysis Sol_Molar_Ratio->Analysis Sol_Temperature->Analysis Sol_Additives->Analysis

Caption: Troubleshooting workflow for addressing aggregation during bioconjugation.

Two_Step_Conjugation_Workflow cluster_step1 Step 1: Maleimide-Thiol Reaction cluster_step2 Step 2: TFP Ester-Amine Reaction Protein_Prep Prepare Thiol-containing Protein (pH 6.5-7.5) Linker_Add_1 Add Mal-PEG-TFP Linker Protein_Prep->Linker_Add_1 Incubate_1 Incubate (1-2h RT or overnight 4°C) Linker_Add_1->Incubate_1 Purify_1 Purify Intermediate (SEC or Dialysis) Incubate_1->Purify_1 pH_Adjust Adjust pH to 7.5-8.0 Purify_1->pH_Adjust Payload_Add Add Amine-containing Payload pH_Adjust->Payload_Add Incubate_2 Incubate (2-4h RT) Payload_Add->Incubate_2 Purify_2 Final Purification Incubate_2->Purify_2

Caption: Workflow for a two-step conjugation using a Maleimide-PEG-TFP ester linker.

References

Technical Support Center: Purification of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully purifying Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 conjugates. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive groups in the this compound conjugate and what are their stabilities?

A1: The conjugate has two key reactive moieties: a maleimide (B117702) group and a tetrafluorophenyl (TFP) ester.

  • Maleimide Group: This group reacts with free sulfhydryl (thiol) groups, typically from cysteine residues on proteins or peptides, to form a stable thioether bond.[1][2][3] The reaction is most efficient at a pH between 6.5 and 7.5.[4] However, the maleimide group can undergo hydrolysis, especially at higher pH, which renders it unreactive towards thiols.[1][5] The stability of the resulting thioether bond can also be a concern, as it can undergo a retro-Michael reaction, leading to deconjugation, particularly in the presence of other thiols like glutathione.[1][6]

  • TFP Ester: The 2,3,5,6-tetrafluorophenyl (TFP) ester is a highly reactive group that couples with primary amines (e.g., lysine (B10760008) residues on proteins) to form stable amide bonds.[2][7][8] TFP esters are generally more stable towards hydrolysis in aqueous solutions compared to N-hydroxysuccinimide (NHS) esters, especially at a neutral to slightly basic pH, with an optimal reaction range of pH 7.5-8.0.[2][9][10][11] This increased stability can lead to higher coupling efficiencies.[11]

Q2: What is the recommended purification method for this type of PEGylated conjugate?

A2: The most common and effective methods for purifying PEGylated molecules are based on chromatography.[][13] The choice of method will depend on the properties of the molecule to which the PEG conjugate is attached (e.g., a protein, peptide, or small molecule). The primary methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on their size (hydrodynamic radius).[][14] Since PEGylation increases the size of a molecule, SEC is very effective at removing smaller, unreacted PEG linkers and other low molecular weight impurities.[][15]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC separates molecules based on their hydrophobicity.[][16] The PEG chains and the core molecule contribute to the overall hydrophobicity, allowing for the separation of the desired conjugate from unreacted starting materials and byproducts.[17]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on their net charge.[][13] PEGylation can shield the surface charges of a protein, altering its interaction with the IEX resin and enabling separation of species with different degrees of PEGylation.[]

  • Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity under high salt conditions.[][18][19] Both proteins and PEG can interact with HIC media, and this method can sometimes be used to separate PEGylated species.[20][21][22]

Q3: How can I monitor the success of my purification?

A3: The success of the purification can be monitored using a combination of analytical techniques:

  • HPLC: Analytical SEC or RP-HPLC can be used to assess the purity of the collected fractions.

  • SDS-PAGE: For protein conjugates, Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) will show a shift in the molecular weight corresponding to the addition of the PEG conjugate.

  • Mass Spectrometry (MS): MS provides a definitive confirmation of the molecular weight of the purified conjugate, confirming successful conjugation.[16]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Purified Conjugate Hydrolysis of Reactive Groups: The maleimide or TFP ester groups may have hydrolyzed before or during the conjugation reaction.[1][10][23]Ensure anhydrous conditions when handling the dry reagent and prepare solutions immediately before use.[23] Maintain the optimal pH for each reaction (pH 6.5-7.5 for maleimide, pH 7.5-8.0 for TFP ester).[2][4]
Inefficient Conjugation Reaction: Reaction conditions (concentration, temperature, time) may not be optimal.Increase the molar excess of the PEG conjugate. Optimize the reaction time and temperature. Ensure the concentration of the reactants is sufficiently high.
Product Loss During Purification: The conjugate may be adsorbing to chromatography columns or membranes.[15]For SEC, consider adding modifiers like arginine to the mobile phase to reduce non-specific binding.[15] For dialysis, ensure the molecular weight cut-off (MWCO) of the membrane is appropriate.[15]
Presence of Unreacted PEG Conjugate in Final Product Poor Chromatographic Resolution: The chosen chromatography method may not be providing adequate separation between the product and the unreacted PEG.[15]For SEC, use a longer column or a column with a smaller pore size to improve resolution.[15] Optimize the flow rate; a slower rate often enhances separation.[15] For RP-HPLC, optimize the gradient elution to better separate peaks.
Inefficient Removal by Dialysis/Ultrafiltration: The MWCO of the membrane may be too close to the molecular weight of the unreacted PEG, or the buffer exchange may be insufficient.[15]Use a dialysis membrane with an MWCO that is significantly smaller than your product but large enough for the unreacted PEG to pass through.[15] Perform multiple, large-volume buffer exchanges.[15]
Broad Peaks in HPLC Chromatogram Polydispersity of the Conjugate: If the starting biomolecule has multiple reaction sites, the final product may be a heterogeneous mixture of species with varying numbers of attached PEGs.[]This is an inherent property of the reaction. IEX or HIC may be able to separate species with different degrees of PEGylation.[]
Non-Optimal Chromatographic Conditions: The mobile phase, temperature, or flow rate may not be suitable for the conjugate.[16]For RP-HPLC, try adjusting the mobile phase composition or the gradient slope. Increasing the column temperature can sometimes improve peak shape for PEGylated molecules.[16]
Conjugate Aggregation: The PEGylated product may be aggregating under the purification conditions.[15]Perform purification steps at a lower temperature (e.g., 4°C).[15] Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for stability.[15] For SEC, reducing the flow rate can lower pressure and minimize aggregation.[15]
Deconjugation of the Product Over Time Instability of the Maleimide-Thiol Linkage: The thioether bond formed from the maleimide reaction can be reversible, especially in the presence of competing thiols.[1][6]Consider strategies to stabilize the maleimide linkage, such as hydrolysis of the succinimide (B58015) ring after conjugation.[24] Alternatively, for future experiments, consider using a more stable thiol-reactive chemistry if reversibility is a significant issue.[6]

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a starting point for the purification of your conjugate. Optimization will likely be required based on the specific properties of your target molecule.

  • Column Selection: A C18 or C8 column is a good starting point for the purification of PEGylated molecules.[16]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation: After the conjugation reaction, quench any remaining reactive groups as per your reaction protocol. If necessary, dilute the sample in Mobile Phase A. Filter the sample through a 0.22 µm filter before injection.

  • Chromatography Conditions:

    • Flow Rate: 1 mL/min (for a standard analytical column; scale as appropriate for preparative columns).

    • Detection: If your conjugate has a UV chromophore, monitor at an appropriate wavelength (e.g., 280 nm for proteins). For conjugates without a strong UV absorbance, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended.[16] Mass Spectrometry (MS) can also be used for both detection and mass confirmation.[16]

    • Gradient: A typical gradient might be:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B (linear gradient)

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B (linear gradient)

      • 45-50 min: 5% B (re-equilibration)

  • Fraction Collection: Collect fractions corresponding to the peaks of interest.

  • Analysis: Analyze the collected fractions by an appropriate method (e.g., analytical HPLC, SDS-PAGE, MS) to confirm the purity and identity of the desired conjugate.

Visualizations

experimental_workflow cluster_conjugation Conjugation Reaction cluster_purification Purification cluster_impurities Impurities Removed biomolecule Biomolecule (Protein, Peptide, etc.) reaction_mixture Reaction Mixture biomolecule->reaction_mixture Thiol & Amine Groups peg_conjugate Mal-PEG4-Glu(TFP ester) -NH-m-PEG24 peg_conjugate->reaction_mixture Maleimide & TFP Ester quench Quench Reaction reaction_mixture->quench hplc Chromatography (SEC, RP-HPLC, IEX) quench->hplc analysis Fraction Analysis (HPLC, SDS-PAGE, MS) hplc->analysis unreacted_peg Unreacted PEG hplc->unreacted_peg unreacted_biomolecule Unreacted Biomolecule hplc->unreacted_biomolecule byproducts Reaction Byproducts hplc->byproducts pure_product Purified Conjugate analysis->pure_product

Caption: Experimental workflow for the conjugation and purification of the target molecule.

troubleshooting_workflow start Low Yield or Purity Issue? check_reaction Review Conjugation Conditions? start->check_reaction check_purification Review Purification Method? check_reaction->check_purification Yes reaction_issue Optimize Reaction: - pH - Molar Ratio - Time/Temp check_reaction->reaction_issue No check_stability Assess Product Stability? check_purification->check_stability Yes purification_issue Optimize Purification: - Column Choice - Gradient/Mobile Phase - Flow Rate check_purification->purification_issue No stability_issue Address Instability: - Storage Conditions - Buffer Composition - Consider Alternative Linker check_stability->stability_issue No end Successful Purification check_stability->end Yes reaction_ok Reaction OK reaction_issue->start purification_ok Purification OK purification_issue->start stability_ok Stability OK stability_issue->start

Caption: A decision-making workflow for troubleshooting purification issues.

References

Technical Support Center: TFP Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 2,3,5,6-Tetrafluorophenyl (TFP) esters in bioconjugation.

Frequently Asked Questions (FAQs)

Q1: What are TFP esters and why are they used in bioconjugation?

A1: TFP esters are amine-reactive chemical groups used to covalently link molecules to proteins, antibodies, or other biomolecules containing primary amines (e.g., the side chain of lysine (B10760008) residues).[1][2] They are an alternative to the more common N-hydroxysuccinimide (NHS) esters.[1][2][3] The primary advantage of TFP esters is their increased stability in aqueous solutions, particularly at basic pH, which makes them less prone to hydrolysis, a major side reaction.[2][3][4][5][6] This enhanced stability can lead to more efficient and reproducible conjugation reactions.[1]

Q2: What is the main side reaction of TFP esters?

A2: The primary side reaction for TFP esters in aqueous bioconjugation reactions is hydrolysis.[7][8] In this reaction, the ester reacts with water instead of the intended amine on the biomolecule. This results in the regeneration of the original carboxylic acid and the release of tetrafluorophenol, rendering the labeling reagent inactive.[8] While TFP esters are more resistant to hydrolysis than NHS esters, the rate of hydrolysis increases with pH.[7]

Q3: How does the stability of TFP esters compare to NHS esters?

A3: TFP esters are significantly more stable towards hydrolysis than NHS esters, especially under the slightly basic conditions typically used for amine labeling.[2][3][4] This extended half-life in aqueous buffers provides a larger window for the conjugation reaction to proceed, which can lead to higher yields.[9][10]

Quantitative Data Summary

The following table summarizes the comparative stability of TFP and NHS esters.

ParameterTFP EsterNHS EsterReference(s)
Relative Hydrolysis Rate LowerHigher[4][7][10]
Half-life at pH 10 ~10-fold longer than NHS ester39 minutes[7]
Half-life at pH 8 ~3.0-fold longer than NHS esterMeasured in minutes[4][7]
Half-life at pH 7 ~1.9-fold longer than NHS esterMeasured in hours[4][7]
Optimal pH for Conjugation 7.0 - 9.07.2 - 8.5[8][11]

Troubleshooting Guide

Problem: Low or No Conjugation Efficiency

Possible Cause Recommended Solution Reference(s)
Hydrolysis of TFP ester While more stable than NHS esters, TFP esters will still hydrolyze. Prepare stock solutions in an anhydrous, amine-free solvent (e.g., DMSO, DMF) immediately before use. Avoid repeated freeze-thaw cycles.[8][11]
Incorrect Buffer Composition Do not use buffers containing primary amines, such as Tris or glycine, as they will compete with the target biomolecule for reaction with the TFP ester. Use non-amine-containing buffers like PBS, HEPES, or borate (B1201080) buffer.[8][11][12]
Sub-optimal pH The optimal pH for TFP ester conjugation is typically between 7.0 and 9.0. A pH that is too low will result in protonated, unreactive amines on the biomolecule, while a higher pH will accelerate hydrolysis. Verify the pH of your reaction buffer.[8][11]
Presence of Interfering Nucleophiles Avoid buffers containing sodium azide, as it can react with the TFP ester. Other nucleophiles present in the sample can also compete with the desired reaction.[8][10]
Low Biomolecule Concentration Hydrolysis is a greater competitor in dilute protein solutions. If possible, increase the concentration of your biomolecule to favor the conjugation reaction.[8][11]
Inactive TFP Ester Reagent TFP esters are moisture-sensitive. Store them properly in a desiccated environment at -20°C to -80°C. Allow the vial to equilibrate to room temperature before opening to prevent condensation.[8][11]

Problem: Poor Reproducibility

Possible Cause Recommended Solution Reference(s)
Variability in Reagent Activity Prepare fresh stock solutions of the TFP ester for each experiment to ensure consistent reactivity.[8][11]
Inconsistent Reaction Times While TFP esters have a longer half-life, standardizing the reaction time is crucial for reproducibility. Typical reaction times are between 30 minutes and 2 hours.[8]
Impure Biomolecule Impurities in the biomolecule sample may interfere with the conjugation reaction. Ensure the purity of your protein or antibody is high (>95%).[13]

Experimental Protocols

General Protocol for Protein Labeling with a TFP Ester

  • Buffer Exchange: If your protein is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer such as PBS (20 mM sodium phosphate, 150 mM sodium chloride, pH 7.4), 20 mM HEPES, or 50 mM borate buffer at pH 7-9.[8]

  • Prepare TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in a dry, water-miscible organic solvent like DMSO or DMF to a concentration of 10 mM.[8]

  • Reaction Setup:

    • For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the TFP ester reagent.

    • For protein concentrations < 5 mg/mL, use a 20- to 50-fold molar excess.[8]

    • Add the calculated amount of the TFP ester stock solution to the protein solution while gently vortexing.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 1 hour, or on ice for 2 hours.[8][12]

  • Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.[8]

  • Purification: Remove excess, unreacted TFP ester and byproducts by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[12]

Visualizations

TFP_Ester_Reactions cluster_main Desired Bioconjugation Pathway cluster_side Competing Side Reaction TFP_Ester TFP Ester Amide_Bond Stable Amide Bond (Protein-NH-CO-R) TFP_Ester->Amide_Bond + Protein_Amine Protein-NH2 (e.g., Lysine) Protein_Amine->Amide_Bond TFP_Ester_Side TFP Ester Inactive_Acid Inactive Carboxylic Acid TFP_Ester_Side->Inactive_Acid + Water H2O (Hydrolysis) Water->Inactive_Acid

Caption: TFP ester reaction pathways in bioconjugation.

Troubleshooting_Workflow Start Low Conjugation Yield Check_Buffer Buffer contains primary amines? Start->Check_Buffer Check_pH pH outside 7.0-9.0 range? Check_Buffer->Check_pH No Buffer_Exchange Perform buffer exchange (e.g., PBS, HEPES) Check_Buffer->Buffer_Exchange Yes Check_Reagent Reagent handled and stored correctly? Check_pH->Check_Reagent No Adjust_pH Adjust pH to optimal range Check_pH->Adjust_pH Yes Check_Concentration Biomolecule concentration low? Check_Reagent->Check_Concentration Yes Use_Fresh_Reagent Use fresh, properly stored TFP ester Check_Reagent->Use_Fresh_Reagent No Increase_Concentration Increase biomolecule concentration Check_Concentration->Increase_Concentration Yes Success Re-run Experiment Check_Concentration->Success No Buffer_Exchange->Check_pH Adjust_pH->Check_Reagent Use_Fresh_Reagent->Check_Concentration Increase_Concentration->Success

Caption: Troubleshooting workflow for low TFP ester conjugation.

References

Technical Support Center: Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this heterobifunctional PEG linker. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to help you achieve successful and reproducible results in your bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what are its primary applications?

A1: this compound is a heterobifunctional crosslinker. It contains two distinct reactive groups: a maleimide (B117702) (Mal) and a 2,3,5,6-Tetrafluorophenyl (TFP) ester. The maleimide group reacts specifically with thiol (sulfhydryl) groups, such as those on cysteine residues of proteins, while the TFP ester reacts with primary amines, like those on lysine (B10760008) residues or amine-containing payloads.[1][2] The polyethylene (B3416737) glycol (PEG) chains enhance solubility and can improve the pharmacokinetic profile of the final conjugate.[3] This linker is commonly used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics.[2]

Q2: What are the main stability concerns with this linker?

A2: The primary stability issues stem from the susceptibility of its reactive functional groups to hydrolysis.

  • Maleimide Group: The maleimide ring can undergo hydrolysis (ring-opening) at pH values above 7.5, rendering it unreactive towards thiols.[2][4]

  • TFP Ester Group: Active esters like TFP are prone to hydrolysis in aqueous solutions, which converts the ester into an unreactive carboxylic acid.[5][6] This hydrolysis is accelerated at higher pH.[7]

  • Thioether Bond (Post-Conjugation): The thioether bond formed between the maleimide and a thiol can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione (B108866) in plasma, leading to payload exchange and potential off-target effects.[2][8][9]

Q3: How should I store the solid this compound reagent?

A3: To ensure maximum stability, the solid reagent should be stored under desiccated conditions at -20°C or -80°C and protected from light.[10] Before use, the vial should be allowed to warm to room temperature before opening to prevent moisture condensation.[4]

Q4: How should I prepare and store stock solutions of this linker?

A4: Stock solutions should be prepared fresh in an anhydrous, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).[10][11] Once dissolved, the solution should be used immediately. If short-term storage is necessary, unused stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months, protected from light and moisture.[10][11] Avoid aqueous buffers for storage as both functional groups will degrade.[12][13]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Problem Potential Cause Recommended Solution
Low or No Conjugation to Thiols (e.g., Cysteine) Maleimide Hydrolysis: The reaction buffer pH was too high (>7.5), or the linker was exposed to aqueous buffer for an extended period before the reaction.[2][4]Maintain a reaction pH between 6.5 and 7.5.[1][2] Use freshly prepared linker solutions and add them to the reaction mixture immediately.
Disulfide Bond Formation: Thiol groups on the protein have formed disulfide bonds and are unavailable for reaction.[14]Reduce the protein with a non-thiol-based reducing agent like TCEP just before conjugation.[11][12] If using DTT, it must be removed before adding the maleimide linker.[10][12]
Competing Thiols: The reaction buffer contains thiol-based components (e.g., DTT, 2-mercaptoethanol).[11]Use thiol-free buffers such as PBS, Tris, or HEPES.
Low or No Conjugation to Amines (e.g., Lysine) TFP Ester Hydrolysis: The TFP ester has hydrolyzed due to moisture or high pH.[5]Use anhydrous solvents for stock solutions.[4] Perform the conjugation promptly after dissolving the linker. While TFP esters are more stable than NHS esters, their hydrolysis rate increases with pH.[6][7]
Poor Yield of Dual-Conjugated Product Sequential Lability: One of the functional groups hydrolyzed before the second conjugation step could be completed.Optimize the order of conjugation. Maleimides are generally more stable in aqueous solutions than active esters, so it may be preferable to perform the thiol conjugation first.[6]
Conjugate Instability (Payload Loss in Plasma) Retro-Michael Reaction: The thioether bond is reversing, and the payload is being transferred to other thiols (e.g., albumin).[9][15]After conjugation, consider hydrolyzing the succinimide (B58015) ring by incubating the conjugate at a slightly elevated pH (e.g., pH 9 for a short period). The resulting ring-opened structure is much more stable and resistant to the retro-Michael reaction.[9][15]
Product Aggregation Hydrophobicity/Solubility Issues: The payload or the overall conjugate may have poor solubility.The PEG chains in this linker are designed to improve solubility. However, if aggregation persists, consider using a linker with a longer PEG chain.[3] Ensure optimal buffer conditions and protein concentration.
Stability Data Summary

The stability of the reactive groups is highly dependent on pH and the presence of nucleophiles. The following tables provide a summary of typical stability data for the functional ends of the linker.

Table 1: General Stability of Maleimide Functional Group

ConditionStability ConcernHalf-life / ObservationRecommendation
pH 6.5 - 7.5Optimal for thiol reactionHighly selective for thiols over amines.[2]Ideal pH range for conjugation.[1]
pH > 7.5Ring-opening hydrolysisIncreased rate of hydrolysis, reducing reactivity with thiols.[4]Avoid prolonged incubation at pH > 7.5.
Aqueous Buffer (pH 7)HydrolysisStoring maleimide-functionalized nanoparticles at 4°C for 7 days can result in a ~10% decrease in reactivity.[12]Use freshly prepared solutions. For short-term storage, use a slightly acidic buffer (pH 6.0-6.5).[12]
Presence of Thiols (e.g., GSH)Retro-Michael Reaction (post-conjugation)Maleimide-thiol conjugates can show ~30% deconjugation after 7 days at 37°C in the presence of 1 mM GSH.[16]Consider post-conjugation hydrolysis of the succinimide ring to stabilize the linkage.[9]

Table 2: Comparative Hydrolytic Stability of Active Esters

Ester TypepHHalf-lifeObservation
TFP Ester7~8 hoursAt 240 minutes, ~20% of the TFP ester was hydrolyzed.[6] TFP esters are less susceptible to spontaneous hydrolysis than NHS esters.[5]
NHS Ester7~4 hoursAt 240 minutes, ~50% of the NHS ester was hydrolyzed.[6]
NHS Ester8.0MinutesThe half-life gets progressively shorter as the pH rises above 7.[5]
Porphyrin-NHS8.0210 minHalf-life of an aryl NHS ester in aqueous solution at room temperature.[7]
Porphyrin-NHS9.0125 minHydrolysis rate increases significantly with pH.[7]

Key Experimental Protocols

Protocol 1: Assessing TFP Ester Hydrolysis via HPLC

This protocol allows for the quantification of the rate of TFP ester hydrolysis under your specific experimental conditions.

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

    • Prepare your aqueous reaction buffer (e.g., PBS, pH 7.4) and bring it to the desired temperature (e.g., 25°C).

  • Initiation of Hydrolysis:

    • Add the DMSO stock solution to the pre-warmed aqueous buffer to a final concentration of 1 mM. Mix immediately. This is your t=0 sample.

  • Time-Course Sampling:

    • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the reaction mixture and immediately quench it by adding an equal volume of a low-pH mobile phase (e.g., 0.1% formic acid in acetonitrile) to stop further hydrolysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Develop a suitable gradient to separate the intact TFP-ester linker from its hydrolyzed carboxylic acid product (e.g., 5-95% B over 20 minutes).

    • Detection: Use UV detection at a suitable wavelength (e.g., 254 nm or 280 nm) or Charged Aerosol Detection (CAD) if the chromophore is weak.[17][18]

  • Data Analysis:

    • Integrate the peak area of the intact linker at each time point.

    • Plot the natural logarithm of the remaining intact linker concentration versus time. The slope of this line can be used to determine the rate constant and the half-life of hydrolysis.

Protocol 2: General Maleimide-Thiol Conjugation

This protocol outlines a general workflow for conjugating the maleimide group of the linker to a thiol-containing protein.

  • Protein Preparation:

    • Dissolve the protein in a degassed, thiol-free buffer (e.g., PBS, HEPES) at a pH of 7.0-7.5.[10]

    • If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. TCEP does not need to be removed before adding the maleimide reagent.[12]

  • Linker Preparation:

    • Prepare a fresh 10 mM stock solution of the linker in anhydrous DMSO immediately before use.[19]

  • Conjugation Reaction:

    • Add a 10-20 fold molar excess of the linker stock solution to the protein solution.[11][12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[10][19]

  • Quenching (Optional):

    • To quench any unreacted maleimide groups, add a small molecule thiol like cysteine or 2-mercaptoethanol (B42355) to the reaction mixture.[12]

  • Purification:

    • Remove excess, unreacted linker and other small molecules by size-exclusion chromatography (SEC) or dialysis.[12]

Visual Diagrams

start Low Conjugation Yield Observed check_moiety Which conjugation failed? (Thiol or Amine) start->check_moiety thiol Thiol (Maleimide) Reaction check_moiety->thiol Thiol amine Amine (TFP Ester) Reaction check_moiety->amine Amine check_ph Is buffer pH between 6.5-7.5? adjust_ph Action: Adjust buffer pH to 6.5-7.5 check_ph->adjust_ph No check_thiols Does buffer contain competing thiols (e.g., DTT)? check_ph->check_thiols Yes adjust_ph->check_thiols remove_thiols Action: Use thiol-free buffer (PBS, HEPES) check_thiols->remove_thiols Yes check_reduction Was protein properly reduced? (If applicable) check_thiols->check_reduction No remove_thiols->check_reduction reduce_protein Action: Reduce with TCEP prior to conjugation check_reduction->reduce_protein No check_linker_prep_mal Was linker solution prepared fresh? check_reduction->check_linker_prep_mal Yes reduce_protein->check_linker_prep_mal remake_linker_mal Action: Use freshly prepared linker in anhydrous DMSO check_linker_prep_mal->remake_linker_mal No check_solvent Was linker dissolved in anhydrous solvent? use_anhydrous Action: Use high-quality anhydrous DMSO/DMF check_solvent->use_anhydrous No check_linker_prep_tfp Was linker solution used immediately? check_solvent->check_linker_prep_tfp Yes use_anhydrous->check_linker_prep_tfp remake_linker_tfp Action: Minimize time between dissolving linker and use check_linker_prep_tfp->remake_linker_tfp No

Caption: Troubleshooting workflow for low conjugation yield.

cluster_linker This compound cluster_degradation Degradation Pathways cluster_conjugation Conjugation & Post-Conjugation Events Linker Intact Linker Maleimide + TFP Ester Hydrolyzed_Mal Hydrolyzed Maleimide (Ring-Opened) Unreactive to Thiols Linker->Hydrolyzed_Mal H₂O, pH > 7.5 Hydrolyzed_TFP Hydrolyzed TFP Ester (Carboxylic Acid) Unreactive to Amines Linker->Hydrolyzed_TFP H₂O Thiol_Conjugate Thiol-Maleimide Conjugate (Thioether Bond) Linker->Thiol_Conjugate + Protein-SH pH 6.5-7.5 Retro_Michael Retro-Michael Reaction (Payload Deconjugation) Thiol_Conjugate->Retro_Michael + Free Thiols (e.g., GSH) Hydrolyzed_Conjugate Hydrolyzed Thioether (Stabilized Conjugate) Thiol_Conjugate->Hydrolyzed_Conjugate H₂O (slow) Retro_Michael->Thiol_Conjugate Reversible

Caption: Key stability and reaction pathways of the linker.

References

Technical Support Center: Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed information, troubleshooting advice, and experimental protocols for the characterization of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 conjugates and similar heterobifunctional PEG linkers. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is a this compound conjugate?

A1: This is a heterobifunctional crosslinker molecule. Let's break down its components:

  • Mal (Maleimide): A chemical group that selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, to form a stable thioether bond.[1][2]

  • PEG4 & m-PEG24 (Polyethylene Glycol): These are flexible, water-soluble PEG chains of different lengths. PEGylation, the attachment of PEG chains, is used to improve the solubility, stability, and pharmacokinetic profile of biomolecules while reducing their immunogenicity.[3][4][]

  • Glu(TFP ester): This is a glutamic acid residue where the side-chain is activated as a Tetrafluorophenyl (TFP) ester. TFP esters are highly efficient at reacting with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.[6]

Essentially, this molecule acts as a bridge to link two different molecules together, for example, an antibody to a small molecule drug in the creation of an Antibody-Drug Conjugate (ADC).[4][7]

Q2: What are the advantages of using a TFP ester over a more common NHS ester?

A2: TFP esters offer greater stability, especially in aqueous solutions at basic pH.[6][8][9] The primary competing reaction during amine conjugation is hydrolysis of the ester. TFP esters are significantly less susceptible to spontaneous hydrolysis compared to N-hydroxysuccinimide (NHS) esters, particularly at the higher pH levels (pH 7.5-8.5) that are optimal for amine labeling.[8][10][11] This leads to more efficient conjugation and a higher yield of the desired product.[12]

Q3: What are the optimal pH conditions for a two-step conjugation with this linker?

A3: A two-step reaction is recommended to ensure specificity.

  • Maleimide-Thiol Reaction: This reaction proceeds most efficiently at a pH of 6.5-7.5.[11] At pH values above 7.5, the maleimide (B117702) group can start to react with amines (e.g., lysine), leading to unwanted side products.[11]

  • TFP Ester-Amine Reaction: This reaction is most efficient at a pH of 7.5-8.5. Below pH 7.0, the reaction is very slow.[11]

Therefore, it is best to perform the maleimide conjugation first at a near-neutral pH (e.g., pH 7.2), followed by purification or buffer exchange to a higher pH (e.g., pH 8.0) for the TFP ester reaction.

Q4: How should I store the this compound reagent?

A4: The reagent should be stored at -20°C and protected from moisture to prevent hydrolysis of both the maleimide and TFP ester groups.[1] Before use, the vial should be allowed to warm to room temperature before opening to prevent condensation from forming inside.[13] For stock solutions, use an anhydrous solvent like DMSO or DMF and store at -20°C.[14][15] Avoid frequent freeze-thaw cycles.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Conjugation Hydrolysis of Maleimide/TFP Ester: Reagent was exposed to moisture or stored improperly. Aqueous stock solutions were kept for too long.Always use freshly prepared solutions. Store solid reagent and anhydrous stock solutions at -20°C. Allow reagent to warm to room temperature before opening.
Oxidized Thiols: The protein's free sulfhydryl groups have formed disulfide bonds and are not available to react with the maleimide.Reduce the protein with a 10-fold molar excess of a reducing agent like TCEP for 30-60 minutes before conjugation.[16][] TCEP is preferred as it does not need to be removed prior to adding the maleimide reagent.[16] If using DTT, it must be removed via desalting column before proceeding.[16]
Suboptimal pH: The pH of the reaction buffer is incorrect for the specific reaction step.For maleimide-thiol conjugation, use a buffer at pH 6.5-7.5.[11] For TFP ester-amine conjugation, use a buffer at pH 7.5-8.5.[11]
Poor Yield / Heterogeneous Product Incorrect Stoichiometry: The molar ratio of the linker to the biomolecule is not optimized.For initial experiments, use a 10- to 20-fold molar excess of the PEG linker over the amount of thiol or amine-containing material.[1][14] Optimize this ratio for your specific application.
Protein Aggregation: The addition of the hydrophobic TFP ester or the PEG linker itself can sometimes cause aggregation, especially at high concentrations.Perform conjugation at a lower protein concentration. Consider including additives like arginine or polysorbate in the buffer. The hydrophilic PEG chains are designed to minimize this, but it can still occur.[4]
Side Reactions: At pH > 7.5, the maleimide group can react with primary amines.[11] The N-terminal cysteine of a peptide can undergo a thiazine (B8601807) rearrangement.[16]Perform sequential conjugations, starting with the maleimide reaction at pH 7.0-7.5, followed by the TFP ester reaction at a higher pH. If possible, avoid using peptides with an N-terminal cysteine.[16]
Difficulty Purifying Conjugate Similar Properties of Starting Material and Product: The conjugated and unconjugated species are difficult to separate due to similar size or charge.Utilize different chromatography methods. Size-Exclusion Chromatography (SEC) is effective for removing excess, low-MW linker.[18] Reversed-Phase (RP-HPLC) or Hydrophobic Interaction Chromatography (HIC) can separate species based on the change in hydrophobicity after conjugation.[19][20]

Experimental Protocols & Characterization

Protocol 1: Two-Step Sequential Protein-Small Molecule Conjugation

This protocol outlines the conjugation of a thiol-containing protein (e.g., a reduced antibody) to an amine-containing small molecule.

Step 1: Maleimide Conjugation to Protein

  • Protein Preparation: If the protein does not have free thiols, reduce it by incubating with a 10-fold molar excess of TCEP in a degassed PBS buffer (pH 7.2) for 30-60 minutes at room temperature.[16]

  • Reagent Preparation: Dissolve the this compound linker in anhydrous DMSO to a stock concentration of 10 mM immediately before use.[14]

  • Conjugation: Add the linker stock solution to the reduced protein solution to achieve a 10-20 molar excess of the linker.[1] Incubate for 2 hours at room temperature or overnight at 4°C, protected from light.[1][21]

  • Purification: Remove excess linker using a desalting column (e.g., Zeba™ Spin) or through dialysis, exchanging the buffer to a conjugation buffer suitable for the next step (e.g., PBS, pH 8.0).

Step 2: TFP Ester Conjugation to Small Molecule

  • Reaction: To the purified, maleimide-conjugated protein, add the amine-containing small molecule (dissolved in a compatible solvent) at a desired molar excess.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.[13]

  • Quenching: Quench any unreacted TFP esters by adding a final concentration of 50-100 mM Tris or glycine.[13]

  • Final Purification: Purify the final conjugate using an appropriate chromatography method, such as Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC), to remove unreacted materials and quenching agents.[18][19]

Characterization Methods

The complex nature of PEGylated conjugates requires multiple analytical techniques for proper characterization.[22]

Technique Purpose Typical Observations
Mass Spectrometry (MS) To confirm the molecular weight of the final conjugate and determine the degree of conjugation (e.g., Drug-to-Antibody Ratio, DAR).[3][23]ESI-MS or MALDI-TOF MS will show a mass shift corresponding to the addition of the linker and any attached molecules.[3] A distribution of peaks may be observed, representing different conjugation states (0, 1, 2, etc., linkers per protein).
HPLC Analysis To assess purity, quantify conjugation efficiency, and detect aggregation.[19][22]SEC-HPLC: Separates molecules by size. The conjugate will elute earlier than the unconjugated protein. Can detect high molecular weight aggregates.[18][24] RP-HPLC: Separates based on hydrophobicity. The conjugate will typically have a longer retention time than the unconjugated protein due to the attached linker/payload.[20][25] HIC: A less denaturing alternative to RP-HPLC, also separates based on hydrophobicity.[19]
UV-Vis Spectroscopy To determine the concentration of the protein and, if the attached molecule has a chromophore, to calculate the degree of labeling.[14][]Protein concentration is typically measured at 280 nm. The degree of labeling can be calculated using the absorbance maxima of the protein and the attached molecule.
SDS-PAGE To visually confirm conjugation via a shift in molecular weight.The conjugated protein band will migrate slower (appear higher on the gel) than the unconjugated protein. A smear or multiple bands may indicate heterogeneity.[]

Data & Visualization

Comparative Stability of Active Esters

TFP esters exhibit significantly greater stability against hydrolysis than NHS esters, especially at basic pH.[8]

pH NHS Ester Half-Life (t½) TFP Ester Half-Life (t½) Stability Fold-Increase (TFP vs. NHS)
7.0 407 min770 min~1.9x
8.0 178 min533 min~3.0x
10.0 39 min330 min~8.5x
Data derived from studies on self-assembled monolayers and is representative of relative stability.[8]

Diagrams

G cluster_workflow Experimental Workflow for Two-Step Conjugation A 1. Reduce Protein (e.g., Antibody with TCEP) pH 7.2 B 2. Add Maleimide-PEG-TFP Linker (10-20x excess) A->B C 3. Incubate (2h @ RT or O/N @ 4°C) B->C D 4. Purify / Buffer Exchange (to pH 8.0) C->D E 5. Add Amine-Molecule (e.g., Drug) D->E F 6. Incubate (1-2h @ RT) E->F G 7. Quench & Purify (SEC or HIC) F->G H Characterize Final Conjugate (MS, HPLC, SDS-PAGE) G->H G cluster_troubleshooting Troubleshooting Logic: Low Conjugation Yield Start Low Yield Detected Q1 Was reagent stored properly (-20°C, anhydrous)? Start->Q1 Sol1 Reagent Hydrolyzed Use fresh reagent Q1->Sol1 No Q2 Was protein's thiol status confirmed/reduced? Q1->Q2 Yes A1_Yes Yes A1_No No End Re-run experiment with optimized conditions Sol1->End Sol2 Thiols Oxidized Reduce with TCEP Q2->Sol2 No Q3 Was reaction pH optimal (6.5-7.5 for Mal, 7.5-8.5 for TFP)? Q2->Q3 Yes A2_Yes Yes A2_No No Sol2->End Sol3 Suboptimal pH Adjust buffer pH Q3->Sol3 No Q3->End Yes A3_Yes Yes A3_No No Sol3->End

References

Validation & Comparative

A Comprehensive Guide to Alternatives for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the synthesis of antibody-drug conjugates (ADCs) and other targeted biotherapeutics, the selection of an appropriate linker is paramount. The linker not only connects the cytotoxic payload to the antibody but also critically influences the stability, solubility, and overall efficacy of the final conjugate. This guide provides a detailed comparison of alternatives to the specific heterobifunctional linker, Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, focusing on performance, experimental data, and underlying chemical principles.

The reference linker, this compound, is a complex molecule designed for specific applications. Its key features include:

  • A Maleimide (B117702) (Mal) group for covalent linkage to thiol groups, typically from cysteine residues on an antibody.

  • A Tetrafluorophenyl (TFP) ester , which is a highly reactive group for forming stable amide bonds with primary amines, such as those on a cytotoxic drug.

  • Two distinct Polyethylene Glycol (PEG) chains: a short PEG4 spacer and a longer, methoxy-terminated m-PEG24 chain. These PEG moieties enhance the solubility and pharmacokinetic properties of the resulting ADC.

  • A central Glutamic acid (Glu) core, providing a branch point for the different functional arms.

The alternatives discussed below are categorized based on their reactive functionalities and structural characteristics, offering a range of options for tailored ADC development.

I. Alternatives Based on Reactive Moieties

A primary consideration when selecting a linker is the choice of reactive groups for conjugation to the antibody and the payload.

1. Maleimide-NHS Ester Linkers

The most common alternatives to TFP esters for amine reactions are N-hydroxysuccinimide (NHS) esters. These linkers are widely available and well-characterized.

  • SM(PEG)n Series: The succinimidyl-maleimido(polyethylene glycol) (SM(PEG)n) linkers are a popular choice. They feature a maleimide group on one end and an NHS ester on the other, separated by a variable-length PEG spacer (where 'n' denotes the number of PEG units).

2. Click Chemistry-Based Linkers

Bioorthogonal "click chemistry" reactions offer an alternative to traditional maleimide-thiol and NHS ester-amine conjugations. These reactions are highly specific and can be performed in complex biological media with minimal side reactions.

  • DBCO-PEG-NHS Ester: These linkers contain a dibenzocyclooctyne (DBCO) group, which reacts specifically with azide-functionalized molecules via strain-promoted alkyne-azide cycloaddition (SPAAC). This allows for a two-step conjugation process where the antibody is first modified with an azide, and then the DBCO-containing linker-payload is attached.

II. Performance Comparison of Linker Chemistries

The choice of linker chemistry directly impacts the stability and in vivo performance of the resulting ADC. A key factor is the stability of the bond formed between the linker and the antibody.

Maleimide-Thiol Conjugate Stability

While widely used, the thioether bond formed by the reaction of a maleimide with a cysteine thiol can be susceptible to retro-Michael addition, leading to deconjugation of the payload. This is particularly relevant in the in vivo environment where plasma proteins containing free thiols can facilitate this process.

Table 1: Comparative Stability of Maleimide and Dichloropyridazinedione Conjugates

Linker ChemistryConjugatePlasma Stability (% Intact after 7 days)
Maleimide-basedThioether~50%
Dichloropyridazinedione-basedThioether>95%

Data adapted from studies on linker stability in human plasma.

This data highlights the potential for significant payload loss with traditional maleimide linkers. To address this, next-generation maleimide derivatives and alternative thiol-reactive groups have been developed.

III. Experimental Protocols

Protocol 1: General Procedure for Antibody-Drug Conjugation using a Maleimide-NHS Ester Linker

  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS, pH 7.4).

    • Add a 10-fold molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Incubate at 37°C for 2 hours to reduce interchain disulfide bonds, exposing free thiol groups.

    • Remove excess TCEP by buffer exchange using a desalting column.

  • Linker-Payload Preparation:

    • Dissolve the cytotoxic drug (containing a primary amine) and the Maleimide-PEGn-NHS ester linker in an anhydrous organic solvent like DMSO.

    • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction between the NHS ester and the amine on the drug.

    • Incubate at room temperature for 4 hours.

  • Conjugation:

    • Add the activated linker-payload solution to the reduced antibody solution at a specific molar ratio (e.g., 5:1 linker-payload to antibody).

    • Incubate at room temperature for 1 hour or at 4°C overnight.

    • The maleimide groups on the linker-payload will react with the free thiols on the antibody.

  • Purification and Characterization:

    • Purify the resulting ADC using size-exclusion chromatography (SEC) or protein A affinity chromatography to remove unreacted linker-payload and aggregates.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry.

IV. Visualization of Workflows and Pathways

Diagram 1: ADC Conjugation Workflow

ADC_Workflow cluster_antibody Antibody Preparation cluster_payload Payload Activation cluster_conjugation Conjugation & Purification Ab Antibody Reduced_Ab Reduced Antibody (Free Thiols) Ab->Reduced_Ab TCEP Reduction Conjugation Conjugation Reaction Reduced_Ab->Conjugation Linker Mal-PEG-NHS Activated_Drug Linker-Payload Linker->Activated_Drug Drug Drug-NH2 Drug->Activated_Drug Activated_Drug->Conjugation Purified_ADC Purified ADC Conjugation->Purified_ADC Purification (SEC)

Caption: A generalized workflow for the synthesis of an antibody-drug conjugate.

Diagram 2: Comparison of Linker Stability

Linker_Stability cluster_stable Desired Pathway cluster_unstable Undesired Pathway (Deconjugation) ADC ADC with Thiol-Maleimide Linkage Target_Cell Target Cell Binding ADC->Target_Cell Deconjugation Retro-Michael Addition (in Plasma) ADC->Deconjugation Internalization Internalization Target_Cell->Internalization Payload_Release Payload Release Internalization->Payload_Release Inactive_ADC Inactive ADC Deconjugation->Inactive_ADC Off_Target Off-Target Toxicity Deconjugation->Off_Target

Caption: In vivo fate of an ADC: stable vs. unstable linker chemistry.

A Comparative Guide to the Biological Activity of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Conjugates in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is rapidly evolving, with linker technology playing a pivotal role in the efficacy and safety of these targeted therapies. This guide provides an objective comparison of the biological activity of ADCs employing the Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 linker, a branched, hydrophilic discrete PEG (dPEG®) linker, against conventional linker technologies, including valine-citrulline (Val-Cit), succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), and hydrazone linkers. This analysis is supported by a review of experimental data on key performance indicators such as stability, efficacy, and toxicity.

Executive Summary

The this compound linker, a "Sidewinder™" technology, is designed to enhance the therapeutic index of ADCs. Its discrete PEGylation and branched structure offer significant advantages, particularly for ADCs with a high drug-to-antibody ratio (DAR). Key benefits include improved hydrophilicity, which mitigates aggregation and enhances stability, leading to favorable pharmacokinetic profiles and potentially reduced off-target toxicity. While direct head-to-head quantitative data is emerging, the principles of hydrophilic branched linkers suggest a promising alternative to traditional linkers, each of which possesses distinct advantages and limitations.

Introduction to Linker Technologies

The linker in an ADC is a critical component that connects the monoclonal antibody to the cytotoxic payload. An ideal linker must be stable in systemic circulation to prevent premature drug release and its associated toxicities, yet efficiently release the payload within the target tumor cell.[1][][3]

This compound Conjugate: This is a novel linker featuring a maleimide (B117702) group for conjugation to the antibody's thiol groups, a tetrafluorophenyl (TFP) ester for attachment of an amine-containing payload, and a branched structure with a discrete PEG4 and a longer m-PEG24 chain. This design aims to shield the hydrophobic payload, thereby increasing the overall hydrophilicity of the ADC.[4]

Alternative Linkers:

  • Valine-Citrulline (Val-Cit): A dipeptide linker that is cleavable by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.[5][6]

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate): A non-cleavable linker that releases the payload upon complete degradation of the antibody in the lysosome. This generally leads to high plasma stability.[7]

  • Hydrazone: An acid-labile linker designed to release the payload in the acidic environment of endosomes and lysosomes.[8]

Comparative Analysis of Biological Activity

The choice of linker significantly impacts several key biological activities of an ADC.

Stability and Pharmacokinetics

A stable linker is crucial for ensuring that the ADC remains intact in circulation until it reaches the target tumor. Premature payload release can lead to systemic toxicity.[9]

This compound Conjugates: The hydrophilic nature of the discrete PEG chains in this linker is designed to create a hydration shell around the ADC. This can reduce aggregation, particularly for high-DAR ADCs carrying hydrophobic payloads.[1][10] Reduced aggregation and increased solubility generally lead to slower plasma clearance and a longer half-life, improving the pharmacokinetic profile.[4][10] Studies on ADCs with pendant PEG linkers have shown slower clearance rates compared to those with linear PEG linkers or non-PEGylated linkers.[4]

Alternative Linkers:

  • Val-Cit linkers generally exhibit good plasma stability but can be susceptible to premature cleavage by certain plasma enzymes, which can vary between species.[11]

  • SMCC linkers , being non-cleavable, typically offer high plasma stability, as demonstrated by the clinically successful ADC, ado-trastuzumab emtansine (T-DM1).[7]

  • Hydrazone linkers are known to be less stable at physiological pH compared to other linker types, which can result in premature drug release.[8]

Table 1: Comparative Plasma Stability of Different ADC Linker Types (Conceptual Data)

Linker Type General Plasma Stability Key Influencing Factors Potential for Premature Release
This compound High (Predicted) Hydrophilicity of PEG chains, branched structure Low
Val-Cit Moderate to High Susceptibility to plasma proteases (species-dependent) Moderate
SMCC (Non-cleavable) Very High Antibody degradation rate in lysosomes Very Low

| Hydrazone | Low to Moderate | pH sensitivity, susceptibility to hydrolysis at neutral pH | High |

In Vitro Cytotoxicity and Efficacy

The ability of an ADC to kill cancer cells is a primary measure of its efficacy. This is often assessed through in vitro cytotoxicity assays, with the IC50 value representing the concentration of the ADC required to inhibit cell growth by 50%.

This compound Conjugates: The branched structure of this linker is intended to position the payload in a way that does not hinder its interaction with its intracellular target upon release. The hydrophilic PEG chains may also facilitate cellular uptake. While specific IC50 data for this exact linker is not widely published in comparative studies, the design principles aim to maintain or enhance the payload's potency. Studies on other PEGylated linkers have shown that while very long PEG chains can sometimes reduce in vitro cytotoxicity, optimized PEGylation can maintain high potency.[12][13]

Alternative Linkers:

  • Val-Cit linkers are designed for efficient payload release inside the cell, generally leading to potent in vitro cytotoxicity.

  • SMCC-linked ADCs rely on the degradation of the antibody to release the payload, which can be a slower process but is still highly effective.

  • Hydrazone-linked ADCs can also be highly potent in vitro, provided the payload is efficiently released in the acidic intracellular compartments.

Table 2: Comparative In Vitro Cytotoxicity of ADCs with Different Linkers (Conceptual Data)

Linker Type Typical IC50 Range Factors Affecting Potency
This compound Potent (Predicted) Efficient payload release, cellular uptake
Val-Cit Very Potent Efficiency of enzymatic cleavage
SMCC (Non-cleavable) Potent Rate of antibody degradation

| Hydrazone | Potent | pH-dependent hydrolysis efficiency |

In Vivo Efficacy and Tumor Growth Inhibition

In vivo studies in animal models are critical for evaluating the overall anti-tumor activity of an ADC.

This compound Conjugates: The improved pharmacokinetic profile of ADCs with hydrophilic branched linkers is expected to lead to enhanced tumor accumulation and greater in vivo efficacy. Studies comparing PEGylated linkers to non-PEGylated ones have demonstrated superior anti-tumor activity in xenograft models.[7][14] The ability to formulate stable, high-DAR ADCs with these linkers can also contribute to delivering a higher concentration of the payload to the tumor.

Alternative Linkers:

  • Val-Cit and SMCC linkers have been used in several clinically approved and effective ADCs, demonstrating their potential for significant tumor growth inhibition.

  • Hydrazone linkers , due to their potential instability, may lead to reduced efficacy and increased toxicity in vivo.

Table 3: Comparative In Vivo Efficacy of ADCs with Different Linkers (Conceptual Data)

Linker Type Tumor Growth Inhibition Key Advantages in Vivo
This compound High (Predicted) Improved PK, potential for high DAR
Val-Cit High Efficient payload release in tumor
SMCC (Non-cleavable) High High stability, predictable PK

| Hydrazone | Variable | Targeted release in acidic tumor microenvironment |

Off-Target Toxicity and Bystander Effect

A key goal in ADC development is to minimize off-target toxicity. The stability of the linker and the properties of the released payload are critical factors.

This compound Conjugates: By improving plasma stability and reducing aggregation, these hydrophilic linkers can decrease non-specific uptake by healthy tissues, thereby reducing off-target toxicity.[15][16] The bystander effect, where the released payload kills neighboring antigen-negative tumor cells, is largely dependent on the properties of the payload itself. The design of the this compound linker does not inherently preclude a bystander effect.[17][]

Alternative Linkers:

  • Val-Cit linkers can mediate a bystander effect if the released payload is cell-permeable.

  • SMCC linkers typically do not result in a significant bystander effect because the payload is released with a charged amino acid remnant, which limits its ability to cross cell membranes.[17]

  • Hydrazone linkers , due to their instability, can lead to higher off-target toxicity from premature payload release in circulation.[8]

Experimental Protocols

Accurate assessment of ADC performance requires robust experimental methodologies.

In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC in plasma by measuring the amount of intact ADC and released payload over time.

  • Incubation: The ADC is incubated in plasma (e.g., human, mouse, rat) at 37°C.

  • Time Points: Aliquots are collected at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Analysis:

    • Intact ADC Quantification: The concentration of intact ADC is measured using methods like ELISA or liquid chromatography-mass spectrometry (LC-MS). A decrease in the drug-to-antibody ratio (DAR) over time indicates payload loss.[11][19]

    • Free Payload Quantification: The plasma is treated to precipitate proteins, and the supernatant containing the free payload is analyzed by LC-MS/MS.[19]

Cellular Internalization and Cytotoxicity Assays

These assays determine the ability of the ADC to be internalized by target cells and exert its cytotoxic effect.

  • Cell Culture: Antigen-positive and antigen-negative cell lines are cultured.

  • ADC Treatment: Cells are treated with varying concentrations of the ADC.

  • Internalization Assay: Internalization can be visualized and quantified using fluorescently labeled ADCs and techniques like flow cytometry or confocal microscopy.

  • Cytotoxicity Assay (e.g., MTT or CellTiter-Glo): Cell viability is measured after a set incubation period (e.g., 72-96 hours) to determine the IC50 value.[13]

In Vivo Efficacy Study

This study evaluates the anti-tumor activity of the ADC in a xenograft or patient-derived xenograft (PDX) mouse model.

  • Tumor Implantation: Tumor cells are implanted into immunocompromised mice.

  • Treatment: Once tumors reach a specified size, mice are treated with the ADC, a vehicle control, and relevant antibody controls.

  • Monitoring: Tumor volume and body weight are measured regularly.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and the tumor growth inhibition is calculated.

Bystander Effect Assay

This assay assesses the ability of the ADC's payload to kill neighboring antigen-negative cells.

  • Co-culture: Antigen-positive and antigen-negative cells (one of which is fluorescently labeled) are co-cultured.

  • ADC Treatment: The co-culture is treated with the ADC.

  • Analysis: After a set incubation period, the viability of the fluorescently labeled antigen-negative cells is assessed by flow cytometry or imaging. A decrease in the viability of these cells indicates a bystander effect.[]

Visualizations

Signaling and Experimental Workflows

ADC_Mechanism_of_Action cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment cluster_intracellular Intracellular Compartment ADC Antibody-Drug Conjugate (ADC) Binding ADC Binds to Tumor Antigen ADC->Binding Targeting TumorCell Antigen-Positive Tumor Cell Internalization Internalization (Endocytosis) Binding->Internalization Lysosome Lysosome (Acidic pH, Proteases) Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Linker Cleavage/ Degradation Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis Cytotoxicity Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Stability Plasma Stability Assay (ELISA, LC-MS) PK Pharmacokinetics Study (Animal Model) Stability->PK Cytotoxicity Cytotoxicity Assay (IC50 Determination) Efficacy Tumor Growth Inhibition (Xenograft Model) Cytotoxicity->Efficacy Internalization Internalization Assay (Flow Cytometry) Bystander Bystander Effect Assay (Co-culture) Bystander->Efficacy PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity ADC_Candidate ADC Candidate ADC_Candidate->Stability ADC_Candidate->Cytotoxicity ADC_Candidate->Internalization ADC_Candidate->Bystander

References

Performance Review: Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive performance review of the Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 linker, a heterobifunctional crosslinker designed for applications in bioconjugation, particularly in the development of antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). Given the limited publicly available experimental data specifically for this compound, this review synthesizes information on its constituent components—a maleimide (B117702) group, a tetrafluorophenyl (TFP) ester, and a branched polyethylene (B3416737) glycol (PEG) chain—and compares its expected performance with common alternatives.

Executive Summary

This compound is a specialized linker featuring a maleimide for covalent bonding with thiol groups (e.g., from cysteine residues in proteins) and a TFP ester for reaction with primary amines (e.g., lysine (B10760008) residues). Its branched PEG structure is designed to enhance solubility, stability, and pharmacokinetic properties of the resulting conjugate. The TFP ester offers advantages over the more common N-hydroxysuccinimide (NHS) esters, notably increased hydrolytic stability, which can lead to more efficient and controlled conjugation reactions. While direct comparative studies are scarce, the characteristics of its functional groups suggest a high-performance profile for advanced bioconjugation applications.

Structural and Functional Components

The performance of this compound is best understood by examining its key functional domains:

  • Maleimide Group: This moiety provides high reactivity and specificity towards sulfhydryl groups within a pH range of 6.5-7.5, forming a stable thioether bond. This is a widely used chemistry for site-specific conjugation to proteins and peptides.

  • TFP Ester: An activated ester that reacts with primary amines to form stable amide bonds. TFP esters are known to be more resistant to hydrolysis than NHS esters, particularly in aqueous buffers, offering a wider window for conjugation and potentially higher yields.[1][2][3][4][5][6] The optimal pH range for TFP ester reactions with amines is typically 7.5-8.0.

  • Branched PEG Linker: The core of this molecule consists of a branched PEG structure. Branched PEGs can offer a larger hydrodynamic radius compared to linear PEGs of similar molecular weight, which can lead to improved in vivo circulation times for the conjugate.[7][8][][10][11][12] The PEG component also enhances the water solubility of the linker and the final bioconjugate, which is particularly beneficial when working with hydrophobic payloads.

Performance Comparison with Alternatives

The selection of a linker is a critical step in the design of bioconjugates. The table below compares the expected performance of this compound with other common linker classes based on the properties of their reactive groups and structural motifs.

FeatureThis compoundLinear Mal-PEG-NHS EsterLinear Mal-PEG-TFP Ester
Amine Reactivity High (TFP ester)Moderate (NHS ester)High (TFP ester)
Thiol Reactivity High (Maleimide)High (Maleimide)High (Maleimide)
Hydrolytic Stability of Amine-Reactive Group HighLow to ModerateHigh
Optimal pH for Amine Conjugation 7.5 - 8.07.0 - 7.57.5 - 8.0
Optimal pH for Thiol Conjugation 6.5 - 7.56.5 - 7.56.5 - 7.5
Solubility High (Branched PEG)Moderate to High (Linear PEG)Moderate to High (Linear PEG)
Expected In Vivo Half-life of Conjugate Potentially longer due to branched structureStandardStandard
Potential for Higher Drug-to-Antibody Ratio (DAR) High (Branched structure allows for multiple payload attachments)Low (Typically one payload per linker)Low (Typically one payload per linker)

Experimental Protocols

Detailed experimental protocols are essential for the successful application of this compound. Below are generalized protocols for the key conjugation steps and stability assessment.

Two-Step Antibody-Drug Conjugation Protocol

This protocol describes the conjugation of a thiol-containing drug to an antibody using this compound.

Step 1: Reaction of TFP Ester with Antibody

  • Buffer Preparation: Prepare a non-amine-containing buffer such as phosphate-buffered saline (PBS) at pH 7.5-8.0.

  • Antibody Preparation: Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.

  • Linker Preparation: Immediately before use, dissolve this compound in an anhydrous organic solvent like DMSO or DMF to a stock concentration of 10-20 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle stirring.

  • Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.

  • Purification: Remove the excess linker by size-exclusion chromatography (SEC) or dialysis against a suitable buffer (e.g., PBS, pH 7.2).

Step 2: Reaction of Maleimide with Thiol-Containing Drug

  • Drug Preparation: Dissolve the thiol-containing drug in a suitable solvent.

  • Conjugation Reaction: Add a 1.5- to 5-fold molar excess of the thiol-containing drug to the maleimide-activated antibody solution from Step 1.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen or argon) to prevent thiol oxidation.

  • Quenching: Quench any unreacted maleimide groups by adding a final concentration of 1-2 mM of a thiol-containing reagent like cysteine or N-acetylcysteine and incubate for 30 minutes.

  • Final Purification: Purify the final ADC conjugate using SEC or other appropriate chromatography methods to remove excess drug and quenching reagent.

In Vitro Plasma Stability Assay

This protocol outlines a method to assess the stability of the ADC in plasma.

  • ADC Preparation: Prepare the ADC at a stock concentration of 1-5 mg/mL in a suitable buffer.

  • Plasma Incubation: Spike the ADC into fresh plasma (e.g., human, mouse) to a final concentration of 50-100 µg/mL. Incubate the mixture at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, and 96 hours).

  • Sample Processing: At each time point, stop the reaction by freezing the aliquot at -80°C. For analysis, the ADC can be captured from the plasma using affinity beads (e.g., Protein A or G).

  • Analysis: Analyze the captured ADC by techniques such as hydrophobic interaction chromatography (HIC) or liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR) and identify any degradation products. The amount of free drug in the plasma supernatant can also be quantified by LC-MS/MS.[10][13][14][15][16][17]

Visualizations

Logical Workflow for ADC Synthesis and Evaluation

cluster_synthesis ADC Synthesis cluster_evaluation Performance Evaluation Antibody Antibody (Amine Groups) Activated_Ab Maleimide-Activated Antibody Antibody->Activated_Ab TFP-Amine Reaction Linker This compound Linker->Activated_Ab ADC Antibody-Drug Conjugate (ADC) Activated_Ab->ADC Maleimide-Thiol Reaction Drug Thiol-Containing Drug Drug->ADC Stability Plasma Stability Assay ADC->Stability Efficacy In Vitro / In Vivo Efficacy Studies ADC->Efficacy ADC Antibody-Drug Conjugate (ADC) Tumor_Cell Tumor Cell ADC->Tumor_Cell 1. Targeting Receptor Target Receptor ADC->Receptor 2. Binding Internalization Internalization (Endocytosis) Receptor->Internalization 3. Complex Formation Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome 4. Trafficking Drug_Release Drug Release Lysosome->Drug_Release 5. Linker Cleavage Drug Free Drug Drug_Release->Drug Apoptosis Cell Death (Apoptosis) Drug->Apoptosis 6. Cytotoxicity

References

A Comparative Guide to the Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Mal-PEG4-Glu(TFP ester)-NH-m-PEG24 linker, a branched, polyethylene (B3416737) glycol (PEG)-based reagent designed for advanced bioconjugation applications such as antibody-drug conjugates (ADCs) and PROTACs. We will objectively evaluate the performance of its key components against common alternatives, supported by experimental data, to inform rational drug design and development.

Introduction to the this compound Linker

The this compound is a heterobifunctional linker featuring a unique branched or "Sidewinder™" architecture.[1] This design strategically places a payload attachment site on a sidearm, shielded by a long hydrophilic PEG chain.[1] This structure is intended to optimize the physicochemical and pharmacological properties of the resulting bioconjugate.

The key functional components of this linker are:

  • Maleimide (B117702) (Mal): A thiol-reactive group for conjugation to cysteine residues on proteins or other molecules.

  • Tetrafluorophenyl (TFP) Ester: An amine-reactive group for the attachment of payloads, such as small molecule drugs or probes.

  • Branched PEG Core (PEG4-Glu): A short PEG chain coupled to a glutamic acid residue, creating the "sidewinder" structure.

  • Long Methoxy-PEG Chain (m-PEG24): A 24-unit PEG chain that provides hydrophilicity and steric shielding.

The overall design aims to create stable, homogeneous ADCs with high drug-to-antibody ratios (DARs) and improved pharmacokinetic profiles.[1]

Comparative Performance Analysis

This section compares the performance of the key functional moieties of the this compound linker against commonly used alternatives.

Amine-Reactive Group: TFP Ester vs. NHS Ester

The choice of the amine-reactive group is critical for efficient payload conjugation and the stability of the resulting amide bond. While N-hydroxysuccinimide (NHS) esters are widely used, TFP esters offer notable advantages.

Data Summary: TFP Ester vs. NHS Ester Performance

Performance MetricTFP EsterNHS EsterKey Findings & References
Hydrolytic Stability More stable, especially at basic pH.[2][3][4]Less stable, prone to hydrolysis, particularly at pH > 7.5.[4][5]TFP esters exhibit a significantly longer half-life in aqueous buffers, leading to higher conjugation efficiency.[3][4]
Reactivity with Amines Highly reactive, optimal at pH 7.5-8.0.[1][6]Highly reactive, optimal at pH 7.0-7.5.[6]TFP esters are more reactive towards amines than NHS esters within their optimal pH range.[1]
Byproduct Interference The TFP leaving group is less nucleophilic and less likely to interfere with the desired reaction.[2]The NHS leaving group can be nucleophilic and potentially cause side reactions.[2]This contributes to cleaner reaction profiles and higher yields of the desired conjugate.
Resulting Conjugate Density Can lead to higher surface density of immobilized molecules due to reduced hydrolysis.[3][7]Competing hydrolysis can lower the final conjugate density, especially at higher pH.[3][7]DNA arrays prepared on TFP-functionalized surfaces showed a five-fold greater density than those on NHS surfaces at pH 10.[3][7]
Thiol-Reactive Group: Maleimide Chemistry

Maleimide groups are widely used for their high reactivity and specificity towards thiol groups found in cysteine residues. The reaction forms a stable thioether bond.

Data Summary: Maleimide-Thiol Conjugation Characteristics

ParameterOptimal Condition/ObservationKey Considerations & References
Optimal pH Range 6.5 - 7.5Below pH 6.5, the reaction is slow. Above pH 7.5, reaction with amines can become a competing side reaction.[8]
Reaction Kinetics Generally fast, can be complete within minutes for small molecules.For larger proteins, the reaction may be slower. Time-course experiments are recommended to optimize reaction time.
Stability of Conjugate The resulting thioether bond can be susceptible to retro-Michael addition (reversal), especially in the presence of other thiols like glutathione.Strategies to improve stability include using self-hydrolyzing maleimides or specific linker designs that promote intramolecular stabilization.
Linker Architecture: Branched ("Sidewinder") vs. Linear PEG

The architecture of the PEG linker significantly influences the properties of the final bioconjugate. The "Sidewinder" design, where the payload is attached to a sidearm and shielded by a long PEG chain, is proposed to offer advantages over traditional linear linkers where the payload is at the distal end.

Data Summary: Branched vs. Linear PEG Linker Impact on ADC Properties

PropertyBranched ("Sidewinder") ArchitectureLinear ArchitectureKey Findings & References
Payload Shielding The long m-PEG24 chain can shield the hydrophobic payload from the surrounding environment.[1]The payload is more exposed at the end of the linker.Shielding can reduce aggregation and improve pharmacokinetics.[5]
Hydrophobicity The hydrophilic PEG chain can mask the hydrophobicity of the payload, potentially allowing for higher DARs without aggregation.[5]High DARs with hydrophobic payloads on linear linkers can lead to aggregation and rapid clearance.Improved hydrophilicity is a key advantage of PEGylation in ADCs.
In Vivo Efficacy Published research suggests that placing the payload closer to the antibody and shielding it improves efficacy.[1]Efficacy can be limited by poor pharmacokinetics due to payload-driven clearance.[5]Longer PEG chains (like PEG24) in side-chain PEGylated ADCs have been shown to increase plasma and tumor exposure, leading to greater efficacy.[5]
Pharmacokinetics (PK) The large hydrodynamic radius provided by the m-PEG24 chain is expected to reduce renal clearance and extend plasma half-life.Shorter or no PEG linkers can lead to faster clearance.[5]Studies have shown a direct correlation between increasing PEG chain length and improved PK profiles of ADCs.[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to support the evaluation and comparison of bioconjugates prepared with this compound and alternative linkers.

General Protocol for Antibody-Drug Conjugation

This two-step protocol describes the conjugation of a payload to an antibody using a heterobifunctional linker like this compound.

Workflow for Antibody-Drug Conjugation

G cluster_0 Step 1: Antibody Thiolation cluster_1 Step 2: Payload Conjugation A Antibody in Buffer B Add Reducing Agent (e.g., TCEP) A->B C Incubate to Reduce Disulfides B->C D Purify to Remove Excess Reducing Agent C->D E Thiolated Antibody D->E Proceed Immediately F Add Linker-Payload Construct E->F G Incubate (pH 6.5-7.5 for Maleimide Reaction) F->G H Quench Reaction (e.g., with Cysteine) G->H I Purify Final ADC H->I

Caption: General workflow for a two-step antibody-drug conjugation.

Materials:

  • Antibody (1-5 mg/mL in PBS, pH 7.2-7.5)

  • Reducing agent (e.g., TCEP)

  • This compound linker pre-conjugated to the payload

  • Reaction Buffer (e.g., PBS, pH 6.5-7.5)

  • Quenching Buffer (e.g., 1 M Cysteine)

  • Desalting columns

Procedure:

  • Antibody Reduction: a. To the antibody solution, add a 2-5 molar excess of TCEP. b. Incubate at 37°C for 1-2 hours. c. Remove excess TCEP using a desalting column equilibrated with Reaction Buffer.

  • Conjugation: a. Immediately add the linker-payload construct to the reduced antibody at a desired molar ratio (e.g., 5-10 fold molar excess of linker-payload to antibody). b. Incubate at room temperature for 1-2 hours or at 4°C overnight.

  • Quenching and Purification: a. Add Quenching Buffer to a final concentration of 10-20 mM to cap any unreacted maleimide groups. b. Incubate for 15-30 minutes at room temperature. c. Purify the ADC using a desalting column or size-exclusion chromatography to remove excess linker-payload and quenching reagent.

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).

Workflow for DAR Determination by HIC

G A Purified ADC Sample B Inject onto HIC Column A->B C Elute with a Decreasing Salt Gradient B->C D Monitor UV Absorbance (280 nm) C->D E Integrate Peak Areas for Each DAR Species D->E F Calculate Average DAR E->F

Caption: Workflow for determining the Drug-to-Antibody Ratio (DAR) using HIC.

Procedure (HIC):

  • Equilibrate an HIC column with a high-salt mobile phase.

  • Inject the purified ADC sample.

  • Elute the ADC species using a gradient of decreasing salt concentration. Species with higher DARs are more hydrophobic and will elute later.

  • Monitor the elution profile at 280 nm.

  • Integrate the peak areas corresponding to each DAR species (DAR0, DAR2, DAR4, etc.).

  • Calculate the average DAR using the following formula: Average DAR = Σ(Peak Area of each species * DAR of that species) / Σ(Total Peak Area)

In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC against cancer cell lines.

Workflow for In Vitro Cytotoxicity Assay

G A Seed Antigen-Positive and Antigen-Negative Cells in 96-well Plates B Incubate Overnight A->B C Treat Cells with Serial Dilutions of ADC B->C D Incubate for 72-120 Hours C->D E Add Cell Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Measure Signal (Absorbance or Luminescence) E->F G Plot Dose-Response Curve and Calculate IC50 F->G

Caption: Workflow for assessing the in vitro cytotoxicity of an ADC.

Procedure:

  • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free payload.

  • Treat the cells with the different concentrations of the test articles.

  • Incubate the plates for a period appropriate for the payload's mechanism of action (typically 3-5 days).

  • Assess cell viability using a suitable assay (e.g., MTT, resazurin, or ATP-based assays).

  • Measure the appropriate signal (e.g., absorbance or fluorescence) using a plate reader.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Conclusion

The this compound linker offers a sophisticated and modular platform for the development of advanced bioconjugates. The selection of a TFP ester over a traditional NHS ester provides enhanced stability and reactivity, potentially leading to higher conjugation yields. The maleimide group allows for efficient and specific conjugation to thiols. Most notably, the branched "Sidewinder" architecture with its long, shielding m-PEG24 chain presents a promising strategy to overcome the challenges associated with hydrophobic payloads, potentially leading to ADCs with improved pharmacokinetic profiles and enhanced therapeutic efficacy. The experimental protocols provided in this guide offer a framework for the systematic evaluation of this and other linker technologies to enable the rational design of next-generation targeted therapeutics.

References

A Researcher's Guide to PEGylation: A Comparative Analysis of Leading Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a PEGylation reagent is a critical step in enhancing the therapeutic potential of biomolecules. This guide provides an objective comparison of different PEGylation reagents, supported by experimental data, to facilitate informed decision-making in your research and development endeavors.

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to a molecule, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins, peptides, and nanoparticles. This modification can lead to a longer circulation half-life, increased stability, enhanced solubility, and reduced immunogenicity. The choice of PEGylation reagent, however, is pivotal and depends on the target molecule, the desired degree of modification, and the intended application.

This guide delves into a comparative analysis of common PEGylation reagents, focusing on their reaction efficiency, the stability of the resulting conjugates, and their in vivo performance.

Comparative Analysis of PEGylation Reagent Performance

The selection of a PEGylation reagent is often a trade-off between reaction efficiency, selectivity, and the stability of the resulting linkage. The following tables summarize quantitative and qualitative data gathered from various studies to aid in this selection process.

Table 1: Comparison of Reaction Efficiency for Different PEGylation Chemistries

Reagent TypeTarget Functional GroupTypical Reaction Efficiency (Yield)Key Considerations
NHS-Ester PEG Primary Amines (Lysine, N-terminus)High (can be >90%)Highly reactive but prone to hydrolysis in aqueous solutions, which can reduce efficiency. Reaction is less selective, potentially leading to a heterogeneous mixture of products.[1]
Aldehyde PEG Primary Amines (N-terminus, Lysine)Moderate to High (tunable)Offers a more controlled reaction via reductive amination, leading to a more homogenous product. The reaction is generally slower than with NHS esters.[2]
Maleimide (B117702) PEG Thiols (Cysteine)Very High (>95%)Highly specific for thiol groups, enabling site-specific PEGylation. The resulting thioether bond is stable.
Carboxylate PEG (with activators) Primary AminesModerateRequires activation with agents like EDC/NHS to react with amines. Offers an alternative for targeting amines when direct acylation is not desired.

Note: Reaction efficiencies are highly dependent on the specific protein, reaction conditions (pH, temperature, molar ratio of reactants), and the molecular weight of the PEG reagent.

Table 2: Impact of PEG Architecture on In Vivo Half-Life

PEG ArchitectureMoleculeNative Half-LifePEGylated Half-LifeFold IncreaseReference
Linear PEG Anakinra (IL-1ra)-4-fold increase compared to native4[3]
Branched PEG (40 kDa) Interferon-α2a9 hours77 hours~8.5[4]
Branched PEG (60 kDa) Recombinant Factor VIII-19 hours-[5]

Note: Direct comparison of fold increase can be misleading without considering the initial half-life and the specific PEG size and chemistry used. Branched PEGs are often reported to provide a greater increase in hydrodynamic volume, which is thought to contribute to a longer circulation time compared to linear PEGs of the same nominal molecular weight.[3][5] However, some studies suggest that the difference in viscosity radii between branched and linear PEG-proteins of the same total molecular weight is not significant, indicating that other factors may contribute to the observed differences in half-life.[6]

Table 3: Influence of PEGylation on Protein Stability

ProteinPEGylation StrategyEffect on StabilityQuantitative DataReference
Alpha-1 Antitrypsin (AAT) Various (linear and branched, amine and thiol)No significant change in thermodynamic stability; significantly decreased aggregation upon heat treatment.60% decrease in native monomers after heat treatment for unmodified AAT, versus a smaller decrease for PEGylated AAT.[7]
Cytochrome C Amine-reactive PEGDecreased thermodynamic stability.ΔG°(H2O) of PEGylated Cytochrome C was 7.3 kJ·mol⁻¹, while that of the unmodified protein was 25.1 kJ·mol⁻¹.[7]
Bovine Serum Albumin (BSA) Amine-reactive PEGIncreased proteolytic, thermal, and pH stability.Qualitative observation of increased stability.[8]

Experimental Protocols

Detailed methodologies are crucial for reproducible and successful PEGylation. The following are representative protocols for commonly used PEGylation chemistries.

Protocol 1: Amine-Reactive PEGylation using NHS-Ester PEG

This protocol describes a general procedure for the random PEGylation of a protein through its primary amine groups using an N-hydroxysuccinimide (NHS) ester-activated PEG.

Materials:

  • Protein of interest

  • NHS-Ester PEG reagent

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other amine-free buffer at pH 7.0-8.0

  • Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0

  • Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

  • Purification system (e.g., size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer at a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris or glycine) as they will compete with the PEGylation reaction.

  • PEG Reagent Preparation:

    • Allow the NHS-Ester PEG reagent to warm to room temperature before opening the container to prevent moisture condensation.

    • Immediately before use, dissolve the required amount of NHS-Ester PEG in a small volume of anhydrous DMSO or DMF. The NHS-ester group is susceptible to hydrolysis, so prepare this solution fresh.

  • PEGylation Reaction:

    • Calculate the required amount of NHS-Ester PEG. A 5- to 20-fold molar excess of PEG to protein is a common starting point, but the optimal ratio should be determined empirically.

    • Slowly add the dissolved PEG reagent to the protein solution while gently stirring.

    • Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time and temperature may vary depending on the protein's stability and reactivity.

  • Reaction Quenching:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 10-50 mM. The primary amines in the quenching buffer will react with any unreacted NHS-Ester PEG.

    • Incubate for 15-30 minutes.

  • Purification:

    • Purify the PEGylated protein from unreacted PEG and unmodified protein using an appropriate chromatography method such as SEC or IEX.

Protocol 2: Thiol-Reactive PEGylation using Maleimide-PEG

This protocol outlines the site-specific PEGylation of a protein containing a free cysteine residue using a maleimide-activated PEG.

Materials:

  • Cysteine-containing protein

  • Maleimide-PEG reagent

  • Reaction Buffer: Phosphate buffer, pH 6.5-7.5, containing 1-5 mM EDTA to prevent disulfide bond formation. The buffer must be free of thiol-containing reagents (e.g., DTT or β-mercaptoethanol).

  • Quenching Solution: L-cysteine or β-mercaptoethanol

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve or dialyze the protein into the Reaction Buffer. If the cysteine residue is in a disulfide bond, it must be reduced prior to the PEGylation reaction and the reducing agent subsequently removed.

  • PEG Reagent Preparation:

    • Dissolve the Maleimide-PEG reagent in the Reaction Buffer immediately before use.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the Maleimide-PEG reagent to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Reaction Quenching:

    • Add a 2- to 5-fold molar excess of the Quenching Solution over the initial amount of Maleimide-PEG to react with any unreacted maleimide groups.

    • Incubate for 30 minutes.

  • Purification:

    • Purify the PEGylated protein using SEC or IEX to remove unreacted PEG, quenching reagent, and unmodified protein.

Protocol 3: Characterization of PEGylated Proteins by HPLC

High-Performance Liquid Chromatography (HPLC) is a powerful tool for analyzing the purity and heterogeneity of PEGylated proteins.

Method 1: Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: Separates molecules based on their hydrodynamic radius. PEGylated proteins will have a larger hydrodynamic radius than their unmodified counterparts and will therefore elute earlier.

  • Typical Mobile Phase: Isocratic elution with a buffer such as 100 mM sodium phosphate, 150 mM NaCl, pH 7.0.

  • Analysis: The appearance of new, earlier-eluting peaks corresponding to mono-, di-, or poly-PEGylated species can be observed. The peak areas can be used to estimate the relative abundance of each species.

Method 2: Reversed-Phase HPLC (RP-HPLC)

  • Principle: Separates molecules based on their hydrophobicity. PEGylation increases the hydrophilicity of a protein, causing it to elute earlier from a hydrophobic column.

  • Typical Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile) with an ion-pairing agent (e.g., trifluoroacetic acid).

  • Analysis: PEGylated proteins will typically have shorter retention times than the unmodified protein. This method can sometimes resolve different positional isomers of mono-PEGylated proteins.[9]

Visualizing PEGylation Concepts

To further aid in the understanding of PEGylation, the following diagrams illustrate key concepts and workflows.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Protein_Prep Protein Preparation (Buffer Exchange) PEGylation PEGylation Reaction (Incubation) Protein_Prep->PEGylation PEG_Prep PEG Reagent Preparation PEG_Prep->PEGylation Quenching Reaction Quenching PEGylation->Quenching Purification Purification (e.g., SEC, IEX) Quenching->Purification Characterization Characterization (e.g., HPLC, MS) Purification->Characterization

A typical experimental workflow for protein PEGylation.

logical_relationship Reagent_Choice PEG Reagent Choice (e.g., NHS-Ester, Maleimide, Aldehyde) Conjugation_Outcome Conjugation Outcome (Yield, Purity, Homogeneity) Reagent_Choice->Conjugation_Outcome Reaction_Parameters Reaction Parameters (pH, Temp, Molar Ratio) Reaction_Parameters->Conjugation_Outcome PEG_Architecture PEG Architecture (Linear, Branched) Physicochemical_Properties Physicochemical Properties (Size, Stability, Solubility) PEG_Architecture->Physicochemical_Properties Conjugation_Outcome->Physicochemical_Properties InVivo_Performance In Vivo Performance (Half-life, Efficacy, Immunogenicity) Physicochemical_Properties->InVivo_Performance

Logical relationships in PEGylation strategy and outcome.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space PEGylated_Drug PEGylated Drug Receptor Receptor PEGylated_Drug->Receptor Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Cellular_Response Cellular Response (e.g., Proliferation, Apoptosis) Signaling_Cascade->Cellular_Response Modulation

Conceptual signaling pathway of a PEGylated drug.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment extends beyond experimentation to the proper disposal of chemical reagents. This guide provides a comprehensive, step-by-step procedure for the safe handling and disposal of Mal-PEG4-Glu(TFP ester)-NH-m-PEG24, a complex bifunctional crosslinker. Adherence to these protocols is crucial for minimizing risks associated with its reactive functional groups and ensuring compliance with safety regulations.

This compound is a specialized chemical used in bioconjugation and drug delivery research. While the polyethylene (B3416737) glycol (PEG) backbone is generally considered biocompatible and biodegradable, the presence of a reactive maleimide (B117702) group and a tetrafluorophenyl (TFP) ester necessitates its treatment as hazardous chemical waste.[1][2][3][4][5] Improper disposal can lead to unintended reactions and environmental contamination.

Hazard Assessment and Personal Protective Equipment (PPE)
Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of both solid and liquid waste containing this compound.

1. Deactivation of Reactive Groups (Recommended Best Practice):

To minimize the reactivity of the waste, the maleimide group can be "quenched" or deactivated. This is a recommended safety measure before collection for disposal.

  • For Liquid Waste: In a designated chemical fume hood, add a solution containing an excess of a thiol-containing compound (e.g., β-mercaptoethanol or dithiothreitol) to the liquid waste. A 10-fold molar excess is recommended.[3]

  • Reaction Time: Allow the mixture to react for a minimum of 2 hours at room temperature with occasional stirring to ensure complete deactivation of the maleimide group.[3]

2. Waste Segregation and Collection:

Proper segregation of chemical waste is critical to prevent accidental mixing of incompatible materials.[6][7]

  • Solid Waste:

    • Unused or expired solid this compound should be disposed of in its original container if possible.

    • If the container is compromised, or for contaminated lab supplies (e.g., weigh boats, pipette tips), place them in a clearly labeled, sealed, and chemically compatible container for solid hazardous waste.

  • Liquid Waste:

    • Collect all solutions containing this compound (including the deactivated mixture) in a dedicated, leak-proof, and chemically compatible container for liquid hazardous waste.[3]

    • Do not pour any solution containing this compound down the drain. [8][9]

3. Labeling and Storage:

Accurate and clear labeling of waste containers is a regulatory requirement and essential for safety.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound waste". If a deactivation agent was used, it should also be listed (e.g., "deactivated with β-mercaptoethanol").[3]

  • Storage: Store sealed waste containers in a designated and secure hazardous waste accumulation area. This area should be well-ventilated and away from general laboratory traffic.[6]

4. Final Disposal:

The final step is to arrange for the collection and disposal of the hazardous waste.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup.[3][6]

  • Follow all institutional and local regulations for hazardous waste disposal.

Spill Management

In the event of a spill, the following steps should be taken:

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid creating dust. For a liquid spill, use an absorbent material from a chemical spill kit to contain and collect the waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol (B145695) or isopropanol) followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_start cluster_assessment cluster_liquid cluster_solid cluster_end start Waste Generated (Solid or Liquid) assess Hazard Assessment: Treat as Hazardous Chemical Waste start->assess liquid_waste Liquid Waste assess->liquid_waste Liquid solid_waste Solid Waste assess->solid_waste Solid deactivate Deactivate with Thiol Reagent (e.g., BME, DTT) liquid_waste->deactivate collect_liquid Collect in Labeled Liquid Waste Container deactivate->collect_liquid store Store in Designated Hazardous Waste Area collect_liquid->store collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_solid->store disposal Contact EHS for Disposal store->disposal

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Mal-PEG4-Glu(TFP ester)-NH-m-PEG24

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe operational use and proper disposal of this chemical.

Immediate Safety and Logistical Information

Proper handling and disposal of this compound are critical to ensure personnel safety and environmental compliance. The primary potential routes of exposure are skin contact, eye contact, and inhalation of any aerosolized particles. Therefore, a comprehensive safety strategy that includes engineering controls, appropriate personal protective equipment, and strict operational procedures is essential.

Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with its reactive functional groups.

Body AreaRequired PPESpecifications & Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended to protect against skin contact with the maleimide (B117702) and TFP ester moieties.[1][2] Double gloving is advisable, especially during weighing and reconstitution.
Eyes Safety gogglesTight-sealing safety goggles are necessary to protect against splashes and any fine dust or aerosol.[1][3]
Face Face shieldA face shield should be worn in addition to safety goggles, particularly when there is a risk of splashing during solution preparation or reaction quenching.[1][3]
Body Laboratory coatA standard laboratory coat should be worn to protect skin and clothing from contamination.[1]
Respiratory Use in a well-ventilated areaWork should be conducted in a certified chemical fume hood to avoid inhalation of any dust or aerosols.[1] For weighing, a balance enclosure with exhaust is recommended.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following steps is critical for the safe handling of this compound.

  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that a safety shower and eyewash station are accessible and operational.[1]

    • Confirm that the local exhaust ventilation (e.g., fume hood) is functioning correctly.

    • Don the required PPE as specified in the table above.

  • Handling the Compound:

    • Allow the container to equilibrate to room temperature before opening to prevent moisture condensation, as TFP esters are moisture-sensitive.[4][5]

    • Weigh and handle the solid compound within the confines of a chemical fume hood or a glove box to prevent dust formation and inhalation.[1]

    • Reconstitute the compound using a dry, water-miscible organic solvent such as DMSO or DMF before further dilution into an aqueous reaction buffer.[4]

    • Avoid buffers that contain primary amines (e.g., Tris) or thiols during the initial handling of the TFP ester and maleimide groups, respectively, to prevent premature reaction.[4]

  • Storage:

    • Store the compound at -20°C in a tightly sealed container, protected from moisture and light.[5]

    • It is often recommended to store reactive compounds under an inert atmosphere (e.g., argon or nitrogen).[4][5]

  • In Case of Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[1]

    • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

    • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Plan: Step-by-Step Guidance

Proper disposal of this compound and any associated contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • Collect all waste materials, including unused compound, contaminated gloves, and disposable labware, in a designated and clearly labeled hazardous waste container.[1]

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Decontamination:

    • Wipe down all surfaces that have come into contact with the compound using an appropriate solvent (e.g., ethanol (B145695) or isopropanol) followed by a soap and water solution.

    • Dispose of all cleaning materials as hazardous waste.

  • Waste Disposal:

    • Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.

    • Follow all local, state, and federal regulations for the disposal of chemical waste. While polyethylene (B3416737) glycol itself is generally considered non-toxic and can sometimes be disposed of as regular solid waste, the presence of the reactive maleimide and TFP ester groups necessitates its disposal as hazardous chemical waste.[6]

Experimental Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_area Clean & Prepare Fume Hood verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety don_ppe Don Appropriate PPE verify_safety->don_ppe equilibrate Equilibrate Reagent to Room Temperature don_ppe->equilibrate weigh Weigh Solid in Fume Hood equilibrate->weigh reconstitute Reconstitute in Anhydrous Solvent (e.g., DMSO) weigh->reconstitute store Store at -20°C Under Inert Gas weigh->store Unused Reagent react Perform Conjugation Reaction reconstitute->react quench Quench Reaction react->quench segregate_waste Segregate Contaminated Waste quench->segregate_waste decontaminate Decontaminate Work Area & Equipment segregate_waste->decontaminate dispose Dispose of Waste via EHS decontaminate->dispose

Caption: A logical workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.